(D-Ser4,D-Trp6)-LHRH
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C64H82N18O13/c1-34(2)23-46(56(88)75-45(13-7-21-69-64(66)67)63(95)82-22-8-14-52(82)62(94)72-31-53(65)85)76-58(90)48(25-36-28-70-42-11-5-3-9-40(36)42)78-57(89)47(24-35-15-17-39(84)18-16-35)77-61(93)51(32-83)81-59(91)49(26-37-29-71-43-12-6-4-10-41(37)43)79-60(92)50(27-38-30-68-33-73-38)80-55(87)44-19-20-54(86)74-44/h3-6,9-12,15-18,28-30,33-34,44-52,70-71,83-84H,7-8,13-14,19-27,31-32H2,1-2H3,(H2,65,85)(H,68,73)(H,72,94)(H,74,86)(H,75,88)(H,76,90)(H,77,93)(H,78,89)(H,79,92)(H,80,87)(H,81,91)(H4,66,67,69)/t44-,45-,46-,47-,48+,49-,50-,51+,52-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXKHXGOKWPXYNA-HEJGFRTBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CN=CN7)NC(=O)C8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@@H](CO)NC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CC7=CN=CN7)NC(=O)[C@@H]8CCC(=O)N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C64H82N18O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of (D-Ser4,D-Trp6)-LHRH (Triptorelin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Trp6)-LHRH, commonly known as Triptorelin (B344507), is a potent synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH), also referred to as Luteinizing Hormone-Releasing Hormone (LHRH).[1][2][3] This decapeptide analog is characterized by two key amino acid substitutions at position 6 and the replacement of the C-terminal glycine (B1666218) amide with an ethylamide group, which confer enhanced stability and a higher binding affinity to the GnRH receptor (GnRH-R) compared to the native hormone.[4] Triptorelin is widely utilized in clinical settings for the management of hormone-dependent diseases, most notably prostate cancer and breast cancer, as well as in assisted reproductive technologies.[5] Its therapeutic efficacy stems from its complex and biphasic mechanism of action on the pituitary-gonadal axis, supplemented by direct effects on cancer cells. This guide provides a detailed technical overview of the molecular mechanisms underpinning the action of this compound.
Core Mechanism of Action: The Pituitary-Gonadal Axis
The primary mechanism of action of Triptorelin involves its interaction with GnRH receptors on the anterior pituitary gonadotroph cells. This interaction leads to a biphasic response:
-
Initial Agonist Effect (Flare-up): Upon initial administration, Triptorelin, acting as a potent agonist, stimulates the GnRH receptors, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH). This, in turn, causes a temporary surge in the production of gonadal steroids, such as testosterone (B1683101) in men and estrogen in women.
-
Long-term Antagonist Effect (Downregulation): Continuous or prolonged exposure to Triptorelin results in the desensitization and downregulation of GnRH receptors on the pituitary gonadotrophs. This leads to a profound and sustained suppression of LH and FSH secretion, ultimately resulting in a state of "medical castration" with significantly reduced levels of circulating testosterone or estrogen.
Direct Effects on Cancer Cells
Beyond its effects on the pituitary, this compound can exert direct antiproliferative effects on various cancer cells that express GnRH receptors, including prostate, breast, and ovarian cancer cells. This direct action is independent of the suppression of gonadal steroids and involves distinct signaling pathways.
Signaling Pathways
The cellular effects of this compound are mediated by a complex network of intracellular signaling pathways, initiated by its binding to the GnRH receptor, a member of the G-protein coupled receptor (GPCR) superfamily.
Primary Signaling Pathway: Gq/11 - Phospholipase C Cascade
The canonical signaling pathway activated by the GnRH receptor upon agonist binding involves the Gq/11 family of G-proteins. This cascade proceeds as follows:
-
Receptor Activation: this compound binds to the GnRH receptor on the cell surface.
-
G-protein Coupling: The activated receptor couples to and activates the Gq/11 alpha subunit.
-
Phospholipase C (PLC) Activation: The activated Gq/11 stimulates phospholipase C-beta (PLCβ).
-
Second Messenger Production: PLCβ hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
-
Downstream Effects:
-
IP3: Binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+).
-
DAG: Activates protein kinase C (PKC).
-
The elevation of intracellular Ca2+ and activation of PKC are crucial for mediating the downstream effects of this compound, including the initial stimulation of gonadotropin release from the pituitary and potentially some of its direct effects on cancer cells.
Caption: Primary Gq/11-PLC signaling pathway of this compound.
Alternative Signaling Pathways
Emerging evidence suggests that this compound can also modulate other signaling pathways, particularly in cancer cells. These alternative pathways may contribute to its direct antiproliferative effects.
In some cancer cell lines, this compound has been shown to stimulate the activity of phosphotyrosine phosphatases (PTPs). PTPs are enzymes that dephosphorylate tyrosine residues on proteins, often counteracting the effects of tyrosine kinases, which are frequently overactive in cancer. By activating PTPs, this compound can lead to the dephosphorylation and inactivation of key signaling proteins involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).
There is evidence of crosstalk between the GnRH receptor and growth factor receptor signaling pathways, such as the EGFR pathway. In some contexts, this compound can interfere with EGFR signaling. For instance, by activating PTPs, it can reverse EGF-induced phosphorylation of downstream targets, thereby inhibiting the mitogenic signals initiated by EGF. This interference with growth factor signaling provides another mechanism for the direct antiproliferative effects of this compound on cancer cells.
Caption: Alternative signaling involving PTP activation and EGFR crosstalk.
Quantitative Data
The following tables summarize key quantitative data for this compound (Triptorelin).
Table 1: Receptor Binding Affinity and Second Messenger Production
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Ki) | |||
| 0.06 - 13 nM | CHO cells expressing human GnRH receptor | ||
| EC50 (Inositol Phosphate (B84403) Production) | |||
| ~11 nM | Rat anterior pituitary tissue | ||
| Sub-nanomolar to low nanomolar | HEK293 and WPE-1-NB26-3 cells expressing rat GnRH receptor |
Table 2: Antiproliferative Activity (IC50)
| Cell Line | Cancer Type | IC50 | Reference |
| LNCaP | Prostate Cancer | Kd = 2.6 x 10-8 M (high affinity), 7.7 x 10-6 M (low affinity) | |
| PC3 | Prostate Cancer | Kd = 2.7 x 10-6 M | |
| MCF-7 | Breast Cancer | Growth inhibition observed | |
| CG-5 | Breast Cancer | Growth inhibition observed |
Note: IC50 values for the antiproliferative effects of Triptorelin can vary significantly depending on the cell line, experimental conditions, and duration of treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki) of this compound to the GnRH receptor.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture cells expressing GnRH receptors (e.g., pituitary cells, cancer cell lines) to confluence.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add a constant concentration of a radiolabeled GnRH analog (e.g., [125I]-Triptorelin) to each well.
-
Add increasing concentrations of unlabeled this compound to compete for binding.
-
Add the prepared cell membranes to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly separate the receptor-bound radioligand from the free radioligand by vacuum filtration through a glass fiber filter.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Inositol Phosphate (IP) Accumulation Assay
This assay measures the production of inositol phosphates, a key second messenger in the GnRH receptor signaling pathway.
Caption: Workflow for an inositol phosphate accumulation assay.
Detailed Methodology:
-
Cell Labeling:
-
Plate cells in multi-well plates and culture until they reach the desired confluency.
-
Incubate the cells with a medium containing [3H]-myo-inositol for 24-48 hours to allow for its incorporation into cellular phosphoinositides.
-
-
Stimulation:
-
Wash the cells to remove unincorporated [3H]-myo-inositol.
-
Pre-incubate the cells in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulate the cells with various concentrations of this compound for a specific time period (e.g., 30-60 minutes).
-
-
Extraction and Separation:
-
Terminate the reaction by adding a solution such as cold trichloroacetic acid.
-
Extract the soluble inositol phosphates.
-
Separate the different inositol phosphate species (IP1, IP2, IP3) using anion-exchange chromatography.
-
-
Quantification and Analysis:
-
Measure the radioactivity of each fraction using liquid scintillation counting.
-
Plot the total [3H]-inositol phosphate accumulation against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response).
-
Cell Proliferation (MTT) Assay
This assay is used to assess the antiproliferative effects of this compound on cancer cells.
References
- 1. Evaluating triptorelin as a treatment option for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Triptorelin (Decapeptyl®) for breast cancer | Macmillan Cancer Support [macmillan.org.uk]
- 3. researchgate.net [researchgate.net]
- 4. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugs.com [drugs.com]
The Synthesis and Structure of (D-Ser4,D-Trp6)-LHRH: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
(D-Ser4,D-Trp6)-LHRH, more commonly known as Triptorelin, is a potent synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH), also referred to as Luteinizing Hormone-Releasing Hormone (LHRH). Its structure is characterized by the substitution of the glycine (B1666218) at position 6 of the native LHRH sequence with a D-tryptophan residue. This modification confers enhanced stability against enzymatic degradation and a higher binding affinity for the GnRH receptor compared to the endogenous hormone. This guide provides a comprehensive overview of the synthesis, structure, and mechanism of action of Triptorelin, tailored for professionals in the fields of research, science, and drug development.
Structural Characteristics
The primary structure of Triptorelin is a decapeptide with the following amino acid sequence: pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2. The key modification, the substitution of Gly with D-Trp at position 6, is crucial for its enhanced biological activity. This substitution stabilizes a β-turn conformation, which is believed to be the biologically active conformation for receptor binding.
Synthesis of this compound (Triptorelin)
The synthesis of Triptorelin is typically achieved through Solid-Phase Peptide Synthesis (SPPS) using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support.
Experimental Protocol: Fmoc-Based Solid-Phase Peptide Synthesis of Triptorelin
This protocol outlines the manual synthesis of Triptorelin on a Rink Amide resin, which yields a C-terminal amide upon cleavage.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids: Fmoc-Gly-OH, Fmoc-Pro-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Leu-OH, Fmoc-D-Trp(Boc)-OH, Fmoc-Tyr(tBu)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Trp(Boc)-OH, Fmoc-His(Trt)-OH, pGlu-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activation base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection reagent: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v)
-
Precipitation solvent: Cold diethyl ether
Procedure:
-
Resin Swelling: The Rink Amide resin is swelled in DMF in a reaction vessel for 1-2 hours.
-
Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF.
-
Amino Acid Coupling:
-
The first Fmoc-protected amino acid (Fmoc-Gly-OH, 3 equivalents relative to resin loading) is pre-activated by dissolving it with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF, followed by the addition of DIPEA (6 eq.).
-
The activated amino acid solution is added to the deprotected resin, and the mixture is agitated for 2-4 hours.
-
Coupling completion is monitored using a qualitative ninhydrin (B49086) test. A positive test (blue beads) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), and finally pGlu).
-
Cleavage and Deprotection:
-
After the final coupling and Fmoc deprotection, the peptide-resin is washed with DCM and dried under vacuum.
-
The dried resin is treated with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
The resin is filtered off, and the filtrate containing the crude peptide is collected.
-
-
Peptide Precipitation: The crude peptide is precipitated by adding the filtrate to cold diethyl ether. The precipitate is collected by centrifugation, and the pellet is washed with cold diethyl ether to remove scavengers and residual cleavage cocktail.
-
Drying: The crude Triptorelin is dried under vacuum to yield a white to off-white powder.
Experimental Protocol: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Materials:
-
Crude Triptorelin
-
RP-HPLC system with a preparative C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: The crude Triptorelin is dissolved in a minimal amount of Mobile Phase A.
-
Purification: The dissolved peptide is loaded onto the C18 column. The peptide is eluted using a linear gradient of Mobile Phase B in Mobile Phase A. The gradient is optimized to achieve separation of the target peptide from impurities. Fractions are collected and analyzed by analytical RP-HPLC to identify those containing the pure product.
-
Lyophilization: The pure fractions are pooled and lyophilized to obtain the final Triptorelin product as a fluffy, white powder. The final product is typically obtained as a trifluoroacetate (B77799) salt.
Quantitative Data Summary
The following tables summarize key quantitative data for Triptorelin.
| Parameter | Value | Reference |
| Molecular Formula | C64H82N18O13 | |
| Molecular Weight | 1311.45 g/mol | |
| Amino Acid Sequence | pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 |
| Parameter | Value | Reference |
| Binding Affinity (Ki) for human GnRH receptor | 0.06 nM (for Nafarelin, a similar potent agonist) - 13 nM (for native GnRH) | [1] |
| Receptor Residence Time | Ranges from 5.6 min (Goserelin) to 125 min (Deslorelin) for various GnRH agonists | [1] |
| Parameter | Value | Reference |
| Half-life (subcutaneous) | 7.6 ± 1.6 hours | [2] |
| Total Plasma Clearance | 161 ± 28 mL/min | [2] |
| Volume of Distribution | 104.1 ± 11.7 liters | [2] |
| Cell Line | IC50 (Concentration for 50% inhibition of cell proliferation) | Reference |
| MCF-7 (Breast Cancer) | Inhibited estrogen-stimulated proliferation | |
| CG-5 (Breast Cancer) | Inhibited estrogen-stimulated proliferation | |
| HEK293[SCL60] (Expressing rat GnRH receptor) | Equiponent to Triptorelin for 5-Methyl-DL-Trp6-Triptorelin | |
| WPE-1-NB26-3 (Prostate Cancer) | Equiponent to Triptorelin for 5-Methyl-DL-Trp6-Triptorelin |
Mechanism of Action and Signaling Pathways
Triptorelin acts as a potent agonist at the GnRH receptor, a G-protein coupled receptor (GPCR). The downstream signaling cascade can vary depending on the cell type.
Pituitary Gonadotroph Signaling
In the pituitary gonadotrophs, the GnRH receptor primarily couples to the Gαq/11 G-protein. This initiates a signaling cascade that leads to the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Caption: GnRH Receptor Signaling in Pituitary Gonadotrophs.
Chronic administration of Triptorelin leads to a paradoxical effect. The initial stimulation is followed by receptor downregulation and desensitization, leading to a profound suppression of LH and FSH secretion. This "chemical castration" effect is the basis for its therapeutic use in hormone-dependent diseases.
Antiproliferative Signaling in Cancer Cells
In certain cancer cells, such as some prostate and breast cancer cell lines, the GnRH receptor has been shown to couple to the Gαi G-protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent inhibition of cell proliferation.
Caption: Antiproliferative GnRH Receptor Signaling in Cancer Cells.
Experimental Workflow Overview
The overall workflow from synthesis to characterization of this compound is a multi-step process that requires careful execution and analysis at each stage.
Caption: Workflow for Synthesis and Characterization of Triptorelin.
References
(D-Ser4,D-Trp6)-LHRH: A Technical Guide to its Biological Function and Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Trp6)-LHRH, a potent synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Triptorelin, represents a cornerstone in the therapeutic manipulation of the hypothalamic-pituitary-gonadal (HPG) axis. Its enhanced potency and prolonged duration of action compared to the native decapeptide have established it as a critical tool in both clinical practice and biomedical research. This technical guide provides an in-depth exploration of the biological function and activity of this compound, focusing on its molecular interactions, cellular signaling, and physiological consequences.
Core Biological Function: A Biphasic Action on the Pituitary-Gonadal Axis
The primary biological function of this compound is centered on its interaction with the Gonadotropin-Releasing Hormone (GnRH) receptor in the anterior pituitary gland. This interaction elicits a biphasic response:
-
Initial Agonist Effect (Flare-Up): Upon initial administration, this compound acts as a potent agonist at the GnRH receptor. This leads to a transient surge in the secretion of gonadotropins: Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH).[1][2] In males, the increased LH stimulates the Leydig cells in the testes to produce a temporary increase in testosterone (B1683101). In females, it stimulates the ovaries, leading to a transient increase in estrogen levels.[1][2]
-
Sustained Antagonist Effect (Downregulation): Continuous or depot administration of this compound leads to a paradoxical long-term effect. The persistent stimulation of the GnRH receptor results in its desensitization and downregulation, effectively uncoupling the receptor from its signaling pathways.[1] This leads to a profound and sustained suppression of LH and FSH secretion. The subsequent decrease in gonadotropin levels results in a state of "medical castration," characterized by a significant reduction of testosterone in men and estrogen in women to castrate levels.
Direct Effects on Cancer Cells
Beyond its effects on the HPG axis, this compound has been shown to exert direct anti-proliferative effects on various cancer cell lines that express GnRH receptors. This suggests a therapeutic potential independent of its hormonal suppression. For instance, studies have demonstrated direct inhibitory actions on the growth of both androgen-dependent (LNCaP) and androgen-independent (DU 145) human prostatic cancer cell lines.
Quantitative Data Summary
The following tables summarize the available quantitative data on the binding affinity and biological activity of this compound (Triptorelin).
Table 1: Receptor Binding Affinity of Triptorelin
| Cell Line | Receptor Type | Radioligand | Kd (Dissociation Constant) | Reference |
| LNCaP | GnRH Receptor | 125I-Triptorelin | 2.6 x 10-8 M (high affinity), 7.7 x 10-6 M (low affinity) | |
| PC3 | GnRH Receptor | 125I-Triptorelin | 2.7 x 10-6 M | |
| CHO cells expressing human GnRH receptor | GnRH Receptor | 125I-Triptorelin | Not directly reported for Triptorelin, but used as the radioligand to determine the Ki of other analogs. |
Table 2: In Vitro Biological Activity of Triptorelin
| Cell Line | Assay | Endpoint | IC50 / EC50 | Reference |
| LNCaP | Proliferation | Inhibition | 10-4 M (significant inhibition) | |
| LNCaP | Proliferation | Stimulation | 10-7 M (proliferative effect in FBS-supplemented medium) | |
| HEK293[SCL60] (expressing rat GnRH receptor) | Cell Growth Inhibition | Inhibition | 0.4 ± 0.06 nM | |
| WPE-1-NB26-3 (expressing rat GnRH receptor) | Cell Growth Inhibition | Inhibition | Not specified | |
| HEK293[SCL60] (expressing rat GnRH receptor) | Inositol Phosphate Production | Stimulation | Not specified | |
| Pituitary Cells (in vitro) | LH-R mRNA level | Stimulation | 0.1 nM (after 3-min pulses for 5h) | |
| Endometrial, Ovarian, Breast Cancer Cells (ERα+/ERβ+) | Estradiol-induced Proliferation | Inhibition | Maximal inhibition at 10-5 M |
Table 3: In Vivo Hormonal Effects of Triptorelin in Men with Prostate Cancer
| Formulation | Dosage | Time to Testosterone Castration (<50 ng/dL) | Maintenance of Castration | Reference |
| 3.75 mg 1-month | 3.75 mg every 28 days | 91.2% of men by day 28 | 96.2% cumulative maintenance | |
| 11.25 mg 3-month | 11.25 mg every 3 months | 97.6% of men within 4 weeks (median 22 days) | 96.6% maintained until 26 weeks | |
| 22.5 mg 6-month | 22.5 mg every 6 months | 97.5% of men by day 28 | 98.3% at 12 months |
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the literature. These are intended as a guide and may require optimization for specific laboratory conditions.
Radioligand Binding Assay for GnRH Receptor
Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of this compound for the GnRH receptor.
Methodology Overview:
-
Membrane Preparation:
-
Culture cells (e.g., LNCaP, PC3, or CHO cells expressing the GnRH receptor) to confluence.
-
Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled this compound (e.g., 125I-Triptorelin).
-
For competition assays, incubate membranes with a fixed concentration of radioligand and increasing concentrations of unlabeled this compound.
-
To determine non-specific binding, include a set of wells with a high concentration of unlabeled ligand.
-
Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 2 hours).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression analysis (e.g., using Prism software) to determine Kd and Bmax from saturation binding data, or Ki from competition binding data.
-
Cell Viability/Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on the proliferation of cancer cell lines.
Methodology Overview:
-
Cell Plating:
-
Seed cells (e.g., LNCaP, DU 145) into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well).
-
Allow cells to adhere and recover overnight in a humidified incubator at 37°C and 5% CO2.
-
-
Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS (e.g., 5 mg/mL).
-
Add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Add a solubilization solution (e.g., SDS in HCl or DMSO) to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking, to ensure complete solubilization.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression to determine the IC50 value.
-
Luteinizing Hormone (LH) Measurement (ELISA)
Objective: To quantify the concentration of LH in serum or cell culture supernatant following treatment with this compound.
Methodology Overview (based on a typical sandwich ELISA kit):
-
Sample and Standard Preparation:
-
Collect blood samples and separate the serum, or collect cell culture supernatants. Store samples appropriately (e.g., at -20°C).
-
Prepare a standard curve by performing serial dilutions of the provided LH standard.
-
-
Assay Procedure:
-
Add standards, controls, and samples to the wells of a microplate pre-coated with a monoclonal antibody specific for the LH beta subunit.
-
Add an enzyme-conjugated anti-LH antibody (e.g., HRP-conjugated) to each well. This antibody will bind to a different epitope on the captured LH, forming a "sandwich".
-
Incubate the plate at room temperature for a specified time (e.g., 30-45 minutes) to allow for antibody-antigen binding.
-
-
Washing:
-
Wash the wells multiple times with the provided wash buffer to remove any unbound antibodies and other components.
-
-
Substrate Reaction and Measurement:
-
Add a chromogenic substrate (e.g., TMB) to each well. The enzyme on the detection antibody will catalyze a color change.
-
Incubate the plate at room temperature for a specified time (e.g., 10-20 minutes) to allow for color development.
-
Stop the reaction by adding a stop solution (e.g., dilute acid), which will typically change the color from blue to yellow.
-
Measure the absorbance of each well at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of LH in the unknown samples by interpolating their absorbance values on the standard curve.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound at the GnRH Receptor
This compound, upon binding to the GnRH receptor, primarily activates the Gq/11 protein-coupled signaling cascade. This initiates a series of intracellular events culminating in the physiological responses of gonadotropin synthesis and release.
Caption: GnRH receptor signaling pathway initiated by this compound.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates a typical workflow for a radioligand binding assay to determine the affinity of this compound for its receptor.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Biphasic Effect of this compound
The biphasic action of this compound is a critical concept for its therapeutic application. The following diagram illustrates this dual effect.
Caption: The biphasic effect of this compound on gonadotropin release.
References
The Discovery and Development of (D-Ser4, D-Trp6)-LHRH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery and development of the potent luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Trp6)-LHRH. Luteinizing hormone-releasing hormone, a decapeptide produced in the hypothalamus, plays a crucial role in regulating the reproductive system. Analogs of LHRH have been extensively developed for therapeutic applications, primarily in oncology and reproductive medicine. The substitution of specific amino acids in the native LHRH sequence has led to the creation of superagonists with enhanced potency and prolonged duration of action. This guide details the synthetic methodologies, biological activities, and the underlying signaling pathways associated with this compound, offering a valuable resource for researchers and professionals in the field of peptide drug development.
Introduction
The discovery of the structure of Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), by Andrew V. Schally and Roger Guillemin in the early 1970s was a landmark achievement in neuroendocrinology. This discovery opened the door for the development of synthetic analogs with modified structures to achieve greater therapeutic efficacy. LHRH agonists, such as this compound, are characterized by amino acid substitutions that confer increased resistance to enzymatic degradation and higher binding affinity to the LHRH receptor compared to the native hormone.
Initially, the administration of an LHRH agonist leads to a "flare-up" effect, causing a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. However, continuous administration leads to the downregulation of LHRH receptors on pituitary gonadotrophs, ultimately resulting in a sustained suppression of gonadotropin and sex steroid production. This paradoxical inhibitory effect forms the basis of their therapeutic use in hormone-dependent diseases like prostate cancer.
Synthesis and Structure-Activity Relationships
The synthesis of this compound, like other peptide-based pharmaceuticals, is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support.
The structure of this compound is: pGlu-His-Trp-D-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2
The key modifications from the native LHRH sequence are the substitution of Glycine at position 6 with D-Tryptophan and the substitution of Serine at position 4 with D-Serine. The D-amino acid substitutions at these positions are critical for the enhanced biological activity of the analog. Specifically, the D-Tryptophan at position 6 protects the peptide from enzymatic cleavage and promotes a β-turn conformation that is favorable for receptor binding. The modification at position 4 further contributes to the stability and potency of the molecule.
Quantitative Biological Data
Table 1: Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki (nM) [Predicted] |
| Native LHRH | Human LHRH Receptor | Radioligand Binding Assay | ~10-50 |
| (D-Trp6)-LHRH | Human LHRH Receptor | Radioligand Binding Assay | ~1-5 |
| This compound | Human LHRH Receptor | Radioligand Binding Assay | <1 |
Table 2: In Vitro Potency
| Compound | Assay | Cell Line | EC50 (nM) [Predicted] |
| Native LHRH | LH Release Assay | Rat Pituitary Cells | ~5-10 |
| (D-Trp6)-LHRH | LH Release Assay | Rat Pituitary Cells | ~0.1-0.5 |
| This compound | LH Release Assay | Rat Pituitary Cells | <0.1 |
Table 3: In Vivo Potency
| Compound | Animal Model | Endpoint | Relative Potency vs. LHRH [Predicted] |
| Native LHRH | Rat | Ovulation Inhibition | 1 |
| (D-Trp6)-LHRH | Rat | Ovulation Inhibition | ~50-100x |
| This compound | Rat | Ovulation Inhibition | >100x |
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Rink Amide resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), D-Ser(tBu), Tyr(tBu), D-Trp(Boc), Leu, Arg(Pbf), Pro, Gly)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cleavage cocktail: TFA/TIS/Water (95:2.5:2.5, v/v/v)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours at room temperature.
-
Monitor the completion of the reaction using a Kaiser test.
-
-
Washing: After each deprotection and coupling step, wash the resin with DMF (3x), DCM (3x), and DMF (3x).
-
Chain Elongation: Repeat the deprotection and coupling steps for each amino acid in the sequence, starting from the C-terminus (Gly) to the N-terminus (pGlu).
-
Cleavage and Deprotection:
-
Once the synthesis is complete, wash the peptide-resin with DCM and dry it under vacuum.
-
Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature to cleave the peptide from the resin and remove the side-chain protecting groups.
-
-
Peptide Precipitation and Purification:
-
Filter the resin and collect the TFA solution containing the crude peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to collect the peptide pellet and wash with cold ether.
-
Dry the crude peptide and purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical RP-HPLC.
In Vitro Bioassay: Luteinizing Hormone (LH) Release from Rat Pituitary Cells
This protocol describes an in vitro assay to determine the potency of LHRH analogs by measuring their ability to stimulate LH release from primary rat pituitary cells.
Materials:
-
Anterior pituitaries from adult female Wistar rats
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Collagenase
-
Hyaluronidase
-
DNase I
-
Fetal bovine serum (FBS)
-
This compound and other test compounds
-
LH ELISA kit
Procedure:
-
Cell Isolation:
-
Aseptically remove the anterior pituitaries from the rats.
-
Mince the tissue and digest with a mixture of collagenase, hyaluronidase, and DNase I in DMEM to obtain a single-cell suspension.
-
Wash the cells and resuspend them in DMEM supplemented with 10% FBS.
-
-
Cell Culture:
-
Plate the cells in 24-well plates at a density of 2-5 x 10^5 cells/well.
-
Culture the cells for 48-72 hours to allow them to attach and recover.
-
-
Stimulation:
-
Wash the cells with serum-free DMEM.
-
Add increasing concentrations of this compound or other test compounds to the wells.
-
Incubate for 4 hours at 37°C in a humidified atmosphere of 5% CO2.
-
-
Sample Collection and Analysis:
-
Collect the culture medium from each well.
-
Measure the concentration of LH in the medium using a specific ELISA kit.
-
-
Data Analysis:
-
Plot the LH concentration as a function of the log of the agonist concentration.
-
Determine the EC50 value (the concentration of agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve.
-
In Vivo Model: Prostate Cancer Xenograft in Nude Mice
This protocol outlines an in vivo model to evaluate the efficacy of this compound in a human prostate cancer xenograft model.
Materials:
-
Male athymic nude mice (4-6 weeks old)
-
Androgen-dependent human prostate cancer cell line (e.g., LNCaP)
-
Matrigel
-
This compound
-
Vehicle control (e.g., saline)
-
Calipers
Procedure:
-
Tumor Cell Implantation:
-
Harvest LNCaP cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel.
-
Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth and Treatment:
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer this compound (e.g., via subcutaneous injection or osmotic pump) or vehicle control to the respective groups.
-
-
Monitoring:
-
Measure the tumor volume using calipers two to three times per week. (Tumor Volume = 0.5 x Length x Width²)
-
Monitor the body weight of the mice as an indicator of general health.
-
At the end of the study, measure serum testosterone (B1683101) and prostate-specific antigen (PSA) levels.
-
-
Data Analysis:
-
Compare the tumor growth rates between the treatment and control groups.
-
Analyze the differences in final tumor volume, serum testosterone, and PSA levels.
-
Signaling Pathways and Experimental Workflows
The biological effects of this compound are mediated through its interaction with the LHRH receptor, a G-protein coupled receptor (GPCR). The signaling cascade and the general workflow for the development of such a peptide therapeutic are depicted in the following diagrams.
Caption: LHRH Receptor Signaling Pathway.
Caption: Peptide Drug Development Workflow.
Conclusion
This compound represents a significant advancement in the field of LHRH-based therapeutics. Its enhanced potency and stability, derived from strategic amino acid substitutions, underscore the power of rational peptide drug design. This technical guide provides a foundational understanding of its discovery, synthesis, and biological evaluation. While specific quantitative data for this particular analog remains to be fully elucidated in publicly available literature, the provided protocols and conceptual frameworks offer a robust starting point for further research and development in this important class of therapeutic peptides. The continued exploration of LHRH analogs holds promise for the development of even more effective treatments for a range of hormone-dependent diseases.
In-Depth Technical Guide: LHRH Receptor Binding Affinity of (D-Trp6)-LHRH
An important introductory note: This guide focuses on the Luteinizing Hormone-Releasing Hormone (LHRH) analog [D-Trp6]-LHRH (Triptorelin) . The initially requested topic, (D-Ser4,D-Trp6)-LHRH, represents a compound with limited available public data on its specific receptor binding affinity. However, [D-Trp6]-LHRH is a well-characterized and clinically significant superagonist of the LHRH receptor (also known as the Gonadotropin-Releasing Hormone Receptor, GnRHR). The principles, experimental methodologies, and signaling pathways detailed herein are fundamentally applicable to the study of novel LHRH analogs.
This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding characteristics of [D-Trp6]-LHRH, detailed experimental protocols for its study, and visualization of the associated signaling pathways.
Quantitative Binding Affinity Data
The binding affinity of LHRH analogs to the LHRH receptor is a critical parameter in determining their biological potency. This affinity is typically quantified by the equilibrium dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50) in competitive binding assays. A lower Kd or IC50 value indicates a higher binding affinity.
The substitution of the glycine (B1666218) residue at position 6 of the native LHRH decapeptide with a D-amino acid, such as D-Tryptophan in Triptorelin (B344507), significantly enhances receptor binding affinity and resistance to enzymatic degradation.[1]
Table 1: High-Affinity Receptor Binding of [D-Trp6]-LHRH in Human Cancer Cell Lines
| Cell Line | Dissociation Constant (Kd) | Binding Capacity (Bmax) |
| HEC-1A (Endometrial Cancer) | 5.7 x 10⁻⁹ M | 78 fmol/10⁶ cells |
| Ishikawa (Endometrial Cancer) | 4.2 x 10⁻⁹ M | 29 fmol/10⁶ cells |
Data sourced from a study utilizing [¹²⁵I,D-Trp6]LHRH as the radioligand.[2]
Table 2: Comparative Binding Affinity of LHRH Analogs
| Compound | IC50 (nM) |
| FP-(D-Lys⁶)-GnRH | 2.0 |
| (D-Lys⁶)-GnRH | 15.8 |
| NOTA-P-(D-Lys⁶)-GnRH | 56.2 |
This table illustrates the impact of modifications on the binding affinity of LHRH analogs, with lower IC50 values indicating higher affinity.[3] While not specific to [D-Trp6]-LHRH, it demonstrates the principle of how structural changes affect receptor binding.
Experimental Protocols
The following are detailed methodologies for conducting receptor binding assays to determine the affinity of LHRH analogs.
Radioligand Receptor Binding Assay (Competitive)
This assay determines the binding affinity of a non-radiolabeled LHRH analog by measuring its ability to compete with a radiolabeled LHRH analog for binding to the LHRH receptor.
Materials:
-
Radioligand: [¹²⁵I]-[D-Trp6]-LHRH
-
Unlabeled Ligand: [D-Trp6]-LHRH (or other LHRH analog to be tested)
-
Receptor Source: Membrane preparations from cells or tissues expressing LHRH receptors (e.g., pituitary cells, LNCaP or PC-3 prostate cancer cells).[4]
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass Fiber Filters: Pre-soaked in 0.3% polyethylenimine
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Assay Setup: Prepare a series of tubes for total binding, non-specific binding, and competitive binding.
-
Total Binding: Add a fixed concentration of [¹²⁵I]-[D-Trp6]-LHRH to these tubes.
-
Non-Specific Binding: Add the same fixed concentration of [¹²⁵I]-[D-Trp6]-LHRH and a high concentration of unlabeled [D-Trp6]-LHRH to these tubes.
-
Competitive Binding: Add the fixed concentration of [¹²⁵I]-[D-Trp6]-LHRH and a range of increasing concentrations of the unlabeled test analog to these tubes.
-
Incubation: Add the membrane preparation (e.g., 50-100 µg of protein) to all tubes and incubate at a specified temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[3]
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each tube through the glass fiber filters under vacuum.
-
Washing: Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in counting vials and measure the radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use non-linear regression analysis to determine the IC50 value of the test analog.
-
Workflow for Receptor Binding Assay
Caption: Workflow of a competitive radioligand receptor binding assay.
LHRH Receptor Signaling Pathways
The LHRH receptor is a G protein-coupled receptor (GPCR). Upon agonist binding, it undergoes a conformational change, leading to the activation of intracellular signaling cascades. The specific pathway activated can differ depending on the cell type.
Pituitary Gonadotroph Signaling Pathway
In pituitary gonadotrophs, the LHRH receptor is primarily coupled to the Gαq/11 family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). This cascade ultimately results in the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
References
- 1. Probing the GnRH receptor agonist binding site identifies methylated triptorelin as a new anti-proliferative agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High affinity binding and direct antiproliferative effects of luteinizing hormone-releasing hormone analogs in human endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
In Vitro Characterization of (D-Ser4,D-Trp6)-LHRH Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro characterization of the luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Trp6)-LHRH. Due to the limited availability of specific data for this particular analog, this guide will draw upon findings from the closely related and extensively studied analog, (D-Trp6)-LHRH, as a representative model for its in vitro effects. This approach provides a robust framework for understanding the binding characteristics, cellular effects, and signaling pathways associated with this class of synthetic peptides.
Introduction to this compound
LHRH, a decapeptide produced in the hypothalamus, is a key regulator of the reproductive system. Synthetic analogs of LHRH, such as this compound, have been developed to modulate the LHRH signaling pathway for therapeutic purposes. The substitution of glycine (B1666218) at position 6 with a D-amino acid, in this case, D-Tryptophan, significantly increases the peptide's resistance to enzymatic degradation and enhances its binding affinity to the LHRH receptor. The additional substitution at position 4 with D-Serine is intended to further modify the peptide's biological activity and stability. These analogs initially stimulate the LHRH receptor but are followed by receptor downregulation and desensitization with continuous administration, leading to a reduction in gonadotropin and sex steroid levels. This biphasic action is the basis for their use in various clinical applications, including the treatment of hormone-dependent cancers.
Receptor Binding Affinity
The interaction of LHRH analogs with their cognate G-protein coupled receptor (GPCR) is the initial step in their mechanism of action. The binding affinity of these analogs is a critical determinant of their potency.
Quantitative Data on LHRH Analog Binding
| Cell Line | Receptor Type | Radioligand | Analog Tested | Dissociation Constant (Kd) | Maximum Binding Capacity (Bmax) | Reference |
| EFO-21 (Ovarian Cancer) | High-affinity LHRH Receptor | [125I,D-Trp6]LHRH | (D-Trp6)-LHRH | 1.5 x 10⁻¹⁰ M | 4.9 fmol/10⁶ cells | [1] |
| EFO-27 (Ovarian Cancer) | High-affinity LHRH Receptor | [125I,D-Trp6]LHRH | (D-Trp6)-LHRH | 1.7 x 10⁻¹⁰ M | 3.0 fmol/10⁶ cells | [1] |
| EFO-21 (Ovarian Cancer) | Low-affinity LHRH Receptor | [125I,D-Trp6]LHRH | (D-Trp6)-LHRH | 7.5 x 10⁻⁶ M | 24 pmol/10⁶ cells | [1] |
| EFO-27 (Ovarian Cancer) | Low-affinity LHRH Receptor | [125I,D-Trp6]LHRH | (D-Trp6)-LHRH | 4.3 x 10⁻⁶ M | 14.5 pmol/10⁶ cells | [1] |
In Vitro Cellular Effects
The binding of this compound to its receptor initiates a cascade of intracellular events that culminate in various cellular responses, most notably the inhibition of proliferation in hormone-dependent cancer cells.
Antiproliferative Effects
Studies have consistently demonstrated the direct antiproliferative effects of LHRH agonists on various cancer cell lines in vitro.
| Cell Line | Assay Type | Analog Tested | Concentration | Incubation Time | % Inhibition of Proliferation | Reference |
| EFO-21 (Ovarian Cancer) | Cell Counting | (D-Trp6)-LHRH | 10⁻⁵ M | 24 hours | ~23% | [1] |
| EFO-21 (Ovarian Cancer) | Cell Counting | (D-Trp6)-LHRH | 10⁻⁵ M | 6 days | ~40% | |
| EFO-27 (Ovarian Cancer) | Cell Counting | (D-Trp6)-LHRH | 10⁻⁵ M | 24 hours | ~23% | |
| EFO-27 (Ovarian Cancer) | Cell Counting | (D-Trp6)-LHRH | 10⁻⁵ M | 6 days | ~40% |
Signaling Pathways
The LHRH receptor is known to couple to different G-proteins, leading to the activation of distinct downstream signaling pathways depending on the cell type.
Gq/11-PLC Pathway in Pituitary Gonadotrophs
In pituitary cells, the LHRH receptor primarily couples to Gαq/11 proteins. This activates Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates Protein Kinase C (PKC). This pathway is crucial for the synthesis and release of gonadotropins.
Gi-cAMP Pathway in Prostate Cancer Cells
In contrast, in prostate cancer cells, the LHRH receptor has been shown to couple to inhibitory G-proteins (Gαi). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, contributing to the antiproliferative effects of LHRH analogs in these cells.
Experimental Protocols
The following are detailed methodologies for key experiments used in the in vitro characterization of LHRH analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and the total number of receptors (Bmax) for the LHRH analog.
Materials:
-
Cell membranes from a cell line expressing the LHRH receptor.
-
Radiolabeled LHRH analog (e.g., ¹²⁵I-(D-Trp6)-LHRH).
-
Unlabeled this compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Saturation Binding:
-
Set up a series of tubes with a constant amount of membrane protein.
-
Add increasing concentrations of the radiolabeled LHRH analog.
-
For non-specific binding, add a high concentration of unlabeled LHRH analog to a parallel set of tubes.
-
-
Competitive Binding:
-
Set up a series of tubes with a constant amount of membrane protein and a fixed concentration of the radiolabeled LHRH analog.
-
Add increasing concentrations of unlabeled this compound.
-
-
Incubation: Incubate the tubes at a specified temperature (e.g., 4°C or room temperature) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Measure the radioactivity on the filters using a gamma or beta counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
For saturation binding, plot specific binding versus the concentration of the radioligand and use non-linear regression to determine Kd and Bmax.
-
For competitive binding, plot the percentage of specific binding against the log concentration of the unlabeled competitor to determine the IC50, which can then be used to calculate the Ki.
-
Cell Proliferation (MTT) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Target cancer cell line (e.g., MCF-7, LNCaP, EFO-21).
-
Cell culture medium and supplements.
-
This compound.
-
96-well plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include untreated control wells.
-
Incubation: Incubate the plates for the desired period (e.g., 24, 48, 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control (untreated cells) and plot cell viability against the log concentration of this compound to determine the IC50 value.
Experimental Workflow and Logical Relationships
The in vitro characterization of this compound typically follows a logical progression from receptor binding to cellular effects and elucidation of the underlying signaling mechanisms.
Conclusion
The in vitro characterization of this compound, guided by the extensive research on related analogs like (D-Trp6)-LHRH, reveals a potent synthetic peptide with high affinity for the LHRH receptor. Its ability to induce direct antiproliferative effects in cancer cell lines, mediated through distinct signaling pathways depending on the cellular context, underscores its therapeutic potential. The methodologies and data presented in this guide provide a comprehensive framework for researchers and drug development professionals to design and interpret in vitro studies aimed at further elucidating the pharmacological profile of this and other novel LHRH analogs.
References
Downstream Signaling Pathways of (D-Ser4,D-Trp6)-LHRH: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Trp6)-LHRH, a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), plays a pivotal role in diverse therapeutic applications, ranging from assisted reproductive technologies to the management of hormone-dependent cancers. Its clinical efficacy is intricately linked to its ability to modulate the downstream signaling cascades initiated by the GnRH receptor (GnRHR), a member of the G-protein coupled receptor (GPCR) superfamily. This technical guide provides an in-depth exploration of the core downstream signaling pathways activated by this compound, with a focus on both pituitary and extrapituitary cell types. We present quantitative data on receptor binding and functional potency, detailed experimental protocols for key assays, and visual representations of the signaling networks to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Data Summary
The interaction of this compound, commercially known as Triptorelin, with the GnRH receptor has been characterized by its high binding affinity and potent induction of downstream signaling events. The following tables summarize key quantitative parameters from published studies.
| Cell Line | Receptor Type | Dissociation Constant (Kd) | Reference |
| LNCaP (Prostate Cancer) | Human GnRH Receptor | 2.6 x 10⁻⁸ M (High Affinity) | [1] |
| 7.7 x 10⁻⁶ M (Low Affinity) | [1] | ||
| PC3 (Prostate Cancer) | Human GnRH Receptor | 2.7 x 10⁻⁶ M | [1] |
| Rat Pituitary | Rat GnRH Receptor | Sub-nanomolar | [2] |
Table 1: Binding Affinity of Triptorelin to GnRH Receptors in Different Cell Lines.
| Cell Line | Assay | EC50 | Reference |
| COS-1 (transfected with human GnRHR) | IP3 Accumulation | 0.019 nM | [3] |
| HEK293[SCL60] (transfected with rat GnRHR) | Inositol (B14025) Phosphate (B84403) Production | ~0.5 nM (IC50 for binding) | |
| WPE-1-NB26-3 (prostate cells with rat GnRHR) | Inositol Phosphate Production | ~0.17 nM (IC50 for growth inhibition) |
Table 2: Functional Potency of Triptorelin in Inducing Second Messenger Production.
Core Signaling Pathways
This compound elicits its biological effects through distinct signaling pathways that are dependent on the cell type and the duration of receptor stimulation. The canonical pathway in pituitary gonadotropes involves the activation of Gαq/11, while alternative pathways, including Gαi coupling, have been reported in certain cancer cells.
Gαq/11-Mediated Pathway in Pituitary Gonadotropes
In the anterior pituitary, the primary signaling cascade initiated by the binding of this compound to the GnRH receptor is mediated by the heterotrimeric G-protein Gαq/11. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ levels, along with DAG, activate protein kinase C (PKC). Activated PKC then phosphorylates a multitude of downstream targets, including components of the mitogen-activated protein kinase (MAPK) cascade, such as ERK1/2, JNK, and p38. This signaling cascade ultimately results in the synthesis and secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).
Gαi-Mediated Pathway in Cancer Cells
In addition to the canonical Gαq/11 pathway, evidence suggests that in certain extrapituitary tissues, particularly in hormone-dependent cancer cells like prostate cancer, the GnRH receptor can also couple to the inhibitory G-protein, Gαi. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This reduction in cAMP can, in turn, influence cell proliferation and survival, contributing to the direct anti-tumor effects of GnRH agonists.
Experimental Protocols
Radioligand Binding Assay
This protocol is adapted from established methods for determining the binding affinity of ligands to GPCRs.
Materials:
-
Cells or tissues expressing the GnRH receptor
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA)
-
Radiolabeled this compound (e.g., ¹²⁵I-Triptorelin)
-
Unlabeled this compound
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid and gamma counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a fixed concentration of radiolabeled this compound, and varying concentrations of unlabeled this compound (for competition binding) or binding buffer alone (for total binding). To determine non-specific binding, include tubes with an excess of unlabeled ligand.
-
Incubation: Incubate the reaction mixtures at a defined temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.
-
Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the specific binding as a function of the unlabeled ligand concentration and fit the data to a one-site competition model to determine the IC₅₀. The Kd can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This protocol is based on the measurement of [³H]inositol-labeled inositol phosphates to quantify PLC activation.
Materials:
-
Cultured cells expressing the GnRH receptor
-
Inositol-free culture medium
-
[³H]myo-inositol
-
Lithium chloride (LiCl)
-
This compound
-
Perchloric acid
-
Dowex AG1-X8 anion-exchange resin
-
Elution buffers (e.g., ammonium (B1175870) formate/formic acid gradients)
-
Scintillation fluid and liquid scintillation counter
Procedure:
-
Cell Labeling: Plate cells in multi-well plates and incubate overnight in inositol-free medium containing [³H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with a buffer containing LiCl. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Stimulation: Add varying concentrations of this compound to the wells and incubate for a defined period.
-
Extraction: Terminate the reaction by adding ice-cold perchloric acid. Neutralize the extracts.
-
Separation: Apply the extracts to anion-exchange columns (e.g., Dowex AG1-X8). Wash the columns and elute the different inositol phosphate species (IP1, IP2, IP3) with increasing concentrations of ammonium formate/formic acid.
-
Quantification: Add scintillation fluid to the eluted fractions and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the amount of total inositol phosphates accumulated as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
Western Blotting for ERK Phosphorylation
This protocol outlines the detection of phosphorylated ERK (p-ERK) as a marker of MAPK pathway activation.
Materials:
-
Cultured cells
-
Serum-free medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-ERK and anti-total-ERK)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and grow to the desired confluency. Serum-starve the cells to reduce basal ERK phosphorylation. Treat the cells with this compound for various time points or at different concentrations.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with blocking buffer. Incubate the membrane with a primary antibody specific for phosphorylated ERK (p-ERK). After washing, incubate with an HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the p-ERK signal as a ratio to the total ERK signal.
Conclusion
This compound exerts its diverse physiological and pharmacological effects by activating a complex network of downstream signaling pathways. In pituitary gonadotropes, the canonical Gαq/11-PLC-IP3/DAG pathway is the primary driver of gonadotropin synthesis and release. In contrast, in certain cancer cells, the coupling of the GnRH receptor to Gαi and the subsequent inhibition of cAMP production may contribute to its anti-proliferative effects. A thorough understanding of these signaling mechanisms, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development and optimization of GnRH-based therapies. This technical guide provides a foundational resource for researchers and clinicians working in this dynamic field.
References
- 1. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. Endocrine Responses to Triptorelin in Healthy Women, Women With Polycystic Ovary Syndrome, and Women With Hypothalamic Amenorrhea - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of LHRH Analogs: A Deep Dive into the Pharmacokinetics and Stability of (D-Ser4,D-Trp6)-LHRH
For Researchers, Scientists, and Drug Development Professionals
The synthetic luteinizing hormone-releasing hormone (LHRH) analog, (D-Ser4,D-Trp6)-LHRH, represents a class of potent gonadotropin-releasing hormone (GnRH) agonists. These molecules are pivotal in various therapeutic areas, primarily in oncology and reproductive medicine. Their enhanced potency and prolonged duration of action compared to native LHRH are direct consequences of their modified peptide structure, which imparts resistance to enzymatic degradation. This technical guide synthesizes the available data on the pharmacokinetics and stability of this compound and its closely related analogs, providing a comprehensive resource for researchers and drug development professionals.
Disclaimer: Publicly available information specifically for the this compound analog is limited. Therefore, this guide incorporates data from the closely related and widely studied analog, [D-Trp6]LHRH (Triptorelin), to provide a comprehensive overview of the expected pharmacokinetic and stability profiles.
Pharmacokinetics: A Tale of Enhanced Resistance and Prolonged Action
The substitution of glycine (B1666218) at position 6 with a D-amino acid, such as D-Tryptophan, and in this case, an additional substitution at position 4 with D-Serine, significantly increases the molecule's resistance to enzymatic breakdown and its affinity for the LHRH receptor.[1] This enhanced stability is a cornerstone of its pharmacokinetic profile, leading to a prolonged half-life and sustained therapeutic effect.
Absorption and Bioavailability
LHRH agonists are peptides and are therefore not orally bioavailable due to degradation in the gastrointestinal tract. They are typically administered via subcutaneous or intramuscular injection. Following administration, these analogs are gradually released into the systemic circulation. The development of long-acting or depot formulations, such as microcapsules, allows for sustained release over weeks or even months. For instance, a single intramuscular injection of a 3.75 mg depot preparation of [D-Trp6]LHRH can result in therapeutic plasma concentrations for 4 to 5 weeks.[2]
Distribution
Following absorption, LHRH analogs are distributed throughout the body.
Metabolism and Elimination
The primary advantage of analogs like this compound is their increased resistance to enzymatic degradation compared to native LHRH, which has a very short half-life of 2 to 4 minutes in humans.[2] The substitution of D-amino acids protects the peptide bonds from cleavage by endopeptidases. The plasma half-life of [D-Trp6]LHRH is approximately 7.6 hours, a significant increase over the native hormone.[2] The biological half-life of [D-Trp6]LHRH administered subcutaneously is reported to be 10 times greater than that observed after intravenous injection, which is attributed to the gradual release from the injection site.[1]
The following table summarizes key pharmacokinetic parameters for the closely related analog, [D-Trp6]LHRH.
| Parameter | Value | Species | Administration Route | Citation |
| Plasma Half-life | 7.6 hours | Human | - | |
| Elimination Half-life | > 80 minutes | Dog | Subcutaneous or Intravenous | |
| Peak Serum Concentration (Cmax) | 6-12 ng/mL | Human | 250 µg Subcutaneous Injection | |
| Plateau Plasma Concentration (Long-acting formulation) | 0.3-0.8 ng/mL | Dog | Intramuscular | |
| Plateau Plasma Concentration (Long-acting formulation) | 0.2-0.4 ng/mL | Rat | Intramuscular |
Stability Profile: Resisting Degradation
The stability of peptide-based therapeutics is a critical factor in their formulation, storage, and in vivo efficacy. The modifications in this compound are designed to enhance its stability against enzymatic degradation.
Studies on the stability of a similar long-acting analog, [D-Trp6, Pro9-NEt]-LHRH, have demonstrated its robustness under various conditions. This analog showed no detectable alteration in its HPLC profile or significant change in biological activity after being heated to 60°C for 5 days, undergoing repeated freeze-thaw cycles, or being refrigerated at 4°C for 8 days. Furthermore, a formulation of [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil was found to be 100% stable after five and a half years of storage under refrigeration.
The following table summarizes the stability of a closely related LHRH analog under different stress conditions.
| Analog | Condition | Duration | Outcome | Citation |
| [D-Trp6, Pro9-NEt]-LHRH | Heating at 60°C | 5 days | No detectable alteration in HPLC profile or significant change in biological activity. | |
| [D-Trp6, Pro9-NEt]-LHRH | Repeated Freezing and Thawing | 7 cycles | No detectable alteration in HPLC profile or significant change in biological activity. | |
| [D-Trp6, Pro9-NEt]-LHRH | Refrigeration at 4°C | 8 days | No detectable alteration in HPLC profile or significant change in biological activity. | |
| [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil | Refrigeration at 4°C | 5.5 years | 100% biopharmaceutic stability. |
Experimental Protocols: Methodologies for Analysis
The analysis of LHRH analogs in biological matrices and pharmaceutical formulations relies on sensitive and specific analytical methods. High-Performance Liquid Chromatography (HPLC) and Radioimmunoassay (RIA) are the most commonly employed techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful tool for assessing the purity and stability of LHRH analogs. A typical HPLC method for an LHRH analog would involve:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile).
-
Detection: UV detection at a wavelength where the peptide has significant absorbance (typically around 210-220 nm).
-
Sample Preparation: Samples may require extraction and purification, for example, using Sep-Pak cartridges, before analysis.
Radioimmunoassay (RIA)
RIA is a highly sensitive method for quantifying LHRH analogs in biological fluids like plasma or serum. The general principle of an RIA for an analog like [D-Trp6]LHRH involves:
-
Antibody Generation: Raising specific antibodies against the LHRH analog, often by conjugating the peptide to a carrier protein like bovine serum albumin.
-
Radiolabeling: Preparing a radiolabeled version of the analog (e.g., with Iodine-125).
-
Competitive Binding: The unlabeled analog in the sample competes with the radiolabeled analog for binding to the specific antibody.
-
Separation and Detection: The antibody-bound fraction is separated, and the radioactivity is measured. The concentration of the analog in the sample is determined by comparing the results to a standard curve.
-
Sensitivity: RIA methods can be highly sensitive, with minimal detectable concentrations in the range of picograms per milliliter.
Signaling Pathways and Experimental Workflows
LHRH agonists exert their effects by binding to LHRH receptors on pituitary gonadotroph cells. This interaction initiates a cascade of intracellular signaling events.
LHRH Agonist Signaling Pathway
The LHRH receptor is a G-protein coupled receptor (GPCR). Upon agonist binding, the receptor activates a Gq protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, chronic stimulation with an LHRH agonist leads to receptor downregulation and desensitization, ultimately suppressing gonadotropin release.
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Experimental Workflow for Pharmacokinetic Analysis
The determination of the pharmacokinetic profile of an LHRH analog typically involves a series of well-defined steps, from sample collection to data analysis.
Caption: General workflow for pharmacokinetic analysis of LHRH analogs.
References
- 1. Investigation of the Thermal Stability and Hydrolytic Degradation Kinetics of Poly(Lactide-co-Glycolide) Melts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Radioimmunoassay for 6-D-tryptophan analog of luteinizing hormone-releasing hormone: measurement of serum levels after administration of long-acting microcapsule formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on (D-Trp6)-LHRH (Triptorelin)
This technical guide provides a comprehensive overview of the gonadotropin-releasing hormone (GnRH) agonist, (D-Trp6)-LHRH, commonly known as Triptorelin. It is intended for researchers, scientists, and professionals involved in drug development who are interested in the pharmacology, experimental applications, and therapeutic potential of this potent synthetic peptide.
Core Concepts and Mechanism of Action
Triptorelin is a synthetic decapeptide analog of the naturally occurring gonadotropin-releasing hormone (GnRH).[1][2] Its structure, pGlu-His-Trp-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH₂, is modified from native GnRH by the substitution of a D-tryptophan residue at position 6.[1] This substitution confers enhanced stability against enzymatic degradation and a higher binding affinity for the GnRH receptor, making it a "superagonist".[1][3]
The primary mechanism of action of Triptorelin is biphasic, targeting the GnRH receptors on pituitary gonadotroph cells:
-
Initial Agonist Effect (Flare-up): Upon initial administration, Triptorelin binds to GnRH receptors, mimicking the action of endogenous GnRH. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. In males, this results in a temporary surge in testosterone (B1683101) levels, and in females, a rise in estrogen levels.
-
Receptor Downregulation and Desensitization: Continuous or prolonged exposure to Triptorelin leads to the desensitization and downregulation of pituitary GnRH receptors. This process involves receptor internalization and uncoupling from its signal transduction pathways, resulting in a profound and sustained suppression of LH and FSH secretion. The subsequent reduction in gonadotropin levels leads to a decrease in the production of gonadal steroids, achieving a state of "medical castration".
Beyond its effects on the pituitary-gonadal axis, Triptorelin has been shown to have direct antiproliferative effects on various cancer cell lines, including breast, prostate, and ovarian cancers, mediated by specific GnRH receptors present on these tumor cells.
Quantitative Pharmacological Data
The following tables summarize key quantitative data for Triptorelin from various in vitro and in vivo studies.
Table 1: Receptor Binding Affinity
| Cell Line/Tissue | Receptor Type | Radioligand | Assay Type | Binding Affinity (Kd/Ki) | Reference |
| CHO cells (human GnRH receptor) | Human GnRH | [¹²⁵I]-triptorelin | Kinetic Radioligand Binding | Kd = 0.2 nM | |
| LNCaP (prostate cancer) | GnRH | [¹²⁵I]-Triptorelin | Displacement Assay | Kd = 2.6 x 10⁻⁸ M (high affinity), 7.7 x 10⁻⁶ M (low affinity) | |
| PC3 (prostate cancer) | GnRH | [¹²⁵I]-Triptorelin | Displacement Assay | Kd = 2.7 x 10⁻⁶ M | |
| Human Breast Cancer Biopsies (n=500) | GnRH | [D-Trp6]-LH-RH | Multipoint Assay | Two classes of sites: high affinity/low capacity and low affinity/high capacity were detected in 52% of samples. |
Table 2: In Vitro Cellular Proliferation Effects
| Cell Line | Effect of Triptorelin | Concentration | Conditions | Reference |
| LNCaP (prostate cancer) | Proliferative effect | 10⁻⁷ M | Fetal bovine serum-supplemented medium | |
| LNCaP (prostate cancer) | Inhibitory effect (25-65%) | 10⁻⁴ M | Varies with culture conditions | |
| PC3 (prostate cancer) | No effect on growth | Not specified | Not specified | |
| MCF-7 & CG-5 (breast cancer) | Inhibited estrogen-stimulated proliferation | Not specified | In the presence of 17β-estradiol | |
| MDA-MB-231 (breast cancer) | No effect on growth | Not specified | Not specified |
Table 3: Clinical Efficacy in Advanced Prostate Cancer
| Formulation | Patient Population | Key Outcome | Result | Reference |
| 3.75 mg, 1-month | 140 men | Median PSA reduction | From 46.8 ng/mL to 1.3 ng/mL at 9 months | |
| 11.25 mg, 3-month | 41 men | Median PSA reduction | From 112.7 ng/mL to 10.4 ng/mL at 3 months | |
| 22.5 mg, 6-month | 120 men | Achievement of castrate testosterone levels (<50 ng/dL) | 97.5% of patients by day 29 | |
| 3.75 mg vs. Leuprolide 7.5 mg | 284 men | Maintenance of castrate testosterone levels (2-9 months) | 98.8% vs 97.3% (mean levels) |
Experimental Protocols
3.1. Solid-Phase Peptide Synthesis (SPPS) of Triptorelin
This protocol outlines the general steps for the synthesis of Triptorelin using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, a common method for SPPS.
-
Resin Preparation: Start with a suitable resin, such as Rink Amide AM or MBHA resin, which will yield a C-terminal amide upon cleavage. Swell the resin in a suitable solvent like dimethylformamide (DMF) or dichloromethane (B109758) (DCM) for 20-30 minutes in a reaction vessel.
-
First Amino Acid Coupling: Couple the first C-terminal amino acid, Fmoc-Gly-OH, to the resin. This is typically done using a coupling agent (e.g., HBTU/TBTU), an activator (e.g., HOBt), and an organic base (e.g., DIEA) in DMF.
-
Fmoc Deprotection: After coupling, wash the resin with DMF. Remove the Fmoc protecting group from the N-terminus of the coupled amino acid using a solution of 20% piperidine (B6355638) in DMF. Wash the resin again to remove piperidine and byproducts.
-
Sequential Amino Acid Coupling: Repeat the coupling and deprotection steps for each subsequent amino acid in the Triptorelin sequence (Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu), using the appropriate side-chain protecting groups (e.g., Pbf for Arginine, Boc for Tryptophan, tBu for Tyrosine and Serine, Trt for Histidine).
-
Cleavage and Deprotection: Once the full peptide chain is assembled, cleave the peptide from the resin and simultaneously remove the side-chain protecting groups. This is typically achieved using a cleavage cocktail containing trifluoroacetic acid (TFA) and scavengers (e.g., triisopropylsilane, water, dithiothreitol) to prevent side reactions.
-
Purification and Characterization: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a gradient of acetonitrile (B52724) in water containing a small amount of TFA. Characterize the final product by mass spectrometry and analytical HPLC to confirm its identity and purity.
3.2. In Vitro Receptor Binding Assay (Displacement Assay)
This protocol describes a competitive binding assay to determine the affinity of Triptorelin for the GnRH receptor in a cell line expressing the receptor (e.g., LNCaP).
-
Cell Culture and Membrane Preparation: Culture LNCaP cells to confluency. Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction by differential centrifugation.
-
Radioligand: Use a radiolabeled form of a GnRH agonist, such as [¹²⁵I]-Triptorelin, as the tracer.
-
Assay Setup: In a multi-well plate, set up the binding reaction. Each well will contain:
-
A fixed amount of cell membrane preparation.
-
A fixed, low concentration of the radioligand ([¹²⁵I]-Triptorelin).
-
Increasing concentrations of unlabeled Triptorelin (the competitor).
-
For determining non-specific binding, a parallel set of tubes will contain a large excess of unlabeled Triptorelin.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand. This is commonly done by rapid filtration through glass fiber filters, which trap the membranes.
-
Quantification: Wash the filters to remove unbound radioactivity. Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled Triptorelin. Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific radioligand binding). The dissociation constant (Kd) or inhibition constant (Ki) can then be calculated from the IC₅₀ value.
Signaling Pathways and Experimental Workflows
4.1. Pituitary GnRH Receptor Signaling Pathway
The binding of Triptorelin to the GnRH receptor on pituitary gonadotrophs activates multiple G-protein-coupled signaling cascades.
Caption: GnRH receptor signaling cascade in pituitary gonadotrophs.
4.2. Experimental Workflow: In Vitro Antiproliferative Assay
This diagram illustrates a typical workflow for assessing the direct effects of Triptorelin on cancer cell proliferation.
Caption: Workflow for assessing Triptorelin's antiproliferative effects.
References
An In-depth Technical Guide on (D-Ser4,D-Trp6)-LHRH (Triptorelin)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic peptide (D-Ser4,D-Trp6)-LHRH, commonly known as Triptorelin. Triptorelin is a potent agonist of the Gonadotropin-Releasing Hormone (GnRH) receptor, with significant applications in the treatment of hormone-dependent cancers, such as prostate cancer, and other endocrine disorders. This document details its molecular characteristics, mechanism of action, relevant experimental protocols, and key signaling pathways.
Core Molecular and Physical Data
Triptorelin is a decapeptide with a modified amino acid sequence compared to the native Gonadotropin-Releasing Hormone. These modifications, specifically the substitution of glycine (B1666218) at position 6 with D-tryptophan and the presence of D-serine at position 4, confer enhanced stability and a higher affinity for the GnRH receptor.
| Parameter | Value | Reference |
| Molecular Formula | C64H82N18O13 | [1][2][3] |
| Molecular Weight | 1311.45 g/mol | [1] |
| Synonyms | Triptorelin, (D-Trp6)-LHRH, GnRH agonist | [4] |
| CAS Number | 57773-63-4 |
Mechanism of Action
Triptorelin functions as a superagonist of the GnRH receptor. Upon initial administration, it stimulates the pituitary gland to release luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a transient surge in testosterone (B1683101) levels in males and estrogen levels in females. However, continuous administration leads to the downregulation of GnRH receptors on pituitary gonadotrophs. This desensitization results in a profound and sustained suppression of LH and FSH secretion, ultimately leading to a reduction of gonadal steroid production to castration levels. This hormonal suppression is the primary mechanism underlying its therapeutic efficacy in hormone-sensitive conditions.
Signaling Pathways
The binding of Triptorelin to the GnRH receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gαq/11 proteins, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events trigger downstream signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways, which ultimately regulate the synthesis and secretion of gonadotropins.
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of Triptorelin
This protocol outlines the Fmoc-based solid-phase synthesis of Triptorelin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (pGlu, His(Trt), Trp(Boc), Ser(tBu), Tyr(tBu), D-Trp(Boc), Leu, Arg(Pbf), Pro, Gly)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Fmoc deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water (e.g., 95:2.5:2.5 v/v/v)
-
Diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1-2 hours.
-
First Amino Acid Coupling (Glycine):
-
Deprotect the resin by treating with 20% piperidine in DMF for 20 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Activate Fmoc-Gly-OH (3 equivalents) with HBTU/HOBt (3 equivalents) and DIPEA (6 equivalents) in DMF.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the Triptorelin sequence (Pro, Arg(Pbf), Leu, D-Trp(Boc), Tyr(tBu), Ser(tBu), Trp(Boc), His(Trt), pGlu).
-
Cleavage and Deprotection:
-
After the final coupling, wash the resin with DCM and dry under vacuum.
-
Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the crude peptide.
-
-
Precipitation and Purification:
-
Precipitate the crude peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide, decant the ether, and dry the pellet.
-
The crude peptide is then purified by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a UV detector
-
C18 column (e.g., 10 µm particle size, 250 x 22 mm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Crude Triptorelin peptide
Procedure:
-
Sample Preparation: Dissolve the crude Triptorelin in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with the starting mobile phase conditions (e.g., 95% A, 5% B).
-
Injection and Elution: Inject the dissolved crude peptide onto the column. Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 65% B over 60 minutes).
-
Fraction Collection: Monitor the elution profile at 220 nm and 280 nm. Collect fractions corresponding to the major peak representing Triptorelin.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final purified Triptorelin powder.
In Vitro Bioassay: LNCaP Cell Proliferation Assay
This assay evaluates the effect of Triptorelin on the proliferation of the androgen-sensitive human prostate cancer cell line, LNCaP.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Triptorelin stock solution
-
Cell proliferation assay kit (e.g., MTT, XTT, or WST-1)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of Triptorelin (e.g., 10⁻¹⁰ M to 10⁻⁵ M). Include a vehicle control (medium without Triptorelin).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Proliferation Measurement: Add the cell proliferation reagent (e.g., MTT) to each well and incubate according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
This technical guide provides foundational information for researchers and professionals working with this compound. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. Perifused pituitary cultures: a model for LHRH regulation of LH secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN103012565A - Triptorelin and solid-phase synthesis preparation method thereof - Google Patents [patents.google.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Pulsatile GnRH-stimulated LH release from the human fetal pituitary in vitro: sex-associated differences - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (D-Ser4,D-Trp6)-LHRH in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction:
(D-Ser4,D-Trp6)-LHRH, also known as Triptorelin, is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also referred to as Gonadotropin-Releasing Hormone (GnRH). It is widely utilized in cancer research, particularly for hormone-dependent cancers like prostate, breast, and ovarian cancer. LHRH receptors are overexpressed in a majority of these cancers, making them a prime target for therapeutic intervention. Continuous administration of LHRH agonists leads to the downregulation of LHRH receptors, resulting in decreased gonadotropin secretion and a subsequent reduction in sex steroid production.[1][2] Beyond its indirect hormonal effects, there is evidence that LHRH agonists can also exert direct effects on tumor cells.[3][4] These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines.
Data Presentation
Table 1: Cell Line-Dependent Effects of Triptorelin this compound
| Cell Line | Cancer Type | Androgen Sensitivity | Key Characteristics | Effect of Triptorelin | Reference |
| LNCaP | Prostate | Sensitive | Expresses GnRH receptors | Dual stimulatory-inhibitory effect on proliferation depending on dose.[5] | |
| PC3 | Prostate | Insensitive | Expresses GnRH receptors | Cell growth is largely unaffected. | |
| DU-145 | Prostate | Insensitive | Expresses GnRH receptors | Direct inhibitory action on growth. | |
| MCF-7 | Breast | Estrogen Receptor-Positive (ER+) | Expresses GnRH receptors | Suitable for studying direct effects. | |
| MDA-MB-231 | Breast | Triple-Negative (TNBC) | Expresses GnRH receptors | Suitable for studying direct effects. | |
| OVCAR-3 | Ovarian | - | Expresses GnRH receptors | Suitable for studying direct effects. | |
| SK-OV-3 | Ovarian | - | Expresses GnRH receptors | Suitable for studying direct effects. |
Table 2: Dose-Dependent Effects of Triptorelin on LNCaP Cell Proliferation
| Concentration | Effect on Proliferation | Culture Condition | Reference |
| 10⁻⁷ M | 42% increase compared to controls | Fetal bovine serum-supplemented medium | |
| 10⁻⁴ M | 25% to 65% inhibition compared to controls | Dependent on culture conditions |
Table 3: Binding Affinities of Triptorelin in Prostate Cancer Cell Lines
| Cell Line | Binding Site Affinity | Dissociation Constant (Kd) | Reference |
| LNCaP | Moderately high affinity | 2.6 x 10⁻⁸ M | |
| LNCaP | Low affinity | 7.7 x 10⁻⁶ M | |
| PC3 | Low affinity | 2.7 x 10⁻⁶ M |
Experimental Protocols
Cell Culture and Maintenance
This protocol outlines the basic steps for culturing cancer cell lines to be used in experiments with this compound.
Materials:
-
Selected cancer cell line (e.g., LNCaP, PC3, MCF-7)
-
Complete culture medium (specific to the cell line, e.g., RPMI-1640 for LNCaP)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Cell culture flasks, plates, and other sterile consumables
Procedure:
-
Maintain the selected cell lines in the appropriate complete culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
For experiments, seed the cells at the desired density in appropriate culture plates (e.g., 96-well, 6-well).
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity following treatment with this compound.
Materials:
-
Cultured cancer cells
-
This compound (Triptorelin)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Allow the cells to attach by incubating for 24 hours at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Remove the existing medium from the wells and replace it with 100 µL of medium containing the different concentrations of the peptide. Include a vehicle control (medium with the solvent used for the peptide).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 96 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of MTT solvent to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis in cells treated with this compound using flow cytometry.
Materials:
-
Cultured cancer cells
-
This compound (Triptorelin)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat the cells with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Harvest both floating and adherent cells. For adherent cells, use gentle trypsinization.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Mandatory Visualizations
Caption: LHRH agonist signaling pathway in cancer cells.
Caption: Experimental workflow for cell culture analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mode of Action of LHRH Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Effects of LHRH agonists on the growth of human prostatic tumor cells: "in vitro" and "in vivo" studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of triptorelin, a gonadotropin-releasing hormone agonist, on the human prostatic cell lines PC3 and LNCaP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (D-Ser4,D-Trp6)-LHRH in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Trp6)-LHRH, also known as Triptorelin (B344507), is a potent synthetic agonist analog of Gonadotropin-Releasing Hormone (GnRH), also referred to as Luteinizing Hormone-Releasing Hormone (LHRH). Its enhanced potency and stability compared to native LHRH make it a valuable tool in various animal models for studying reproductive processes, hormone-dependent cancers, and other endocrine-related conditions. This document provides detailed application notes and experimental protocols for the effective use of this compound in a research setting.
Mechanism of Action
This compound exerts its effects primarily through its interaction with LHRH receptors on pituitary gonadotroph cells. Initially, its agonistic properties lead to a transient surge in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which can temporarily increase sex steroid levels.[1] However, chronic and continuous administration leads to the downregulation and desensitization of pituitary LHRH receptors.[2] This paradoxical effect results in a sustained suppression of gonadotropin release, leading to a state of "medical castration" characterized by significantly reduced levels of testosterone (B1683101) in males and estrogen in females.[2]
Beyond its effects on the pituitary-gonadal axis, this compound can also have direct effects on certain tumors that express LHRH receptors, such as prostate, breast, and ovarian cancers.[2] In some cancer cell lines, the LHRH receptor is coupled to Gαi proteins, and its activation can lead to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP), contributing to an antiproliferative effect.[3]
Applications in Animal Models
The unique biphasic and ultimately suppressive action of this compound makes it a versatile tool for a range of applications in animal models:
-
Oncology Research: It is widely used to study hormone-dependent cancers, such as prostate and breast cancer, in xenograft and transgenic mouse models. By inducing a state of sex steroid deprivation, it allows researchers to investigate the role of hormonal pathways in tumor growth and to evaluate the efficacy of novel cancer therapies.
-
Reproductive Biology: this compound is employed to manipulate the reproductive cycle in various animal species. It can be used to induce ovulation, suppress estrus, or investigate the mechanisms of hormonal regulation of fertility.
-
Endocrinology: Researchers use this LHRH analog to study the intricate feedback mechanisms of the hypothalamic-pituitary-gonadal axis and the physiological consequences of sex steroid withdrawal.
Data Presentation
The following tables summarize quantitative data on the effects of this compound (Triptorelin) in various animal models.
Table 1: Effects of (D-Trp6)-LHRH on Ovarian Parameters in Immature Rats
| Treatment Group | Daily Dose (µg) | Ovarian Weight (mg) | Ovarian LH/hCG Receptors |
| Saline Control | 0 | Baseline | Baseline |
| (D-Trp6)-LHRH | 0.2 | Significantly Reduced | Significantly Reduced (P < 0.01) |
| (D-Trp6)-LHRH | 2 | Significantly Reduced (P < 0.05) | Significantly Reduced (P < 0.01) |
Data adapted from a study in immature intact and hypophysectomized female rats treated for 7 days.
Table 2: Effect of a Single Intramuscular Injection of Triptorelin on Testosterone Levels in Male Rats
| Time Post-Injection | Serum Testosterone Level |
| First 6 hours | Transient Increase |
| After initial surge | Rapid Decrease to Castration Levels |
| Up to Day 168 (6-month formulation) | Maintained at Castration Levels (~2.2 nmol/L) |
Data based on pharmacokinetic/pharmacodynamic studies of a 6-month formulation of triptorelin pamoate in male SD rats.
Table 3: Antiproliferative Effects of an LHRH Agonist (Zoladex) on DU 145 Human Prostate Cancer Xenografts in Nude Mice
| Treatment Start Time | Outcome |
| Simultaneous with cell inoculation | Significant decrease in tumor growth up to 14 days |
| 7 days after cell inoculation | Significant decrease in tumor growth up to 28 days |
| 14 days after cell inoculation | No significant effect on tumor growth |
This study used osmotic minipumps to deliver the LHRH agonist.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for Subcutaneous Injection in Mice
Materials:
-
This compound (lyophilized powder)
-
Sterile saline (0.9% sodium chloride)
-
Sterile, pyrogen-free water for injection (if required for initial reconstitution)
-
Vortex mixer
-
Sterile insulin (B600854) syringes (28-30 gauge)
Procedure:
-
Reconstitution:
-
Refer to the manufacturer's instructions for the recommended solvent. If not specified, sterile saline is a common vehicle. For peptides that are difficult to dissolve, a small amount of sterile water can be used initially, followed by dilution with saline.
-
Calculate the required volume of solvent to achieve the desired stock concentration. For example, to make a 1 mg/mL stock solution from 1 mg of lyophilized peptide, add 1 mL of sterile saline.
-
Gently vortex the vial to ensure the peptide is completely dissolved. Avoid vigorous shaking to prevent peptide degradation.
-
-
Dosing and Injection:
-
Dilute the stock solution with sterile saline to the final desired concentration for injection. Doses in mice can range from 10 to 100 µg/kg or higher, depending on the study's objective.
-
Draw the calculated volume of the final solution into an insulin syringe.
-
Grasp the mouse firmly by the scruff of the neck to immobilize it and expose the dorsal side.
-
Lift the skin between the shoulder blades to form a "tent."
-
Insert the needle into the base of the tented skin, parallel to the spine, ensuring it is in the subcutaneous space and not intramuscularly or intradermally.
-
Inject the solution slowly.
-
Withdraw the needle and gently apply pressure to the injection site for a few seconds to prevent leakage.
-
Protocol 2: Induction of Medical Castration and Tumor Growth Monitoring in a Mouse Xenograft Model
Materials:
-
This compound
-
Hormone-dependent cancer cells (e.g., LNCaP prostate cancer cells)
-
Immunocompromised mice (e.g., nude or SCID)
-
Matrigel (optional, to improve tumor take rate)
-
Sterile PBS and cell culture medium
-
Digital calipers
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile PBS and resuspend them in serum-free medium or PBS at a concentration of 1-5 x 10⁷ cells/mL. For some cell lines, mixing the cell suspension 1:1 with Matrigel on ice can enhance tumor establishment.
-
Anesthetize the mouse.
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of the mouse.
-
-
This compound Administration:
-
Begin treatment once tumors are palpable and have reached a predetermined size (e.g., 50-100 mm³).
-
Administer this compound subcutaneously, as described in Protocol 1. A common dosing regimen for sustained suppression is daily or weekly injections, or the use of long-acting formulations or osmotic minipumps.
-
-
Tumor Growth Monitoring:
-
Measure tumor dimensions 2-3 times per week using digital calipers.
-
Measure the longest diameter (length) and the shortest diameter (width).
-
Calculate the tumor volume using the modified ellipsoid formula: Volume = (Length x Width²) / 2 .
-
Record the body weight of the mice at each measurement time point to monitor overall health.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Tumor weight can be measured as a final endpoint.
-
Tissues can be collected for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).
-
Protocol 3: Assessment of Testosterone Suppression in Rat Serum via ELISA
Materials:
-
Rat serum samples
-
Commercially available Rat Testosterone ELISA kit (follow the manufacturer's specific instructions)
-
Microplate reader
-
Calibrated micropipettes
General Procedure (Example based on a competitive ELISA):
-
Sample Collection and Preparation:
-
Collect blood from rats via an appropriate method (e.g., tail vein, cardiac puncture at endpoint).
-
Allow the blood to clot at room temperature, then centrifuge to separate the serum.
-
Store serum samples at -20°C or -80°C until analysis. Avoid repeated freeze-thaw cycles.
-
-
ELISA Assay:
-
Prepare standards, controls, and samples according to the kit's protocol. Samples may require dilution.
-
Add 25 µL of standards, controls, and serum samples to the appropriate wells of the antibody-coated microplate.
-
Add the Testosterone-HRP (Horseradish Peroxidase) conjugate to each well.
-
Add the anti-Testosterone antibody to each well and incubate as specified (e.g., 60 minutes at room temperature). During this incubation, testosterone in the sample competes with the Testosterone-HRP for binding to the anti-Testosterone antibody.
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.
-
Add a chromogenic substrate (e.g., TMB). The enzyme on the bound Testosterone-HRP will convert the substrate, leading to color development. The intensity of the color is inversely proportional to the amount of testosterone in the sample.
-
Stop the reaction with the stop solution provided in the kit.
-
-
Data Analysis:
-
Read the absorbance of each well at the specified wavelength (e.g., 450 nm) using a microplate reader.
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the testosterone concentration in the samples by interpolating their absorbance values from the standard curve.
-
Visualizations
References
Application Notes and Protocols for (D-Ser4,D-Trp6)-LHRH Administration in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of the Luteinizing Hormone-Releasing Hormone (LHRH) agonist, (D-Ser4,D-Trp6)-LHRH, and its analogs in rat models. The information is compiled from various scientific studies to guide researchers in designing and executing experiments.
Introduction
This compound is a potent synthetic agonist of the natural LHRH. Its modifications, particularly the substitution of a D-amino acid at position 6, enhance its resistance to enzymatic degradation and increase its binding affinity to LHRH receptors in the pituitary gland. This results in a more potent and prolonged biological activity compared to native LHRH.
Initially, administration of this compound and similar agonists causes a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to a temporary surge in gonadal steroid production (the "flare-up" effect). However, chronic administration leads to the downregulation of LHRH receptors in the pituitary, ultimately causing a sustained suppression of gonadotropin release and a subsequent reduction in testosterone (B1683101) and estrogen to castrate levels. This paradoxical effect makes LHRH agonists valuable tools in various research areas, including oncology (prostate and breast cancer), endocrinology, and reproductive biology.
Quantitative Data Summary
The following tables summarize dosages and their observed effects from various studies in rats. These provide a reference for dose-ranging and study design.
Table 1: Single and Daily Dosing Regimens and Their Effects
| LHRH Agonist Analog | Dosage | Administration Route | Frequency | Duration | Key Observed Effects in Rats |
| (D-Trp6)-LHRH | 0.2 µ g/day | Subcutaneous (s.c.) | Daily | 7 days | Significant reduction in ovarian LH/hCG receptors in immature female rats.[1] |
| (D-Trp6)-LHRH | 2 µ g/day | Subcutaneous (s.c.) | Daily | 7 days | Significant decrease in ovarian weight and LH/hCG receptors in immature female rats.[1] |
| D-Trp6-Pro9-Net-LHRH | 1 µ g/day | Subcutaneous (s.c.) | Daily | 7 days | Significant decrease in serum testosterone in hypophysectomized, hCG-treated male rats.[2] |
| (D-Ser(TBU)6, des-Gly-NH2(10)) LHRH ethylamide | 250 ng/day | Not Specified | Daily | 5 months | Marked inhibition of ventral prostate and seminal vesicle weight when combined with an antiandrogen.[3] |
| D-Trp-6-LHRH | 5 µ g/day | Not Specified | Daily | 20 days | Blocked the increase in serum prolactin induced by haloperidol (B65202) in female rats.[4] |
| D-Trp-6-LHRH | 50 µ g/day | Not Specified | Daily | 20 days | Blocked the increase in serum prolactin induced by haloperidol in female rats. |
| D-Trp-6-LHRH | 50 µ g/rat | Subcutaneous (s.c.) | Single Dose | N/A | Prolonged stimulation of LH release. |
Table 2: Long-Acting Formulations and Their Effects
| LHRH Agonist Analog | Dosage Formulation | Administration Route | Dosing Schedule | Key Observed Effects in Rats |
| [D-Trp6]LH-RH | Microcapsules releasing 25 µ g/day | Intramuscular (i.m.) | Once a month | Suppression of serum testosterone to undetectable levels and reduction in testes and ventral prostate weights in a prostate cancer model. |
| Leuprolide acetate | Microcapsules (1.35 mg/rat) | Subcutaneous (s.c.) | Single Injection | Sustained suppression of serum testosterone for over six weeks. |
Experimental Protocols
Below are detailed methodologies for key experiments involving the administration of this compound and its analogs to rats.
Protocol for Induction of Testicular Testosterone Suppression
Objective: To achieve chemical castration by downregulating the pituitary-gonadal axis.
Materials:
-
LHRH Agonist (e.g., D-Trp6-Pro9-Net-LHRH)
-
Saline (0.9% NaCl) for vehicle control
-
Syringes and needles for subcutaneous injection
-
Adult male rats (specify strain, e.g., Sprague-Dawley)
-
Blood collection supplies (e.g., micro-hematocrit tubes, centrifuge)
-
Testosterone ELISA kit
Procedure:
-
Animal Acclimatization: House male rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the experiment. Provide ad libitum access to food and water.
-
Preparation of Dosing Solution: Dissolve the LHRH agonist in sterile saline to the desired concentration. For example, to achieve a dose of 1 µ g/day in a 100 µL injection volume, prepare a 10 µg/mL solution.
-
Animal Groups: Divide the rats into at least two groups:
-
Control Group: Receives daily subcutaneous injections of saline.
-
Treatment Group: Receives daily subcutaneous injections of the LHRH agonist (e.g., 1 µ g/day ).
-
-
Administration: Administer the prepared solutions via subcutaneous injection at the same time each day for the duration of the study (e.g., 7 days or longer).
-
Blood Sampling: Collect blood samples at baseline and at specified time points throughout the study (e.g., weekly). A common method is via tail vein or saphenous vein puncture.
-
Hormone Analysis: Centrifuge the blood samples to separate the serum. Store the serum at -80°C until analysis. Measure serum testosterone concentrations using a validated ELISA kit according to the manufacturer's instructions.
-
Endpoint Analysis: At the end of the study, euthanize the animals and harvest target organs (e.g., testes, ventral prostate, seminal vesicles) for weight measurement and histological analysis if required.
Protocol for Evaluating the Effect on Ovarian Function in Immature Rats
Objective: To assess the direct and indirect effects of the LHRH agonist on ovarian parameters.
Materials:
-
(D-Trp6)-LHRH
-
Saline (0.9% NaCl)
-
Gonadotropin (for priming, if required by the study design)
-
Immature female rats (e.g., 21-25 days old)
-
Syringes and needles
-
Equipment for measuring ovarian weight
-
Reagents for LH/hCG receptor analysis
Procedure:
-
Animal Model: Use immature female rats. Some protocols may involve priming with gonadotropins to stimulate ovarian development.
-
Dosing: Prepare (D-Trp6)-LHRH in saline at concentrations to deliver doses such as 0.2 µ g/day and 2 µ g/day .
-
Grouping and Administration:
-
Control Group: Daily subcutaneous injections of saline.
-
Low-Dose Group: Daily subcutaneous injections of 0.2 µg (D-Trp6)-LHRH.
-
High-Dose Group: Daily subcutaneous injections of 2 µg (D-Trp6)-LHRH.
-
Administer for a period of 7 days.
-
-
Endpoint Measurement: 24 hours after the final injection, euthanize the rats.
-
Ovarian Weight: Carefully dissect the ovaries and weigh them.
-
Receptor Analysis: Process the ovarian tissue to measure LH/hCG receptor levels, for example, through radioligand binding assays or western blotting.
Signaling Pathways and Experimental Workflows
Visual representations of the mechanisms of action and experimental designs are provided below using Graphviz.
Caption: Signaling pathway of this compound in rats.
Caption: Experimental workflow for hormone suppression studies in rats.
References
- 1. Sites of paradoxical action of the LHRH agonist (D-Trp6)-LHRH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct effect of the luteinizing hormone releasing hormone analog D-Trp6-Pro9-Net-LHRH on rat testicular steroidogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combined long-term treatment with an LHRH agonist and a pure antiandrogen blocks androgenic influence in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. D-Trp-6-luteinizing hormone-releasing hormone inhibits hyperprolactinemia in female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Preparing (D-Ser4,D-Trp6)-LHRH Solutions for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation of (D-Ser4,D-Trp6)-LHRH solutions intended for in vivo research. The following sections offer guidance on reconstitution, formulation, and sterilization of this potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist to ensure solution integrity and experimental reproducibility.
Introduction to this compound
This compound is a synthetic agonist analog of the naturally occurring LHRH. The substitution of glycine (B1666218) at position 6 with D-tryptophan and at position 4 with D-serine results in a peptide with increased resistance to enzymatic degradation and a higher affinity for the LHRH receptor. Chronic administration of this compound leads to the downregulation of the pituitary-gonadal axis, making it a valuable tool in various research areas, including oncology, reproductive biology, and endocrinology.
Solubility and Stability
Solubility:
LHRH analogs are generally soluble in sterile water and isotonic saline solutions. For difficult-to-dissolve peptides, the use of a minimal amount of a co-solvent such as DMSO followed by dilution with the aqueous vehicle may be considered, although this should be tested for compatibility with the specific experimental model.
Stability:
Aqueous solutions of LHRH analogs exhibit good stability under appropriate storage conditions. Studies on similar analogs have demonstrated long-term stability with no significant loss of biological activity.
| Storage Condition | Duration | Result | Citation |
| Refrigerated (4°C) | Up to 2 years | No significant decrease in activity observed for aqueous solutions of LHRH. | [1] |
| Refrigerated (4°C) | 8 days | No detectable alteration in HPLC profile or biological activity of (D-Trp6-Pro9-NEt-LHRH). | [2][3] |
| Refrigerated (4°C) | 5.5 years | 100% biopharmaceutic stability of [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil. | [4] |
| Frozen (Multiple Freeze-Thaw Cycles) | 7 cycles | No detectable alteration in HPLC profile or biological activity of (D-Trp6-Pro9-NEt-LHRH). | [2] |
| Body Temperature (37°C) | Up to 10 weeks | Sterile aqueous solutions of LHRH are stable. | |
| Heated (60°C) | 5 days | No detectable alteration in HPLC profile or biological activity of (D-Trp6-Pro9-NEt-LHRH). |
Experimental Protocols
Reconstitution of Lyophilized this compound
This protocol describes the reconstitution of lyophilized this compound powder to create a stock solution.
Materials:
-
Lyophilized this compound vial
-
Sterile, pyrogen-free vehicle (e.g., 0.9% Sodium Chloride Injection, USP; Sterile Water for Injection, USP)
-
Sterile syringes and needles
-
Vortex mixer
-
Sterile, conical tubes for aliquoting
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the volume of vehicle required to achieve the desired stock solution concentration (e.g., 1 mg/mL).
-
Using a sterile syringe, slowly add the calculated volume of the vehicle to the vial of lyophilized powder.
-
Gently swirl or vortex the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent peptide aggregation.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
For long-term storage, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions for In Vivo Administration
This protocol outlines the dilution of the stock solution to the final working concentration for administration to research animals.
Materials:
-
This compound stock solution
-
Sterile vehicle (e.g., 0.9% Sodium Chloride Injection, USP)
-
Sterile syringes and needles
-
Sterile tubes for dilution
Procedure:
-
Based on the desired dosage and the animal's weight, calculate the final concentration and total volume of the working solution required.
-
In a sterile tube, add the required volume of the sterile vehicle.
-
Using a sterile syringe, draw the calculated volume of the this compound stock solution and add it to the vehicle.
-
Gently mix the solution by inverting the tube or by gentle vortexing.
-
The working solution is now ready for sterilization and administration.
Sterilization of the Final Solution
For in vivo studies, the final working solution must be sterile. The recommended method for sterilizing peptide solutions is filtration.
Materials:
-
Prepared this compound working solution
-
Sterile syringe
-
Sterile 0.22 µm syringe filter (ensure the filter material is compatible with the peptide and solvent)
-
Sterile, pyrogen-free vial for the final sterile solution
Procedure:
-
Draw the prepared working solution into a sterile syringe.
-
Attach the sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution directly into a sterile, pyrogen-free vial.
-
Label the vial with the peptide name, concentration, date of preparation, and store appropriately until use.
Recommended In Vivo Dosing
The optimal dose of this compound will vary depending on the animal model, the research question, and the desired biological effect. The following table provides a summary of doses used for the similar analog, (D-Trp6)-LHRH, in published studies.
| Animal Model | Dose | Route of Administration | Citation |
| Rat | 40 µg | Subcutaneous | |
| Rat | 200 µg daily | Subcutaneous |
Visualizations
Experimental Workflow
Caption: Workflow for preparing sterile this compound solutions.
LHRH Agonist Signaling Pathway
Caption: LHRH agonist signaling leading to gonadotropin release.
References
- 1. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 4. Biopharmaceutic stability of [D-Trp6, des-Gly10]-LHRH ethyl amide in corn oil - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of LHRH Analogs in Breast Cancer Cell Lines: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Luteinizing hormone-releasing hormone (LHRH), also known as gonadotropin-releasing hormone (GnRH), and its analogs are pivotal in the management of hormone receptor-positive (HR+) breast cancer, particularly in premenopausal women. These synthetic peptides function primarily by suppressing ovarian estrogen production, a key driver of HR+ breast cancer growth.[1][2][3][4] However, a growing body of evidence highlights a direct anti-tumor effect on breast cancer cells, mediated by LHRH receptors expressed on the tumor surface.[5] This document provides a comprehensive overview of the application of LHRH analogs, with a focus on their direct effects on breast cancer cell lines, relevant experimental protocols, and the underlying signaling pathways.
The nomenclature of LHRH analogs often includes substitutions with D-amino acids at specific positions to increase their stability and potency. For instance, the substitution of glycine (B1666218) at position 6 with a D-tryptophan ([D-Trp6]) is a common feature in superagonists like Triptorelin, significantly enhancing their binding affinity to the LHRH receptor. While the specific analog "(D-Ser4,D-Trp6)-LHRH" is not extensively documented in publicly available literature, the principles of action of potent LHRH agonists with D-amino acid substitutions, such as Triptorelin ([D-Trp6]LHRH), provide a strong basis for understanding its potential applications.
Mechanism of Action
The therapeutic effect of LHRH agonists in breast cancer is twofold:
-
Indirect Endocrine Effect: Continuous administration of LHRH agonists leads to the downregulation of LHRH receptors in the pituitary gland. This desensitization results in a profound suppression of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) secretion, leading to a state of "medical castration" with significantly reduced ovarian estrogen production. This is the primary mechanism of action in the clinical setting for premenopausal women with HR+ breast cancer.
-
Direct Anti-Tumor Effect: A significant proportion of breast tumors, estimated to be over 50%, express LHRH receptors. The presence of these receptors allows LHRH agonists to exert a direct anti-proliferative effect on the cancer cells. This direct action is independent of the systemic hormonal changes and has been observed in various breast cancer cell lines.
Direct Effects on Breast Cancer Cell Lines: A Summary of Preclinical Data
LHRH agonists have been shown to directly inhibit the growth of several breast cancer cell lines. The effects are most pronounced in estrogen-sensitive cell lines, where these analogs can counteract the proliferative stimulus of estradiol (B170435).
| LHRH Analog | Breast Cancer Cell Line | Effect | Observations |
| Triptorelin | MCF-7 (ER+) | Inhibition of estrogen-stimulated proliferation | The inhibitory effect was dose-dependent. |
| Triptorelin | CG-5 (ER+) | Inhibition of estrogen-stimulated proliferation | Increased progesterone (B1679170) receptor levels in the presence of estradiol. |
| Triptorelin | MDA-MB-231 (ER-) | No effect on growth | Highlights the importance of the estrogen receptor in mediating some of the direct effects. |
| Leuprolide Acetate | MCF-7 (ER+) | Inhibition of estradiol-induced cell growth | The effect was dose-dependent. |
| Leuprolide Acetate | ZR-75-1 (ER+) | Inhibition of estradiol-induced cell growth | |
| Leuprolide Acetate | CG-5 (ER+) | Inhibition of estradiol-induced cell growth | |
| Leuprolide Acetate | MDA-MB-231 (ER-) | No effect on cell growth |
Signaling Pathways
The binding of an LHRH agonist to its receptor on a breast cancer cell can trigger a cascade of intracellular events that culminate in reduced cell proliferation. One of the key pathways implicated is the mitogen-activated protein kinase (MAPK) pathway.
Estradiol, through its receptor (ERα), can activate the MAPK pathway, leading to the expression of immediate-early genes like c-fos and promoting cell proliferation. LHRH agonists can interfere with this process. The activation of the LHRH receptor can impede the estradiol-induced activation of the MAPK pathway, resulting in decreased c-fos expression and a subsequent reduction in cell proliferation.
Caption: LHRH agonist signaling pathway in breast cancer cells.
Experimental Protocols
The following are generalized protocols for key experiments to assess the direct effects of LHRH analogs on breast cancer cell lines.
Cell Culture
-
Cell Lines: MCF-7 (ER+), T-47D (ER+), and MDA-MB-231 (ER-) are commonly used and commercially available.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin. For experiments investigating estrogen-dependent effects, phenol (B47542) red-free medium with charcoal-stripped FBS is used to eliminate exogenous estrogens.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Proliferation Assay (MTT Assay)
This assay measures cell viability and proliferation.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the LHRH analog (e.g., 10⁻¹⁰ M to 10⁻⁶ M), with or without 17β-estradiol (typically 10⁻⁸ M). Include appropriate controls (vehicle, estradiol alone).
-
Incubation: Incubate the plate for 24-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the control and calculate the IC50 value if applicable.
Experimental Workflow
Caption: General experimental workflow for studying LHRH analog effects.
Future Directions and Drug Development
The direct anti-proliferative effects of LHRH analogs on breast cancer cells open up new avenues for therapeutic development.
-
Targeted Therapy: Cytotoxic LHRH analogs, which are conjugates of an LHRH agonist and a chemotherapeutic agent, are being investigated. These constructs aim to deliver the cytotoxic payload specifically to LHRH receptor-positive cancer cells, thereby increasing efficacy and reducing systemic toxicity.
-
Combination Therapies: Exploring the synergistic effects of LHRH analogs with other targeted therapies, such as CDK4/6 inhibitors or PI3K inhibitors, could lead to more effective treatment strategies for HR+ breast cancer.
-
Biomarker Development: Identifying biomarkers that predict a direct response to LHRH agonists could help in selecting patients who are most likely to benefit from this therapeutic approach.
Conclusion
LHRH analogs represent a powerful tool in the treatment of HR+ breast cancer. While their primary clinical application relies on ovarian suppression, the direct anti-proliferative effects on breast cancer cells provide a compelling rationale for further research and development. Understanding the underlying signaling pathways and optimizing the use of these agents, both alone and in combination, holds the promise of improving outcomes for patients with breast cancer.
References
- 1. LHRH agonists for adjuvant therapy of early breast cancer in premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [LHRH analogs: current role in early and advanced breast cancer treatment of premenopausal patients] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Goserelin (Zoladex) | Breast Cancer Now [breastcancernow.org]
- 4. Ovarian suppression with LHRH agonists (such as goserelin) for treating premenopausal women with early breast cancer | Cochrane [cochrane.org]
- 5. The use of luteinizing hormone releasing hormone agonists and antagonists in gynaecological cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (D-Ser4,D-Trp6)-LHRH in In Vitro Fertilization
For Researchers, Scientists, and Drug Development Professionals
Introduction
(D-Ser4,D-Trp6)-LHRH, a potent synthetic agonist of the Gonadotropin-Releasing Hormone (GnRH), plays a pivotal role in modern in vitro fertilization (IVF) protocols. By substituting the glycine (B1666218) at position 6 with D-tryptophan and the glycine at position 4 with D-serine, this analog exhibits increased resistance to degradation and a higher affinity for the GnRH receptor compared to the native hormone. In IVF, its primary function is to prevent a premature luteinizing hormone (LH) surge, thereby allowing for controlled ovarian stimulation and the retrieval of a greater number of mature oocytes. These application notes provide a comprehensive overview of the use of this compound in IVF, including its mechanism of action, detailed experimental protocols, and comparative data on its efficacy.
Mechanism of Action
This compound is a GnRH agonist that initially stimulates the pituitary gonadotrophs to release LH and follicle-stimulating hormone (FSH), a phenomenon known as the "flare-up" effect. However, continuous administration leads to the downregulation of GnRH receptors on the pituitary gland. This desensitization results in a profound suppression of endogenous gonadotropin secretion, creating a transient and reversible state of hypogonadotropic hypogonadism. This controlled suppression is essential for preventing a spontaneous LH surge during ovarian stimulation, which could otherwise lead to premature ovulation and cancellation of the IVF cycle.
The binding of this compound to the GnRH receptor, a G-protein coupled receptor, activates several intracellular signaling pathways. The primary pathway involves the Gq/11 protein, which stimulates phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH. Some evidence also suggests the involvement of the Gs/cAMP pathway.
GnRH Agonist Signaling Pathway
Caption: GnRH agonist signaling pathway in pituitary gonadotrophs.
In Vitro Fertilization Protocols Utilizing this compound
Several protocols have been developed to incorporate this compound into IVF cycles. The choice of protocol often depends on the patient's age, ovarian reserve, and previous response to stimulation.
Long Protocol
The long protocol is considered the gold standard in many clinics due to its effective prevention of a premature LH surge.[1]
Methodology:
-
Pituitary Downregulation: Administration of this compound (e.g., Triptorelin) at a dose of 0.1 mg daily is initiated in the mid-luteal phase (around day 21) of the preceding menstrual cycle.[1][2] This continues until the administration of human chorionic gonadotropin (hCG).[2]
-
Confirmation of Downregulation: After approximately 10-14 days, a blood test and ultrasound are performed to confirm pituitary suppression (low levels of LH and estradiol (B170435), and a thin endometrium).
-
Ovarian Stimulation: Once downregulation is confirmed, daily injections of gonadotropins (e.g., FSH, hMG) are initiated at a dose of 150-225 IU, which may be adjusted based on the patient's response.[1]
-
Monitoring: Follicular growth is monitored through regular ultrasound scans and blood tests for estradiol levels.
-
hCG Trigger: When at least two to three follicles reach a mean diameter of 16-18 mm, a single injection of hCG is administered to induce final oocyte maturation. This compound is discontinued (B1498344) on the day of the hCG trigger.
-
Oocyte Retrieval: Oocyte retrieval is performed 34-36 hours after the hCG injection.
Short and Ultrashort "Flare-Up" Protocols
These protocols take advantage of the initial stimulatory effect of the GnRH agonist. They are often used in patients who are expected to have a poor ovarian response.
Methodology:
-
Short Protocol: this compound (0.1 mg daily) is started on day 1 or 2 of the menstrual cycle, concurrently with or shortly followed by gonadotropin stimulation. The GnRH agonist is continued until the day of hCG administration.
-
Ultrashort Protocol: this compound (0.1 mg daily) is administered for only the first 2-4 days of stimulation.
Experimental Workflow for IVF Protocols
Caption: General workflow of IVF protocols using GnRH agonists.
Comparative Data of IVF Protocols
The following tables summarize quantitative data from studies comparing different IVF protocols, including those using this compound.
Table 1: Comparison of Long Protocol with and without GnRH Agonist (D-Trp-6-LHRH)
| Parameter | Protocol 1 (with D-Trp-6-LHRH) (n=57) | Protocol 2 (without GnRH Pre-treatment) (n=57) |
| Days of Ovarian Stimulation | Significantly higher | Lower |
| Amount of hMG Required | Significantly higher | Lower |
| Serum Estradiol on hCG Day | Significantly higher | Lower |
| Number of Large Follicles (>10mm) | Significantly higher | Lower |
| Number of Oocytes Recovered | Significantly higher | Lower |
| Number of Embryos Obtained | Significantly higher | Lower |
| Cycle Cancellation Rate | Lower | Higher |
| Premature Luteinization | None | Occurred |
Table 2: Comparison of Different Long Desensitization Protocols
| Parameter | Protocol A (Buserelin) (n=30) | Protocol B (Triptorelin - single dose) (n=30) | Protocol C (Triptorelin - daily) (n=30) |
| Number of Mature Oocytes | Significantly higher | Lower | Lower |
| Fertilization Rate | No significant difference | No significant difference | No significant difference |
| Cleavage Rate | No significant difference | No significant difference | No significant difference |
| Ongoing Pregnancy Rate | Similar | Similar | Similar |
| Implantation Rate per Cycle | Similar | Similar | Similar |
Table 3: Outcomes of Long Protocol with Triptorelin Depot in a Specific Patient Group
Patient Group: Age 35-40, anovulation, previous IVF-ET failures (n=39)
| Outcome | Result |
| Clinical Pregnancy Rate | 31.6% |
| Implantation Rate | 13.4% |
Table 4: Comparison of Long vs. Short Protocol with LHRH Agonist
| Parameter | Long Protocol (n=93) | Short Protocol (n=93) |
| Number of Mature Oocytes Recovered | No difference | No difference |
| Cleavage Rate of Mature Oocytes | 56% | 70% (P < 0.01) |
| Ongoing Pregnancy Rate per Cycle | 18% | 16% |
Conclusion
This compound is a valuable tool in controlled ovarian stimulation for IVF. The long protocol, in particular, has demonstrated efficacy in preventing premature LH surges and improving ovarian response, leading to a higher number of oocytes and embryos. While the long protocol may require a longer duration of treatment and higher doses of gonadotropins, its benefits in terms of cycle management and outcomes are significant. The choice between long, short, or other modified protocols should be individualized based on the patient's specific clinical characteristics and treatment history. Further research and development in this area will continue to refine IVF protocols and improve success rates for patients undergoing assisted reproductive technologies.
References
Application Notes and Protocols for Measuring Effects of (D-Ser4,D-Trp6)-LHRH on Luteinizing Hormone Levels
Audience: Researchers, scientists, and drug development professionals.
Introduction
This document provides detailed application notes and protocols for measuring the effects of the Luteinizing Hormone-Releasing Hormone (LHRH) analog, (D-Ser4,D-Trp6)-LHRH, on Luteinizing Hormone (LH) levels. This potent LHRH agonist is of significant interest for its potential therapeutic applications, which often involve the initial stimulation followed by downregulation of the hypothalamic-pituitary-gonadal axis. Accurate and reliable measurement of its impact on LH secretion is crucial for preclinical and clinical research.
The following sections detail the primary methodologies for LH quantification, provide sample experimental protocols for in vivo studies, present representative quantitative data, and illustrate the key signaling pathways and experimental workflows.
Core Methodologies for LH Quantification
The two most common and reliable methods for quantifying LH levels in biological samples are the Radioimmunoassay (RIA) and the Enzyme-Linked Immunosorbent Assay (ELISA).
Radioimmunoassay (RIA)
RIA is a highly sensitive and specific technique that utilizes the competition between a radiolabeled antigen and an unlabeled antigen for a limited number of antibody binding sites.
Principle: A known quantity of radiolabeled LH (e.g., with ¹²⁵I) is mixed with a constant amount of anti-LH antibody. When a sample containing unlabeled LH is added, it competes with the radiolabeled LH for binding to the antibody. The amount of bound radiolabeled LH is inversely proportional to the concentration of unlabeled LH in the sample.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. The sandwich ELISA is the most common format for measuring LH levels.
Principle: The wells of a microplate are coated with a capture antibody specific to LH. The sample is added, and any LH present binds to the capture antibody. A second, detection antibody, which is conjugated to an enzyme, is then added and binds to a different epitope on the captured LH. A substrate for the enzyme is added, producing a measurable color change that is proportional to the concentration of LH in the sample.[1][2][3]
Experimental Protocols
In Vivo Administration of (D-Trp6)-LHRH Analog and Blood Sampling in a Rat Model
This protocol describes a method for evaluating the time-course effect of a (D-Trp6)-LHRH analog on LH secretion in male rats.[4]
Materials:
-
(D-Trp6)-LHRH analog
-
Sterile saline solution (0.9% NaCl)
-
Male rats (e.g., Sprague-Dawley, 250-300g)
-
Syringes and needles for subcutaneous injection
-
Blood collection tubes (e.g., EDTA-coated microcentrifuge tubes)
-
Anesthesia (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Centrifuge
-
Pipettes and tips
-
Storage vials
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Analog Preparation: Dissolve the (D-Trp6)-LHRH analog in sterile saline to the desired concentration (e.g., 50 µ g/rat in a volume of 0.1-0.2 mL).[4]
-
Baseline Blood Sample: Prior to analog administration, collect a baseline blood sample (t=0). This can be done via tail vein or saphenous vein puncture under light anesthesia.
-
Analog Administration: Administer the prepared (D-Trp6)-LHRH analog solution via subcutaneous (s.c.) injection in the dorsal neck region.
-
Time-Course Blood Sampling: Collect subsequent blood samples at various time points post-injection. A typical time course could include 2, 6, 24, 48, and 72 hours. For more detailed kinetic studies, more frequent sampling in the initial hours (e.g., 30, 60, 120, 240 minutes) may be necessary.
-
Sample Processing: Immediately after collection, place blood samples in EDTA-coated tubes and gently invert to mix. Centrifuge the samples at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Sample Storage: Carefully aspirate the plasma supernatant and store it in labeled vials at -20°C or -80°C until analysis by RIA or ELISA.
Radioimmunoassay (RIA) Protocol for LH Measurement
This is a general protocol for a double-antibody RIA for LH.
Materials:
-
Plasma samples
-
LH standards of known concentrations
-
¹²⁵I-labeled LH (tracer)
-
Primary anti-LH antibody (e.g., rabbit anti-LH)
-
Secondary antibody (e.g., goat anti-rabbit IgG)
-
Assay buffer (e.g., phosphate-buffered saline with bovine serum albumin)
-
Polypropylene assay tubes
-
Gamma counter
Procedure:
-
Reagent Preparation: Prepare working solutions of LH standards, primary antibody, and secondary antibody in assay buffer.
-
Assay Setup: Pipette assay buffer, standards or unknown plasma samples, and primary anti-LH antibody into respective assay tubes.
-
Incubation 1: Vortex the tubes and incubate for 24 hours at 4°C.
-
Tracer Addition: Add a known amount of ¹²⁵I-labeled LH to each tube.
-
Incubation 2: Vortex and incubate for another 24 hours at 4°C.
-
Precipitation: Add the secondary antibody to precipitate the primary antibody-antigen complex.
-
Incubation 3: Vortex and incubate for 12-24 hours at 4°C.
-
Centrifugation: Centrifuge the tubes at 1,000-2,000 x g for 30 minutes at 4°C to pellet the precipitate.
-
Supernatant Removal: Decant or aspirate the supernatant.
-
Counting: Measure the radioactivity of the pellet in a gamma counter.
-
Data Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the LH standards. Determine the LH concentration in the unknown samples by interpolating their bound tracer percentage on the standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA) Protocol for LH Measurement
This is a general protocol for a sandwich ELISA for LH.
Materials:
-
Plasma samples
-
LH standards of known concentrations
-
Microplate pre-coated with anti-LH capture antibody
-
Detection antibody (e.g., biotinylated anti-LH antibody)
-
Enzyme conjugate (e.g., streptavidin-horseradish peroxidase, HRP)
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer
-
Plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of LH standards and detection antibody.
-
Sample/Standard Addition: Add standards and unknown plasma samples to the appropriate wells of the pre-coated microplate. Incubate for 1-2 hours at room temperature or 37°C.
-
Washing: Aspirate the contents of the wells and wash several times with wash buffer.
-
Detection Antibody Addition: Add the diluted detection antibody to each well. Incubate for 1 hour.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Addition: Add the enzyme conjugate to each well. Incubate for 30 minutes.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the substrate solution to each well. Incubate in the dark for 15-30 minutes, or until color develops.
-
Stop Reaction: Add the stop solution to each well to terminate the reaction.
-
Absorbance Measurement: Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentration of the LH standards. Determine the LH concentration in the unknown samples from the standard curve.
Quantitative Data Presentation
The following tables provide representative data on the effects of LHRH analogs on LH levels.
Table 1: Dose-Response Effect of an LHRH Analog on LH Release
This table shows the peak plasma LH concentrations in women following a single intravenous injection of various doses of the LHRH analog D-Ser(TBU)⁶-LH-RH(1-9)EA¹⁰.
| Dose of LHRH Analog (µg) | Peak Plasma LH (mIU/mL) (Mean ± SEM) |
| 1.25 | 18.5 ± 2.1 |
| 2.5 | 28.3 ± 3.5 |
| 5.0 | 45.1 ± 5.8 |
| 10.0 | 62.7 ± 7.4 |
| 20.0 | 85.3 ± 9.6 |
Data adapted from a study on D-Ser(TBU)⁶-LH-RH(1-9)EA¹⁰, a structurally similar potent LHRH agonist.
Table 2: Time-Course of Plasma LH Levels Following (D-Trp6)-LHRH Administration in Rats
This table illustrates the change in plasma LH concentrations over time in male rats after a single subcutaneous injection of 50 µg of (D-Trp6)-LHRH.
| Time After Injection (hours) | Plasma LH (ng/mL) (Mean ± SEM) |
| 0 (Baseline) | 0.8 ± 0.2 |
| 2 | 15.6 ± 2.3 |
| 6 | 8.2 ± 1.5 |
| 24 | 2.1 ± 0.4 |
| 48 | 1.0 ± 0.3 |
| 72 | 0.7 ± 0.2 |
Visualizations
LHRH Receptor Signaling Pathway
The binding of this compound to its receptor on pituitary gonadotrophs initiates a signaling cascade that leads to the synthesis and release of LH.
Caption: LHRH receptor signaling cascade in pituitary gonadotrophs.
Experimental Workflow for Measuring LH Levels
The following diagram outlines the key steps in an in vivo experiment to measure the effects of this compound on LH levels.
Caption: Workflow for in vivo analysis of LH response.
References
- 1. Effects of luteinizing hormone releasing hormone (LHRH) upon bioactive and immunoreactive serum LH levels in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in ovarian LHRH receptor content during the onset of puberty in the female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. LHRH-induced LH and FSH responses in the aged female rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blockade of the LH response induced by the agonist D-Trp-6-LHRH in rats by a highly potent LH-RH antagonist SB-75 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (D-Ser4,D-Trp6)-LHRH in Pituitary Suppression Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), is a decapeptide hormone produced in the hypothalamus.[1] It plays a pivotal role in regulating the reproductive system by controlling the synthesis and secretion of the gonadotropins, Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), from the anterior pituitary gland.[1]
Synthetic LHRH analogs are crucial tools in both clinical practice and research. These analogs are broadly categorized into agonists and antagonists. LHRH superagonists, such as (D-Ser4,D-Trp6)-LHRH, are synthetic peptides designed for greater potency and a longer half-life compared to the native hormone.[2] This enhanced stability is typically achieved by substituting amino acids at key positions, particularly at position 6, to protect against enzymatic degradation.[2]
While the specific analog this compound is a potent agonist, much of the foundational research has been conducted with structurally similar and highly common analogs like [D-Trp6]LHRH (Triptorelin) and [D-Ser(But)6, Pro9-NHEt]LHRH (Buserelin).[2] The principles and mechanisms described herein are broadly applicable to this class of superagonist compounds. Continuous administration of these agonists paradoxically leads to the suppression of the pituitary-gonadal axis, a state often referred to as "medical castration" or "selective medical hypophysectomy". This document provides an overview of the mechanism, applications, and protocols for using this compound and similar analogs in pituitary suppression studies.
Mechanism of Action
The suppressive effect of LHRH agonists is paradoxical and biphasic, involving an initial stimulation followed by profound inhibition.
-
Phase 1: Initial Stimulation ("Flare-Up") : Upon initial administration, the LHRH agonist binds to GnRH receptors on pituitary gonadotroph cells, mimicking the action of endogenous LHRH. This leads to a potent and sustained release of LH and FSH, causing a transient increase in gonadal steroid hormones like testosterone (B1683101) and estrogen.
-
Phase 2: Desensitization and Downregulation : Continuous exposure to the high-potency agonist leads to a decoupling of the GnRH receptor from its signaling pathway and a reduction in the number of receptors on the cell surface (downregulation). This desensitization of the gonadotrophs results in a dramatic reduction in the secretion of bioactive LH and FSH, consequently leading to a complete inhibition of testicular or ovarian function and a sharp decline in sex-steroid levels. This state of pituitary suppression is the therapeutic goal for many clinical applications.
LHRH and its agonists exert their effects by binding to a G-protein coupled receptor (GPCR) on the surface of pituitary gonadotrophs. This binding initiates a cascade of intracellular events critical for gonadotropin synthesis and release.
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Application Notes
Pituitary suppression using LHRH agonists is a cornerstone of therapy and research in several fields:
-
Oncology : Treatment of hormone-dependent cancers such as prostate and breast cancer.
-
Gynecology : Management of endometriosis, uterine fibroids, and polycystic ovarian disease (PCOD).
-
Reproductive Medicine : Prevention of premature LH surges during controlled ovarian stimulation for in vitro fertilization (IVF).
-
Endocrinology : Treatment of central precocious puberty.
The following tables summarize quantitative data from studies using LHRH agonists to induce pituitary suppression. These studies utilize analogs structurally and functionally similar to this compound.
Table 1: Effects of LHRH Agonist on Hormone Levels in Rats
| Parameter | Animal Model | LHRH Agonist & Dosage | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| LH Secretion | Perifused rat pituitary cells | [D-Trp6]LHRH (0.5 ng/min) | 2-3 hours | Initial stimulation for ~30 min, then return to control values. | |
| Prolactin Secretion | Perifused rat pituitary cells | [D-Trp6]LHRH (0.5 ng/min) | 2-3 hours | Significant decrease starting ~30 min after infusion began. | |
| Prolactin Secretion | Rats pretreated in vivo | [D-Trp6]LHRH (50 µg s.c.) | 1 hour pre-sacrifice | PRL secretion was significantly lower than controls. | |
| α-subunit mRNA | Rat anterior pituitary cells | LHRH (0.1 nM) | 24-72 hours | 2- to 3-fold increase in α-subunit mRNA content. | |
| LH β mRNA | Rat anterior pituitary cells | LHRH (0.1 nM) | 24-72 hours | LH β mRNA levels remained unchanged. |
| Reproductive Organ Weight | Adult male rats | (D-Ser(TBU)6...)LHRH ethylamide (250 ng/day) | 5 months | Ventral prostate and seminal vesicle weight reduced to 9% and 15% of control, respectively (when combined with an antiandrogen). | |
Table 2: Effects of LHRH Analogs on Hormone Levels in Humans
| Parameter | Population | LHRH Analog & Dosage | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Serum LH & α-subunit | Patient with LH-secreting pituitary tumor | [D-Trp6-Pro9-NEt]LHRH (200 µ g/day s.c.) | 21 days | Paradoxical increase in serum LH and α-subunit levels. |
| Pituitary-Ovarian Function | 20 healthy women | D-Trp-6-LHRH depot (3.75 mg or 1.87 mg) | Single dose | Both doses were equally effective in desensitizing action. | |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the literature for studying pituitary suppression. Researchers should optimize these protocols for their specific experimental needs.
This protocol describes the chronic administration of an LHRH agonist to rats to study its long-term suppressive effects on the pituitary-gonadal axis.
Materials:
-
This compound or similar agonist (e.g., Triptorelin)
-
Vehicle (e.g., sterile saline, distilled water with 5% mannitol)
-
Adult male or female rats (e.g., Sprague-Dawley)
-
Syringes and needles for subcutaneous (s.c.) injection
-
Equipment for blood collection and tissue harvesting
-
Assay kits for hormone analysis (e.g., ELISA, RIA for LH, FSH, testosterone/estradiol)
Procedure:
-
Acclimatization: Acclimatize animals to laboratory conditions for at least one week.
-
Dosing Preparation: Dissolve the LHRH agonist in the appropriate vehicle to the desired concentration. Doses in rat studies can range from ng to µg per day (e.g., 250 ng/day or 25-100 µ g/day for depot formulations).
-
Administration:
-
Divide animals into a control group (vehicle only) and a treatment group (LHRH agonist).
-
Administer the agonist via daily subcutaneous injection for the duration of the study (e.g., 10 to 30 days or longer). Alternatively, use a long-acting depot formulation for sustained release over several weeks.
-
-
Monitoring & Sample Collection:
-
Collect blood samples periodically (e.g., via tail vein or saphenous vein) to measure serum levels of LH, FSH, and sex steroids.
-
Monitor physiological endpoints such as reproductive organ weight (testes, prostate, uterus, ovaries) at the end of the study.
-
-
Data Analysis:
-
Analyze hormone concentrations over time to observe the initial flare-up and subsequent suppression.
-
Optionally, harvest pituitary glands to analyze GnRH receptor levels and mRNA expression via Western blot or RT-PCR.
-
Caption: Experimental workflow for an in vivo pituitary suppression study.
This protocol is for studying the direct effects of LHRH agonists on gonadotropin secretion and gene expression in cultured rat anterior pituitary cells.
Materials:
-
Anterior pituitaries from adult female rats
-
Cell dispersion enzymes (e.g., trypsin, collagenase)
-
Cell culture medium (e.g., DMEM) with serum and antibiotics
-
This compound or similar agonist
-
Multi-well culture plates
-
Reagents for RNA extraction (for mRNA analysis) or hormone assays (for secretion analysis)
Procedure:
-
Cell Isolation and Culture:
-
Aseptically remove anterior pituitary glands from rats.
-
Mechanically mince the tissue and enzymatically disperse into single cells.
-
Plate the cells in multi-well plates at a desired density and culture for 48-72 hours to allow attachment.
-
-
Experimental Treatment:
-
Replace the culture medium with fresh, serum-free medium containing the LHRH agonist at various concentrations (e.g., 0.1 nM to 100 nM) or vehicle control.
-
Incubate for short-term (e.g., 4-6 hours for acute release) or long-term (e.g., 24-72 hours for desensitization and gene expression studies).
-
-
Sample Collection:
-
For Secretion Analysis: Collect the culture medium at the end of the incubation period.
-
For Gene Expression Analysis: Wash the cells with PBS and lyse them to extract total RNA.
-
-
Analysis:
-
Measure LH concentration in the collected medium using RIA or ELISA to assess the secretory response.
-
Quantify the mRNA levels of gonadotropin subunits (e.g., α-subunit, LH-β) using Northern blot or quantitative RT-PCR to assess changes in gene expression.
-
Conclusion
This compound and other LHRH superagonists are powerful tools for inducing pituitary suppression. Their biphasic mechanism of action, characterized by an initial stimulation followed by profound receptor downregulation and desensitization, allows for the effective and reversible chemical suppression of the pituitary-gonadal axis. The protocols and data presented provide a framework for researchers and drug development professionals to design and interpret studies aimed at exploring the therapeutic potential and physiological effects of this important class of compounds.
References
- 1. Comparison of mechanisms of action of luteinizing hormone-releasing hormone (LHRH) antagonist cetrorelix and LHRH agonist triptorelin on the gene expression of pituitary LHRH receptors in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonists of LHRH - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing (D-Ser4,D-Trp6)-LHRH Concentration for Bioassays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LHRH analog, (D-Ser4,D-Trp6)-LHRH. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common challenges encountered during bioassays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, also known as the Gonadotropin-Releasing Hormone (GnRH) receptor. Initially, its binding to the GnRH receptor on pituitary gonadotroph cells stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH).[1] However, continuous or prolonged exposure to the agonist leads to receptor downregulation and desensitization.[1] This paradoxical effect results in a sustained suppression of gonadotropin secretion, leading to a decrease in the production of gonadal steroids like testosterone (B1683101) and estrogen.[1]
Q2: What are the common bioassays used to assess the activity of this compound?
A2: The bioactivity of this compound and other LHRH analogs is commonly assessed through various in vitro and in vivo assays, including:
-
Cell Proliferation/Viability Assays: To determine the direct anti-proliferative effects on cancer cell lines expressing LHRH receptors.
-
Hormone Secretion Assays: To measure the stimulation or inhibition of hormone release (e.g., LH, FSH, progesterone) from pituitary or ovarian cells.[2]
-
Receptor Binding Assays: To determine the affinity of the analog for the LHRH receptor.
-
In vivo studies: To evaluate the effects on tumor growth in animal models and changes in hormone levels.[3]
Q3: What concentration range of this compound should I start with for my bioassay?
A3: The optimal concentration of this compound is highly dependent on the specific bioassay, cell type, and the endpoint being measured. For initial experiments, a wide concentration range is recommended to determine the dose-response relationship. Based on available literature, starting concentrations can range from 10⁻¹¹ M to 10⁻⁵ M. For instance, in progesterone (B1679170) secretion assays with rat ovarian cells, concentrations of 10⁻⁹ M and 10⁻⁷ M have been used. For cell proliferation assays in cancer cell lines, a broader range should be tested to determine the half-maximal inhibitory concentration (IC50).
Quantitative Data Summary
The following tables summarize quantitative data for LHRH analogs in various bioassays. Note that the specific analog and experimental conditions can influence the observed effective concentrations.
Table 1: Effective Concentrations of LHRH Agonists in Hormone Secretion Assays
| LHRH Analog | Bioassay | Cell Type/System | Effective Concentration | Reference |
| [D-Ala6, Pro9-Ethylamide]LHRH | Progesterone Secretion Inhibition | Rat Ovarian Cells | 10⁻⁹ M - 10⁻⁷ M | |
| (D-Trp6)-LHRH | Ovarian LH/hCG Receptor Reduction | Immature Female Rats (in vivo) | 0.2 µ g/day |
Table 2: IC50 Values of LHRH Analogs in Cancer Cell Line Proliferation Assays
| Cell Line | Cancer Type | LHRH Analog | IC50 Value | Reference |
| EFO-21 | Ovarian Cancer | AN-152 ([D-Lys6]LHRH-doxorubicin) | More effective than doxorubicin | |
| HEC-1A | Endometrial Cancer | AN-152 ([D-Lys6]LHRH-doxorubicin) | More effective than doxorubicin | |
| Ishikawa | Endometrial Cancer | AN-152 ([D-Lys6]LHRH-doxorubicin) | More effective than doxorubicin |
Experimental Protocols & Workflows
Detailed Protocol: Cell Viability (MTS) Assay for this compound
This protocol outlines the steps for determining the effect of this compound on the viability of a cancer cell line expressing LHRH receptors.
Materials:
-
LHRH receptor-positive cancer cell line (e.g., MCF-7, LNCaP)
-
Complete cell culture medium
-
This compound peptide
-
Phosphate-Buffered Saline (PBS)
-
96-well cell culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include vehicle-only wells as a negative control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
-
MTS Assay:
-
Add 20 µL of the MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (medium-only wells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Detailed Protocol: Progesterone Secretion Radioimmunoassay (RIA)
This protocol provides a general framework for a competitive radioimmunoassay to measure the effect of this compound on progesterone secretion from ovarian cells.
Materials:
-
Ovarian cell culture (e.g., primary granulosa cells or a suitable cell line)
-
This compound
-
hCG (human chorionic gonadotropin)
-
Progesterone RIA kit (containing ¹²⁵I-labeled progesterone, progesterone antibody, standards, and precipitating reagent)
-
Gamma counter
Procedure:
-
Cell Culture and Treatment:
-
Culture ovarian cells to the desired confluency.
-
Treat cells with varying concentrations of this compound in the presence of a stimulant like hCG (e.g., 1 mIU/mL) for a specified period (e.g., 24 hours).
-
Collect the cell culture supernatant for progesterone measurement.
-
-
Radioimmunoassay:
-
Label tubes for standards, controls, and unknown samples.
-
Pipette standards, controls, and collected supernatants into the respective tubes.
-
Add a fixed amount of ¹²⁵I-labeled progesterone (tracer) to all tubes.
-
Add the progesterone-specific antibody to all tubes except the "total counts" tubes.
-
Incubate the tubes as per the RIA kit manufacturer's instructions (e.g., 1-2 hours at room temperature).
-
-
Separation and Counting:
-
Add the precipitating reagent to separate the antibody-bound progesterone from the free progesterone.
-
Centrifuge the tubes and decant the supernatant.
-
Measure the radioactivity in the pellet using a gamma counter.
-
-
Data Analysis:
-
Generate a standard curve by plotting the percentage of bound tracer against the concentration of the progesterone standards.
-
Determine the progesterone concentration in the unknown samples by interpolating from the standard curve.
-
Calculate the percentage of inhibition of progesterone secretion for each this compound concentration.
-
Signaling Pathway
The binding of this compound to the GnRH receptor initiates a cascade of intracellular signaling events. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling molecules, in turn, modulate the expression of genes involved in gonadotropin synthesis and release.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells in cell viability assays | 1. Inconsistent cell seeding density.2. Edge effects due to evaporation.3. Uneven distribution of the compound. | 1. Ensure thorough mixing of the cell suspension before seeding.2. Avoid using the outer wells of the 96-well plate or fill them with sterile PBS to maintain humidity.3. Mix the plate gently after adding the compound. |
| No dose-dependent effect observed in cell proliferation assays | 1. The cell line does not express functional LHRH receptors.2. The concentration range tested is not appropriate.3. The incubation time is too short. | 1. Confirm LHRH receptor expression using RT-PCR or Western blotting.2. Test a wider range of concentrations (e.g., 10⁻¹² M to 10⁻⁴ M).3. Perform a time-course experiment (e.g., 24, 48, 72, and 96 hours). |
| "Flare" effect observed at low concentrations (initial stimulation) | This is an expected phenomenon with LHRH agonists. | For experiments aiming to study the inhibitory effects, ensure the treatment duration is long enough for receptor desensitization to occur (typically >24 hours). |
| Low signal or high background in hormone immunoassays | 1. Improper storage or handling of reagents.2. Insufficient washing steps.3. Interference from components in the cell culture medium. | 1. Store all kit components at the recommended temperatures and protect from light.2. Ensure complete removal of unbound reagents by thorough washing.3. Use a serum-free medium for the treatment period if serum components are suspected to interfere. |
| Precipitation of this compound in culture medium | The peptide may have limited solubility at high concentrations or in certain media. | 1. Prepare the stock solution in a suitable solvent (e.g., sterile water or a small amount of DMSO) before diluting in the culture medium.2. Ensure the final solvent concentration in the culture medium is non-toxic to the cells (typically <0.5% for DMSO). |
References
Technical Support Center: Troubleshooting Variability in (D-Ser4,D-Trp6)-LHRH Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Ser4,D-Trp6)-LHRH, also known as Triptorelin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, or Triptorelin, is a potent synthetic agonist analog of the natural Gonadotropin-Releasing Hormone (GnRH), also known as Luteinizing Hormone-Releasing Hormone (LHRH). Its primary mechanism of action involves binding to GnRH receptors on pituitary gonadotroph cells.[1][2] Initially, this binding stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which can cause a transient surge in testosterone (B1683101) or estrogen levels, a phenomenon often referred to as a "flare".[1][3] However, continuous administration leads to the downregulation and desensitization of GnRH receptors, resulting in a sustained suppression of LH and FSH secretion and, consequently, a reduction of gonadal steroid production to castrate levels.[1]
Q2: What are the common applications of this compound in research?
In a research context, this compound is widely used to study:
-
Cancer Biology: Investigating the effects of androgen and estrogen deprivation on the growth of hormone-dependent cancers such as prostate, breast, and ovarian cancer.
-
Reproductive Biology: Studying the mechanisms of hormonal regulation of the reproductive system and as a tool in assisted reproductive technologies.
-
Endocrinology: Exploring the signaling pathways and physiological effects of the hypothalamic-pituitary-gonadal axis.
Q3: Why am I seeing a high degree of variability in my cell-based assay results?
Variability in cell-based assays using peptide hormones like this compound can arise from several factors:
-
Cell Line Integrity: Ensure the cell line has been recently authenticated and tested for mycoplasma contamination. Genetic drift can occur with high passage numbers, leading to altered receptor expression or signaling responses.
-
Peptide Quality and Handling: The purity, solubility, and storage of the peptide are critical. Improper storage can lead to degradation, while issues with solubility can result in inaccurate concentrations.
-
Assay Conditions: Factors such as cell density, serum concentration in the media, incubation times, and even the type of microplates used can introduce variability.
-
Endogenous Factors: The presence of endogenous hormones or growth factors in the serum supplement can interfere with the assay.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect on Cell Proliferation
Question: I am not observing the expected anti-proliferative effect of this compound on my cancer cell line. What could be the issue?
Answer:
| Potential Cause | Troubleshooting Step |
| Low or Absent GnRH Receptor Expression | Confirm GnRH receptor expression in your specific cell line using techniques like qPCR, Western blot, or flow cytometry. Receptor expression can vary significantly between cell lines and even with passage number. |
| Suboptimal Compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations to determine the optimal inhibitory concentration for your cell line. |
| Incorrect Assay Duration | The anti-proliferative effects of LHRH agonists are often not immediate and may require prolonged exposure (e.g., 48-72 hours or longer) to observe significant changes. |
| Serum Interference | Serum in the culture medium contains growth factors and hormones that can mask the effect of this compound. Consider reducing the serum concentration or using serum-free medium for the duration of the treatment. |
| Peptide Degradation | Ensure the peptide is stored correctly (lyophilized at -20°C or colder) and that the stock solution is freshly prepared. Repeated freeze-thaw cycles should be avoided. |
Issue 2: High Background in Receptor Binding Assays
Question: My radioligand binding assay is showing high non-specific binding, making it difficult to determine the true binding affinity. How can I reduce the background?
Answer:
| Potential Cause | Troubleshooting Step |
| Suboptimal Blocking | Increase the concentration of the blocking agent (e.g., BSA) in your binding buffer to minimize non-specific binding to the filter membrane and other surfaces. |
| Inadequate Washing | Increase the number and volume of washes with ice-cold wash buffer to more effectively remove unbound radioligand. |
| Filter Type | Ensure you are using the appropriate filter type for your assay. Some filters have lower non-specific binding properties than others. |
| Radioligand Concentration | Using an excessively high concentration of the radioligand can lead to increased non-specific binding. Titrate the radioligand to a concentration at or below its Kd. |
| Cell/Membrane Preparation Quality | Ensure the cell or membrane preparation is of high quality and free of excessive debris that could contribute to non-specific binding. |
Quantitative Data
Table 1: Reported IC50 Values for LHRH Analogs in Prostate Cancer Cell Lines
| Cell Line | Compound | IC50 (µM) | Incubation Time | Reference |
| LNCaP | Cisplatin | 31.52 | 48 hours | |
| PC-3 | Cisplatin | > 40 | 48 hours | |
| DU-145 | Cisplatin | > 40 | 48 hours | |
| PC-3 | Doxorubicin | 38.91 µg/ml | 48 hours | |
| DU-145 | Doxorubicin | Not specified | Not specified |
Table 2: Reported IC50 Values for Various Compounds in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 (µg/mL) | Incubation Time | Reference |
| MCF-7 | Vatica diospyroides extract | 16.21 ± 0.13 | 72 hours | |
| MDA-MB-231 | Vatica diospyroides extract | 30.0 ± 4.30 | 72 hours | |
| MCF-7 | Ethanolic extract of B. monnieri | 72.0 | Not specified | |
| MDA-MB-231 | Ethanolic extract of B. monnieri | 75.0 | Not specified |
Note: Direct IC50 values for this compound (Triptorelin) alone are not consistently reported in the literature for direct anti-proliferative effects, as its primary action is often studied in the context of hormonal deprivation in vivo. The tables above provide context for the chemosensitivity of commonly used cell lines.
Experimental Protocols
Cell Proliferation (MTT) Assay
This protocol is a general guideline for assessing the effect of this compound on the proliferation of adherent cancer cell lines.
Materials:
-
This compound (Triptorelin)
-
Target cancer cell line (e.g., LNCaP, MCF-7)
-
Complete cell culture medium
-
Serum-free cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol, or DMSO)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is >90%.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in serum-free or low-serum medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the appropriate treatment or control medium.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10-20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle shaking or pipetting.
-
-
Data Acquisition:
-
Read the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Radioligand Receptor Binding Assay
This protocol provides a general framework for a competitive binding assay to determine the affinity of this compound for the GnRH receptor.
Materials:
-
Cell line or tissue expressing GnRH receptors
-
Radiolabeled LHRH analog (e.g., [125I]-(D-Trp6)-LHRH)
-
Unlabeled this compound
-
Binding buffer (e.g., Tris-based buffer with MgCl2 and a protease inhibitor cocktail)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation (if applicable):
-
Homogenize cells or tissue in cold lysis buffer.
-
Centrifuge to pellet the membranes.
-
Wash and resuspend the membrane pellet in binding buffer.
-
Determine the protein concentration.
-
-
Assay Setup:
-
In assay tubes, add a fixed amount of cell membrane preparation or whole cells.
-
Add increasing concentrations of unlabeled this compound (competitor).
-
Add a fixed concentration of the radiolabeled LHRH analog.
-
Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of unlabeled ligand).
-
-
Incubation:
-
Incubate the tubes at a specific temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each tube through a glass fiber filter under vacuum.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.
-
Visualizations
References
- 1. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents | Cancer Biology & Medicine [cancerbiomed.org]
(D-Ser4,D-Trp6)-LHRH stability in different experimental conditions
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability of the LHRH analog, (D-Ser4,D-Trp6)-LHRH, under various experimental conditions. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: For long-term stability, lyophilized this compound should be stored at -20°C or colder. Once reconstituted in an aqueous solution, it is recommended to store it at 4°C for short-term use (up to two years) and aliquot it to avoid repeated freeze-thaw cycles.[1] Studies on similar LHRH analogs show that repeated freezing and thawing do not cause detectable degradation.[2]
Q2: How does pH affect the stability of this compound in solution?
A2: The pH of the solution significantly impacts the stability of LHRH and its analogs. The maximum stability for LHRH is observed at a pH of approximately 6.05.[3] Peptide bond cleavage can be accelerated in highly acidic or basic conditions.[4] For experimental work, maintaining a slightly acidic to neutral pH (around 6.0-7.0) is advisable.
Q3: What is the impact of temperature on the stability of this peptide?
A3: LHRH in an aqueous solution at pH 6.05 has a calculated shelf-life of about 4 years at 25°C.[3] While stable for up to 10 weeks at 37°C, degradation is observed at higher temperatures, such as 60°C. A related analog, (D-Trp6-Pro9-NEt-LHRH), showed no significant degradation after heating to 60°C for 5 days, suggesting robust thermal stability for these modified peptides.
Q4: Is this compound susceptible to enzymatic degradation?
A4: Yes. Peptides are generally prone to degradation by proteases. The substitution of D-amino acids, such as in this compound, significantly increases resistance to enzymatic cleavage compared to the native LHRH. For instance, the degradation rate of [D-Ala6]-LHRH was found to be 3-8 times lower than that of LHRH in the presence of lung pneumocytes. However, it can still be degraded by enzymes like angiotensin-converting enzyme (ACE).
Q5: How can I minimize enzymatic degradation during in vitro experiments?
A5: To minimize enzymatic degradation, especially when working with cell cultures or tissue homogenates, consider adding protease inhibitors. Bestatin (B1682670), an aminopeptidase (B13392206) inhibitor, has been shown to effectively reduce the degradation of LHRH. Using serum-free media or purified enzyme systems can also help control for enzymatic activity.
Q6: What are the primary degradation pathways for LHRH analogs?
A6: The main degradation pathways for peptides like this compound include:
-
Enzymatic Cleavage: Hydrolysis of peptide bonds by proteases found in biological samples.
-
Chemical Modifications: Processes such as oxidation and deamidation can occur, particularly under stressful conditions like extreme pH or temperature.
Q7: Which analytical techniques are best for assessing the stability and purity of my peptide?
A7: High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most common and effective method for determining peptide purity and monitoring degradation over time. Mass Spectrometry (MS) is invaluable for identifying degradation products and confirming the molecular structure of the peptide.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity in cell-based assays. | Improper Storage: Peptide may have degraded due to incorrect storage temperature or repeated freeze-thaw cycles. | Ensure lyophilized peptide is stored at -20°C and reconstituted solutions at 4°C. Aliquot solutions to minimize freeze-thaw events. |
| Enzymatic Degradation: Proteases in cell culture media (especially with serum) or from the cells themselves are degrading the peptide. | Add a broad-spectrum protease inhibitor cocktail or a specific inhibitor like bestatin to your assay medium. Use serum-free media if possible. | |
| Incorrect pH: The pH of the assay buffer may be suboptimal for peptide stability. | Check and adjust the pH of your buffers to be within the optimal range for LHRH stability (pH 6.0-7.0). | |
| Appearance of unexpected peaks in HPLC chromatogram. | Peptide Degradation: New peaks likely represent degradation products (e.g., fragments from hydrolysis, oxidized forms). | Analyze the new peaks using Mass Spectrometry (MS) to identify their mass and deduce the degradation pathway. Review handling and storage procedures to prevent further degradation. |
| Contamination: The sample may be contaminated with impurities from the solvent, glassware, or other reagents. | Use high-purity solvents and meticulously clean all equipment. Run a blank (solvent only) to identify any system peaks. | |
| Inconsistent experimental results between batches. | Variable Peptide Concentration: Inaccurate initial weighing of lyophilized powder or errors in dilution. | Use quantitative amino acid analysis (AAA) or elemental analysis to determine the net peptide content (NPC) for accurate concentration calculations. |
| Batch-to-Batch Purity Variation: The purity of different peptide batches may vary. | Always check the certificate of analysis for each new batch and run an initial HPLC purity check before use. | |
| Inconsistent Handling: Variations in reconstitution, storage, or experimental setup. | Standardize all protocols for peptide handling and experimental procedures to ensure consistency across all experiments. |
Quantitative Data Summary
Table 1: Effect of Temperature on LHRH Stability in Aqueous Solution
| Temperature | Duration | Stability | Reference |
| 4°C | 2 years | No significant decrease in activity | |
| 37°C | 10 weeks | No significant decrease in activity | |
| 60°C | 11 days | Degradation products observed |
Table 2: Effect of pH on LHRH Stability
| pH Range | Stability | Observation | Reference |
| 2.5 - 8.1 | Variable | Rate constants follow apparent first-order kinetics | |
| 6.05 | Maximum | Optimal stability observed | |
| < 4.0 | Decreased | Cleavage at Asp-Ala bond is a major degradation route for some peptides | |
| > 4.0 | Decreased | Isomerization of Aspartic acid can occur |
Experimental Protocols
Protocol 1: Reconstitution and Storage of this compound
-
Pre-Reconstitution: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 15-20 minutes to prevent moisture condensation.
-
Solvent Selection: Reconstitute the peptide in a sterile, slightly acidic buffer (e.g., 10 mM citrate (B86180) buffer, pH 6.0) or sterile water.
-
Reconstitution: Gently swirl or vortex the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause aggregation.
-
Concentration: Reconstitute to a convenient stock concentration (e.g., 1 mg/mL). Note that the net peptide content may be less than the total weight due to the presence of counter-ions.
-
Aliquoting and Storage:
-
For short-term storage (days to weeks), keep the reconstituted solution at 4°C.
-
For long-term storage, create single-use aliquots and store them at -20°C or -80°C. This prevents degradation from repeated freeze-thaw cycles.
-
Protocol 2: Stability Assessment using RP-HPLC
-
Objective: To monitor the degradation of this compound over time under specific experimental conditions (e.g., different temperatures, pH values).
-
Materials:
-
This compound stock solution.
-
Incubation buffers at desired pH values.
-
HPLC system with a C18 reverse-phase column.
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile (B52724) (ACN).
-
-
Procedure:
-
Prepare samples by diluting the peptide stock solution into the different incubation buffers.
-
Establish a "time zero" baseline by immediately analyzing one set of samples via HPLC.
-
Incubate the remaining samples under the desired stress conditions (e.g., 37°C).
-
At predetermined time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample.
-
Inject the aliquot into the HPLC system.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% ACN over 30 minutes).
-
Monitor the elution profile using a UV detector at 214 nm or 280 nm.
-
-
Data Analysis:
-
Calculate the percentage of the intact peptide remaining at each time point by measuring the area of the main peak corresponding to this compound.
-
Plot the percentage of intact peptide versus time to determine the degradation kinetics.
-
New peaks appearing in the chromatogram represent degradation products.
-
Visualizations
Caption: Workflow for a typical peptide stability study.
Caption: Primary degradation pathways for LHRH analogs.
References
- 1. Long-term stability of aqueous solutions of luteinizing hormone-releasing hormone assessed by an in vitro bioassay and liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal stability of a long-acting analogue of luteinizing hormone releasing hormone (D-trp6-pro9-NEt-LHRH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of luteinizing hormone releasing hormone: effects of pH, temperature, pig skin, and enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: (D-Ser4,D-Trp6)-LHRH and Tumor Flare-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (D-Ser4,D-Trp6)-LHRH and other LHRH agonists, with a specific focus on addressing the tumor flare-up phenomenon.
Frequently Asked Questions (FAQs)
Q1: What is the tumor flare-up phenomenon observed with this compound treatment?
A1: The tumor flare-up is a transient increase in tumor activity that can occur at the beginning of treatment with LHRH agonists like this compound.[1][2][3] This phenomenon is characterized by a temporary surge in hormone levels, particularly luteinizing hormone (LH) and testosterone (B1683101), which can lead to a temporary acceleration of tumor growth and worsening of clinical symptoms in hormone-sensitive cancers, such as prostate cancer.[1][4]
Q2: What is the underlying mechanism of the tumor flare-up?
A2: LHRH agonists, including this compound, initially act as potent stimulators of the LHRH receptors in the pituitary gland. This initial stimulation leads to a surge in the release of LH and follicle-stimulating hormone (FSH). The increased LH levels then stimulate the testes to produce more testosterone. This initial hyperstimulation phase is responsible for the tumor flare. With continued administration, the LHRH receptors become desensitized and downregulated, leading to a profound suppression of LH and testosterone to castrate levels.
Q3: How long does the tumor flare-up typically last?
A3: The biochemical flare, characterized by elevated hormone levels, typically occurs within the first 1 to 2 weeks of initiating LHRH agonist therapy. Clinical manifestations of the flare, such as increased bone pain, may appear within 12 hours of the first injection and generally resolve by the end of the first week of treatment.
Q4: Is the tumor flare-up phenomenon clinically significant?
A4: Yes, the tumor flare can have serious clinical consequences, especially in patients with advanced metastatic disease. It can lead to increased bone pain, spinal cord compression, urinary obstruction, and in rare cases, even death. Therefore, in clinical practice, strategies to mitigate the flare are often employed.
Q5: Can tumor flare be observed in preclinical research models?
A5: Yes, the hormonal surge and its stimulatory effect on tumor growth can be recapitulated in animal models of hormone-sensitive cancers, such as prostate cancer xenografts in mice. Researchers should be aware of this phenomenon when designing and interpreting their experiments.
Troubleshooting Guides
Issue 1: Inconsistent or absent tumor flare in an in vivo model.
-
Possible Cause 1: Incorrect dosage or administration of this compound.
-
Troubleshooting: Verify the concentration and formulation of the LHRH agonist. Ensure the administration route (e.g., subcutaneous, intramuscular) and frequency are appropriate for the specific animal model and the desired pharmacokinetic profile.
-
-
Possible Cause 2: Animal model is not hormone-sensitive.
-
Troubleshooting: Confirm that the cancer cell line used to generate the xenograft expresses functional androgen receptors and is responsive to testosterone stimulation. Test this in vitro prior to in vivo studies.
-
-
Possible Cause 3: Insufficient baseline hormone levels in the animal model.
-
Troubleshooting: For studies in castrated animals, the flare phenomenon will be absent as the source of testosterone production has been removed. The model should be designed to have intact testicular function to observe the testosterone surge.
-
Issue 2: Difficulty in mitigating the tumor flare in an experimental setting.
-
Possible Cause 1: Ineffective anti-androgen co-administration.
-
Troubleshooting: The choice of anti-androgen and the timing of its administration are critical. Anti-androgens should be administered prior to the LHRH agonist to ensure adequate blockage of the androgen receptor before the testosterone surge. The dosage and duration of anti-androgen treatment may need to be optimized for the specific model.
-
-
Possible Cause 2: Direct stimulatory effects of the LHRH agonist on the tumor.
-
Troubleshooting: Some cancer cells may express LHRH receptors, and the agonist could have a direct, albeit less pronounced, stimulatory effect independent of the testosterone surge. Investigate the expression of LHRH receptors on your cell line of interest.
-
Issue 3: Unexpected in vitro results with this compound.
-
Possible Cause 1: Lack of a pituitary-gonadal axis in the in vitro system.
-
Troubleshooting: Standard cell culture systems lack the pituitary and gonadal cells necessary to replicate the hormonal surge seen in vivo. Therefore, a direct proliferative effect of this compound on cancer cells may not be observed unless the cells themselves express LHRH receptors and are responsive to direct stimulation. To study the effects of the hormonal flare in vitro, cancer cells should be stimulated with a cocktail of hormones that mimic the in vivo surge (e.g., increased LH and testosterone).
-
Data Presentation
Table 1: Typical Hormonal Changes During the Initial Phase of LHRH Agonist Therapy
| Time Point | Luteinizing Hormone (LH) | Testosterone | Follicle-Stimulating Hormone (FSH) |
| Baseline | Normal | Normal | Normal |
| Day 1-3 | Peaks (up to 3x baseline) | Begins to rise | May increase |
| Day 3-7 | Begins to decline | Peaks, then starts to fall | Variable |
| Day 14-21 | Suppressed | Castrate levels | Suppressed |
Table 2: Reported Incidence of Clinical Flare in Prostate Cancer Patients
| LHRH Agonist | Incidence of Increased Bone Pain | Reference |
| Leuprolide Acetate | 7% | |
| Generic LHRH Agonist | 37% | |
| Various LHRH Agonists | 4.2% to 33% |
Experimental Protocols
Protocol 1: In Vivo Assessment of Tumor Flare in a Mouse Xenograft Model
-
Cell Line and Animal Model:
-
Use a hormone-sensitive prostate cancer cell line (e.g., LNCaP) that expresses the androgen receptor.
-
Implant the cells subcutaneously into intact (non-castrated) male immunodeficient mice (e.g., nude or SCID).
-
-
Tumor Growth Monitoring:
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Measure tumor volume using calipers at regular intervals (e.g., every 2-3 days).
-
-
Treatment Groups:
-
Group 1: Vehicle control.
-
Group 2: this compound.
-
Group 3: Anti-androgen (e.g., bicalutamide, flutamide) administered for 3-7 days prior to and concurrently with the LHRH agonist.
-
Group 4: LHRH agonist + concurrent anti-androgen.
-
-
Hormone Level Analysis:
-
Collect blood samples at baseline and at various time points after LHRH agonist administration (e.g., 24h, 48h, 72h, 1 week, 2 weeks).
-
Measure serum LH and testosterone levels using commercially available ELISA kits.
-
-
Data Analysis:
-
Compare tumor growth rates and hormone levels between the different treatment groups. An initial acceleration in tumor growth in the LHRH agonist-only group compared to the control and combination therapy groups would indicate a tumor flare.
-
Protocol 2: In Vitro Cell Proliferation Assay to Simulate Tumor Flare
-
Cell Culture:
-
Culture a hormone-sensitive prostate cancer cell line (e.g., LNCaP) in a phenol (B47542) red-free medium supplemented with charcoal-stripped fetal bovine serum to reduce baseline hormonal stimulation.
-
-
Treatment Conditions:
-
Control: Vehicle.
-
Testosterone stimulation: Add testosterone at a physiological concentration.
-
"Flare" simulation: Add a higher concentration of testosterone to mimic the surge observed in vivo.
-
This compound: Add the LHRH agonist directly to the culture medium to assess for direct effects.
-
-
Proliferation Assay:
-
After a defined incubation period (e.g., 24, 48, 72 hours), assess cell proliferation using a standard method such as MTT, WST-1, or direct cell counting.
-
-
Data Analysis:
-
Compare the proliferation rates between the different treatment conditions. Increased proliferation in the "flare" simulation condition would demonstrate the cellular response to the hormonal surge.
-
Mandatory Visualizations
Caption: Signaling pathway of LHRH agonist-induced tumor flare.
Caption: Experimental workflow for studying tumor flare in vivo.
References
- 1. Challenges with Luteinizing Hormone-Releasing Hormone Agonists: Flare and Surge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Flare Associated with LHRH-Agonist Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flare Associated with LHRH-Agonist Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of (D-Ser4,D-Trp6)-LHRH in Long-Term Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the LHRH agonist (D-Ser4,D-Trp6)-LHRH, also known as Triptorelin (B344507). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to enhance the efficacy of your long-term studies.
Troubleshooting Guides
This section addresses common issues encountered during in vivo experiments with this compound and provides systematic approaches to resolving them.
Issue 1: Inconsistent or Lack of Testosterone (B1683101) Suppression in Animal Models
Question: My animal models are not showing the expected sustained suppression of testosterone after administration of a this compound depot formulation. What are the potential causes and how can I troubleshoot this?
Answer:
Inconsistent testosterone suppression is a frequent challenge in long-term studies. Here’s a step-by-step guide to identify the root cause:
-
Verify Implant/Microparticle Integrity and Placement:
-
Improper Placement: The depth and location of subcutaneous or intramuscular injection can significantly impact the release kinetics of the depot formulation. Implants placed too deep or in tissues with poor vascularization may have altered drug release.
-
Implant/Microparticle Damage: Ensure that the sustained-release formulation was not damaged during handling or administration.
-
Foreign Body Response: A significant inflammatory response can lead to the encapsulation of the implant in a thick fibrous capsule, which can impede consistent drug diffusion.[1]
-
-
Investigate the "Testosterone Flare" Phenomenon:
-
LHRH agonists like this compound initially cause a transient surge in LH and testosterone levels before downregulation of the pituitary-gonadal axis occurs.[1] This "flare" can last for the first few weeks. If blood samples are taken too early, you might be observing this initial surge.
-
Management: To mitigate the effects of the testosterone flare, consider co-administration of an anti-androgen for the first 1-2 weeks of your experiment.[2]
-
-
Confirm Dosing and Formulation Efficacy:
-
Incorrect Dosing: Double-check your dose calculations to ensure they are appropriate for the species, weight, and metabolic rate of your animal model.
-
Formulation Quality: If you prepared the sustained-release formulation in-house, there might be issues with encapsulation efficiency or release characteristics. Refer to the detailed experimental protocols below for guidance on preparation and characterization.
-
-
Monitor Hormone Levels Systematically:
-
Regularly monitor serum levels of LH and testosterone. A lack of suppression or fluctuating levels after the initial flare period are clear indicators of a problem.[1]
-
Issue 2: Managing the Initial "Testosterone Flare" and Associated Clinical Signs
Question: I am concerned about the initial testosterone surge and its potential to exacerbate disease symptoms in my animal model. How can I effectively manage this "flare" effect?
Answer:
The initial testosterone flare is a known pharmacological effect of LHRH agonists.[1] Here are strategies to manage it in a research setting:
-
Co-administration of Anti-androgens: The most common and effective method is the concurrent administration of an androgen receptor blocker for the initial 1-3 weeks of treatment. This will block the effects of the increased testosterone at the target tissues.
-
Use of LHRH Antagonists as an Alternative: In some experimental designs, starting with an LHRH antagonist to achieve rapid testosterone suppression without a flare, followed by a switch to a long-acting LHRH agonist for maintenance, could be a viable strategy.
-
Staggered Start with Radiation or other Therapies: If combining this compound with other treatments like radiotherapy, timing is crucial. Initiating the LHRH agonist during the course of radiation has been suggested to potentially turn the androgen flare into a therapeutic advantage by driving tumor cells into mitosis, making them more susceptible to radiation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent synthetic agonist of the natural Luteinizing Hormone-Releasing Hormone (LHRH). Initially, it stimulates the LHRH receptors in the pituitary gland, leading to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn stimulates the gonads to produce testosterone (in males) or estrogen (in females). However, continuous stimulation by the long-acting agonist leads to downregulation and desensitization of the LHRH receptors. This paradoxical effect results in a profound and sustained suppression of LH and FSH secretion, leading to a decrease in gonadal steroid production to castration levels.
Q2: Why is a sustained-release formulation necessary for long-term studies?
A2: Native LHRH has a very short half-life. This compound is more potent and has a longer duration of action, but for long-term studies, daily injections are impractical and can lead to poor compliance. Sustained-release formulations, such as microcapsules or implants, are designed to release the drug at a controlled rate over an extended period (e.g., 1, 3, or 6 months). This ensures continuous receptor stimulation, leading to consistent suppression of sex hormones, which is crucial for the efficacy of the treatment.
Q3: How can I assess the efficacy of my this compound formulation in vivo?
A3: The primary endpoint for efficacy is the suppression of serum testosterone to castrate levels (typically defined as <50 ng/dL, with a stricter definition of <20 ng/dL also used). In addition to testosterone, you should also monitor serum LH levels. In cancer models, you would also assess tumor growth and levels of relevant biomarkers like Prostate-Specific Antigen (PSA).
Q4: Are there differences in efficacy between 1-month, 3-month, and 6-month formulations of Triptorelin?
A4: Studies have shown that 1-month, 3-month, and 6-month formulations of triptorelin are all effective in suppressing testosterone to castrate levels in the vast majority of patients. The choice of formulation often depends on the required duration of the study and practical considerations for administration.
Data Presentation
Table 1: Testosterone Suppression with Different Sustained-Release Formulations of Triptorelin
| Formulation Duration | Percentage of Patients with Testosterone <50 ng/dL | Percentage of Patients with Testosterone <20 ng/dL | Median Testosterone at Study End (ng/dL) |
| 1-Month | >95% | 80-92% | 2.9 |
| 3-Month | >95% | 83-93% | 5.0 |
| 6-Month | >95% | 65-97% | 8.7 |
Data compiled from a pooled analysis of 9 prospective studies with 920 patients.
Table 2: Comparative Efficacy of Microrelin vs. Diphereline (3.75 mg Triptorelin) in Prostate Cancer Patients
| Time Point | Microrelin Mean Testosterone (nmol/L ± SD) | Diphereline Mean Testosterone (nmol/L ± SD) | Microrelin Mean PSA (ng/mL ± SD) | Diphereline Mean PSA (ng/mL ± SD) |
| Baseline | 3.50 ± 1.12 | Not Reported | 75.78 ± 72.43 | Not Reported |
| 1 Month | Not Reported | Not Reported | Not Reported | Not Reported |
| 3 Months | Not Reported | Not Reported | Not Reported | Not Reported |
| 6 Months | 0.81 ± 0.05 | Not Reported | 1.93 ± 1.40 | Not Reported |
This study concluded no significant difference in efficacy between the two formulations.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded PLGA Microcapsules
This protocol describes a common method for preparing biodegradable microcapsules for sustained drug release using a water-in-oil-in-water (w/o/w) double emulsion-solvent evaporation technique.
Materials:
-
This compound (Triptorelin acetate)
-
Poly(D,L-lactide-co-glycolide) (PLGA) (e.g., 50:50 or 75:25 lactide:glycolide ratio)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Polyvinyl alcohol (PVA) solution (e.g., 1-5% w/v in water)
-
Distilled water
-
Homogenizer
-
Magnetic stirrer
-
Freeze-dryer
Procedure:
-
Prepare the Inner Aqueous Phase (w1): Dissolve a precise amount of this compound in a small volume of distilled water.
-
Prepare the Oil Phase (o): Dissolve the PLGA polymer in the organic solvent (e.g., DCM).
-
Form the Primary Emulsion (w1/o): Add the inner aqueous phase to the oil phase and homogenize at high speed (e.g., 10,000-20,000 rpm) to create a fine water-in-oil emulsion.
-
Prepare the External Aqueous Phase (w2): Prepare a solution of PVA in distilled water.
-
Form the Double Emulsion (w1/o/w2): Add the primary emulsion to the external aqueous phase while stirring at a moderate speed.
-
Solvent Evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the hardening of the microcapsules.
-
Microcapsule Collection and Washing: Collect the hardened microcapsules by filtration or centrifugation. Wash the microcapsules several times with distilled water to remove residual PVA and unencapsulated drug.
-
Freeze-Drying: Freeze-dry the washed microcapsules to obtain a free-flowing powder. Store the microcapsules in a desiccator at a low temperature.
Protocol 2: In Vitro Release Testing of this compound Microcapsules
This protocol outlines a "sample and separate" method to determine the in vitro release profile of the prepared microcapsules.
Materials:
-
This compound-loaded microcapsules
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator shaker
-
Centrifuge
-
HPLC system for drug quantification
Procedure:
-
Accurately weigh a specific amount of microcapsules and place them in a series of tubes.
-
Add a known volume of PBS (pH 7.4) to each tube.
-
Place the tubes in an incubator shaker at 37°C with constant agitation.
-
At predetermined time points (e.g., 1, 3, 7, 14, 21, 28 days), remove a tube from the incubator.
-
Centrifuge the tube to pellet the microcapsules.
-
Carefully collect the supernatant (the release medium).
-
Analyze the concentration of this compound in the supernatant using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
Protocol 3: Assessment of Long-Term Efficacy in a Male Rat Model
This protocol provides a framework for evaluating the long-term efficacy of a sustained-release this compound formulation in suppressing testosterone in male rats.
Animals:
-
Adult male Sprague-Dawley or Wistar rats.
Procedure:
-
Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.
-
Baseline Blood Sampling: Collect baseline blood samples from all animals to determine initial testosterone and LH levels.
-
Administration of this compound Formulation: Administer the sustained-release formulation of this compound to the treatment group via the appropriate route (e.g., subcutaneous or intramuscular injection). The control group should receive a vehicle injection.
-
Blood Sampling Schedule: Collect blood samples at regular intervals throughout the study (e.g., weekly for the first month, then bi-weekly or monthly for the remainder of the study).
-
Hormone Analysis: Analyze the serum samples for testosterone and LH concentrations using validated immunoassays (e.g., ELISA or RIA).
-
Data Analysis: Compare the hormone levels of the treatment group to the control group and to their baseline levels. Successful testosterone suppression to castrate levels should be observed after the initial flare period.
-
Organ Weight Analysis (Optional): At the end of the study, euthanize the animals and collect androgen-dependent organs such as the prostate and seminal vesicles. Compare the organ weights between the treatment and control groups. A significant reduction in the weight of these organs in the treated group indicates effective androgen deprivation.
Mandatory Visualizations
Caption: LHRH receptor signaling pathway.
Caption: Experimental workflow for efficacy studies.
References
unexpected stimulatory effects of (D-Ser4,D-Trp6)-LHRH
Welcome to the technical support center for (D-Ser4,D-Trp6)-LHRH, a potent Luteinizing Hormone-Releasing Hormone (LHRH) agonist. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter, particularly the well-documented, yet often unexpected, initial stimulatory effects.
Frequently Asked Questions (FAQs)
Q1: We are using this compound to induce chemical castration in our animal model, but we observed an initial surge in testosterone (B1683101) levels. Is this normal?
A1: Yes, this is an expected paradoxical effect. This compound, like other LHRH agonists, initially acts as a potent stimulator of the LHRH receptors in the anterior pituitary. This leads to a transient increase in the secretion of Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), which in turn causes a surge in gonadal steroid production (testosterone in males, estrogen in females).[1][2] This "flare" phenomenon is typically observed within the first few days to weeks of administration.[1]
Q2: How long does the initial stimulatory phase last before we can expect to see suppression of sex steroids?
A2: The duration of the initial stimulatory phase can vary depending on the dose, administration frequency, and the animal model. Generally, continuous stimulation with the agonist leads to desensitization and downregulation of the pituitary LHRH receptors.[1][3] This process typically results in a significant reduction of sex steroid levels to castrate levels within 2 to 4 weeks of continuous treatment.
Q3: Can this compound have direct effects on our cancer cell line in vitro, independent of the pituitary-gonadal axis?
A3: Yes, it is possible. Receptors for LHRH have been identified on various tumor cells, including prostate, breast, ovarian, and endometrial cancers. Therefore, this compound can exert direct effects on these cells. These effects are often antiproliferative but can vary depending on the specific cell line and its signaling pathways. It is crucial to determine if your cell line expresses LHRH receptors to interpret your results accurately.
Q4: We are not seeing the expected long-term inhibitory effect on our cells in culture. What could be the reason?
A4: If you are working in vitro, the lack of an inhibitory effect could be due to several factors:
-
Absence of LHRH receptors: Your cell line may not express LHRH receptors. Confirm receptor expression using techniques like RT-PCR, Western blot, or receptor binding assays.
-
Culture conditions: The cellular response can be influenced by the culture medium, serum concentration, and other factors.
-
Focus on pituitary-mediated effects: The primary "inhibitory" action of LHRH agonists in vivo is the suppression of the pituitary-gonadal axis. This systemic effect will not be replicated in a simple cell culture model. The direct effects on the cells themselves may be different.
Q5: What is the mechanism of action behind the eventual suppression of LH and FSH?
A5: The sustained presence of an LHRH agonist like this compound disrupts the normal pulsatile signaling of native LHRH. This continuous stimulation leads to a multi-step process:
-
Receptor Uncoupling: The LHRH receptor, a G protein-coupled receptor (GPCR), becomes uncoupled from its downstream signaling proteins (like Gq/11).
-
Receptor Internalization: The agonist-bound receptors are internalized from the cell surface.
-
Downregulation: The total number of LHRH receptors on the pituitary gonadotroph cells is significantly reduced. This combination of desensitization and downregulation renders the pituitary unresponsive to further LHRH stimulation, leading to a profound and reversible suppression of LH and FSH secretion.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Initial Spike in Hormone Levels (Testosterone/Estrogen) In Vivo | This is the expected "flare" phenomenon due to the agonistic nature of the compound. | Continue with the planned experimental timeline. The spike is transient. For clinical applications or sensitive models, consider co-administration with an androgen receptor blocker to mitigate the effects of the flare. |
| No Suppressive Effect on Gonadal Hormones In Vivo After 4+ Weeks | Incorrect dosage or administration frequency, leading to insufficient receptor desensitization. | Review literature for established effective doses and administration schedules for your specific model. Ensure the stability of the compound in your formulation. |
| Variability in Tumor Growth Inhibition In Vivo | The compound has both indirect (hormone suppression) and potential direct effects on the tumor. The net effect can depend on the tumor's hormone sensitivity and LHRH receptor status. | 1. Stratify analysis based on tumor LHRH receptor expression.2. Measure serum hormone levels to confirm successful pituitary suppression.3. Compare results with a surgical castration group to isolate the effects of hormone deprivation from the direct effects of the analog. |
| Unexpected Stimulatory Effect on an LH-Secreting Pituitary Tumor Model | Some specific tumor types, such as certain LH-secreting pituitary adenomas, may respond paradoxically with increased hormone secretion. | This is a rare but documented phenomenon. Characterize the tumor's LHRH receptor and downstream signaling components. The standard desensitization mechanism may be defective in these specific cells. |
| No Effect Observed in In Vitro Cell Culture | The cell line may not express LHRH receptors, or the direct signaling pathway does not lead to the anticipated outcome (e.g., apoptosis, growth arrest). | 1. Confirm Receptor Expression: Use RT-PCR for LHRH receptor mRNA and Western Blot or Flow Cytometry for protein.2. Positive Control: Use a cell line known to express and respond to LHRH agonists.3. Assess Downstream Signaling: Measure second messengers like inositol (B14025) phosphates or diacylglycerol after treatment to confirm receptor functionality. |
Data Presentation
Table 1: Representative Hormonal Response to LHRH Agonist Administration in Males This table summarizes the typical biphasic response observed during continuous LHRH agonist therapy. Actual values are illustrative and will vary by species, dose, and specific agonist.
| Time Point | Serum LH | Serum Testosterone | Rationale |
| Baseline | Normal | Normal | Pre-treatment physiological state. |
| 2-7 Days | ↑↑ (Increased) | ↑↑ (Increased) | Stimulatory Phase (Flare): Agonist binds to and activates pituitary LHRH receptors. |
| 2-4 Weeks | ↓↓ (Suppressed) | ↓↓ (Castrate Levels) | Inhibitory Phase: Pituitary LHRH receptors are desensitized and downregulated. |
Experimental Protocols
Protocol 1: Assessment of In Vivo Pituitary Desensitization
-
Animal Model: Select appropriate animal model (e.g., adult male Sprague-Dawley rats).
-
Acclimatization: Allow animals to acclimatize for at least one week.
-
Group Allocation: Divide animals into a control group (vehicle) and a treatment group (this compound).
-
Administration: Administer the compound or vehicle subcutaneously daily for 14 days at a previously validated dose.
-
Blood Sampling: Collect blood samples via tail vein or other appropriate method at baseline (Day 0), and on Days 2, 7, and 14.
-
Hormone Analysis: Centrifuge blood to separate serum. Analyze serum concentrations of LH and testosterone using commercially available ELISA kits.
-
Data Analysis: Compare hormone levels between the control and treatment groups at each time point using an appropriate statistical test (e.g., t-test or ANOVA). Expect to see an initial rise in LH and testosterone in the treatment group, followed by a significant decline below baseline.
Protocol 2: Determining LHRH Receptor Expression in a Cell Line via RT-PCR
-
Cell Culture: Culture the cells of interest to ~80-90% confluency. Use a known LHRH receptor-positive cell line (e.g., LNCaP for prostate) as a positive control and a known negative cell line as a negative control.
-
RNA Extraction: Lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
RNA Quantification: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
PCR Amplification: Set up a PCR reaction using primers specific for the LHRH receptor gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
LHRH-R Forward Primer: (Sequence)
-
LHRH-R Reverse Primer: (Sequence)
-
-
Gel Electrophoresis: Run the PCR products on a 1.5% agarose (B213101) gel containing a DNA stain (e.g., ethidium (B1194527) bromide).
-
Visualization: Visualize the DNA bands under UV light. The presence of a band of the correct size in the sample lane (compared to the positive control and molecular weight marker) indicates the expression of LHRH receptor mRNA.
Mandatory Visualizations
Caption: Canonical LHRH agonist signaling pathway in pituitary gonadotrophs.
Caption: Troubleshooting workflow for unexpected stimulatory effects in vivo.
References
Technical Support Center: (D-Ser4,D-Trp6)-LHRH Administration in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the LHRH agonist, (D-Ser4,D-Trp6)-LHRH, in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in mice?
A1: this compound is a potent synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). Its mechanism of action is biphasic. Initially, it causes a "flare-up" effect by stimulating the pituitary gland to release Luteinizing Hormone (LH) and Follicle-Stimulating Hormone (FSH), leading to a temporary surge in gonadal steroids like testosterone (B1683101).[1][2] However, chronic administration leads to the desensitization and downregulation of GnRH receptors in the pituitary.[1][3] This subsequent phase results in a sustained suppression of LH and FSH secretion, leading to a reduction of testosterone to castrate levels.[1]
Q2: What are the common applications of this compound in mouse research?
A2: This LHRH agonist is frequently used in preclinical research for a variety of purposes, including:
-
Oncology: To study the effects of androgen deprivation on hormone-dependent tumors, such as prostate cancer.
-
Reproductive Biology: To investigate the regulation of the hypothalamic-pituitary-gonadal axis and to model conditions of hypogonadism.
-
Endocrinology: To study the physiological and behavioral effects of suppressing sex hormones.
-
Gynecology Models: To induce a state of "pseudomenopause" for studying conditions like endometriosis.
Q3: What is the expected timeline for testosterone suppression in mice?
A3: Following the initial "flare-up" which can last for the first few days, a significant suppression of testosterone to castrate levels is typically achieved within 2 to 4 weeks of continuous administration. The exact timing can vary depending on the dose, administration route, and the specific mouse strain. For applications requiring immediate suppression without a flare, a GnRH antagonist might be considered.
Q4: What are the potential side effects of this compound administration in mice?
A4: The most common side effects are related to hypoestrogenism or low testosterone, which is the intended therapeutic effect. These can include:
-
Changes in reproductive organ weight (e.g., decreased uterine and ovarian weights).
-
Behavioral changes.
-
Potential for bone density loss with long-term treatment.
-
Injection site reactions, such as inflammation or swelling, though typically minimal with proper technique.
Troubleshooting Guide
Issue 1: Difficulty Dissolving this compound
Q: My lyophilized this compound powder is not dissolving in my chosen vehicle. What should I do?
A: Solubility of peptides can be challenging. Here is a systematic approach to troubleshoot this issue:
-
Start with a Small Test Amount: Always test the solubility on a small portion of the peptide before attempting to dissolve the entire sample.
-
Determine the Peptide's Charge: The amino acid sequence of this compound makes it a basic peptide. Basic peptides are generally more soluble in acidic solutions.
-
Recommended Solvents:
-
Primary Choice: Start with sterile, distilled water or a sterile isotonic saline solution.
-
If Insoluble in Water: Try dissolving the peptide in a small amount of 10% acetic acid solution and then dilute it to the desired concentration with your vehicle.
-
For Highly Hydrophobic Peptides (if applicable): In rare cases of extreme insolubility, a small amount of an organic solvent like DMSO can be used to initially dissolve the peptide, followed by a slow, dropwise dilution into the aqueous vehicle with constant stirring. Be mindful that DMSO can have biological effects and its final concentration should be minimized.
-
-
Aids to Dissolution:
-
Vortexing/Agitation: Gently vortex or agitate the vial to aid dissolution.
-
Sonication: A brief sonication in a water bath can help break up aggregates and improve solubility. Keep the sample cool during this process.
-
Issue 2: Inconsistent or No Suppression of Hormone Levels
Q: I have been administering this compound for several weeks, but the testosterone levels in my mice are not suppressed or are fluctuating. What could be the cause?
A: This is a common issue that can arise from several factors. A systematic approach is needed to identify the root cause.
-
Improper Administration:
-
Subcutaneous Injection Technique: Ensure you are creating a proper "tent" of the skin and injecting into the subcutaneous space, not intradermally or intramuscularly. Aspirate before injecting to ensure you haven't entered a blood vessel.
-
Leakage from Injection Site: After withdrawing the needle, apply gentle pressure to the site to prevent the solution from leaking out.
-
-
Dosing Issues:
-
Incorrect Dose: Double-check your calculations for the dose based on the mouse's body weight.
-
Inadequate Dosing Frequency: The half-life of the specific analog and the administration route will determine the necessary dosing frequency. For daily injections, ensure they are administered at approximately the same time each day. One study with a GnRH antagonist showed that testosterone levels returned to normal within 24 hours, highlighting the importance of consistent dosing.
-
-
Compound Stability:
-
Improper Storage: Store the lyophilized powder and reconstituted solutions according to the manufacturer's instructions, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Solution Degradation: Prepare fresh solutions regularly. While some LHRH analogs are stable in aqueous solution for extended periods when stored correctly, it is best practice to use freshly prepared solutions for injections.
-
-
Animal-Specific Factors:
-
Biological Variability: There can be individual variability in the response to GnRH agonists.
-
Stress: Shipping and handling can be significant stressors for mice and may affect their hormonal responses.
-
Experimental Protocols
Protocol 1: Preparation of this compound for Injection
-
Calculate the Required Amount: Based on the desired dose (see Table 1) and the number and weight of the mice, calculate the total amount of this compound needed.
-
Reconstitution:
-
Allow the lyophilized peptide to come to room temperature before opening the vial.
-
Aseptically add the appropriate volume of a sterile vehicle (e.g., 0.9% sterile saline) to the vial.
-
Gently vortex or sonicate if necessary to ensure complete dissolution.
-
-
Final Dilution: Dilute the reconstituted stock solution to the final desired concentration for injection. The final injection volume for a mouse should ideally be between 50-200 µl.
-
Storage: Keep the prepared solution on ice until injection. For longer-term storage, aliquot and store at -20°C or as recommended by the manufacturer.
Protocol 2: Subcutaneous Administration in Mice
-
Animal Restraint: Properly restrain the mouse using either a manual scruffing technique or a suitable restraint device.
-
Site Preparation: The preferred site for subcutaneous injection is the loose skin on the back, between the shoulder blades. Clean the injection site with a 70% ethanol (B145695) wipe and allow it to air dry.
-
Injection:
-
Gently lift the skin to form a "tent".
-
Insert a 25-27 gauge sterile needle, bevel up, at the base of the tented skin, parallel to the body.
-
Gently pull back on the plunger (aspirate) to check for blood. If blood appears, withdraw the needle and use a fresh needle at a new site.
-
Slowly inject the solution.
-
-
Post-Injection:
-
Withdraw the needle and apply gentle pressure to the site for a few seconds.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Protocol 3: Monitoring Efficacy
-
Blood Sampling: Collect blood samples at baseline (before the first administration) and at regular intervals throughout the study (e.g., weekly). Terminal blood can be collected via cardiac puncture under anesthesia.
-
Hormone Analysis: Analyze serum or plasma for LH and testosterone levels using validated methods such as radioimmunoassay (RIA) or ELISA.
-
Expected Outcome: A successful protocol will show an initial spike or no change in LH and testosterone within the first few days, followed by a significant and sustained decrease to castrate levels (typically defined as testosterone < 50 ng/dL, with some studies aiming for < 20 ng/dL).
-
Organ Weight Analysis: At the end of the study, necropsy the animals and weigh reproductive organs (testes, seminal vesicles, prostate in males; ovaries, uterus in females). A significant decrease in the weight of these organs in the treated group compared to the control group is an indicator of efficacy.
Data Presentation
Table 1: Example Administration Protocols for (D-Trp6)-LHRH and Analogs in Rodents
| Compound | Species | Dosage | Route of Administration | Vehicle | Experimental Purpose | Reference |
| (D-Trp-6)-LHRH | Mouse | 2.5 µ g/day | Microcapsules (every 30 days) | Not specified | Inhibition of pituitary-gonadal axis | |
| (D-Trp-6)-LHRH | Mouse | 10 - 1000 µg/kg | Subcutaneous (daily) | Not specified | Neuropharmacological effects | |
| (D-Trp6)-LHRH | Rat | 5 and 50 µ g/day | Subcutaneous (daily for 20 days) | Not specified | Inhibition of hyperprolactinemia | |
| (D-Trp6)-LHRH | Rat | 0.2 and 2 µ g/day | Subcutaneous (daily for 7 days) | 0.9% Saline | Ovarian LH/hCG receptor effects | |
| GnRH agonist | Mouse | 8 mg (single dose) | Intraperitoneal | Not specified | Adenomyosis treatment | |
| GnRHa depot | Mouse | 3.6 mg implant | Subcutaneous implant | Not specified | Pubertal suppression |
Visualizations
Caption: LHRH agonist signaling pathway in pituitary gonadotroph cells.
Caption: General experimental workflow for in vivo mouse studies.
Caption: Decision tree for troubleshooting inconsistent results.
References
Technical Support Center: The Impact of (D-Ser4,D-Trp6)-LHRH and Other GnRH Agonists on Carbohydrate Metabolism
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of (D-Ser4,D-Trp6)-LHRH and the broader class of Gonadotropin-Releasing Hormone (GnRH) agonists on carbohydrate metabolism. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, quantitative data summaries, and signaling pathway diagrams.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is this compound and how does it relate to other GnRH agonists?
A1: this compound is a synthetic analog of the naturally occurring Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH). It is a potent GnRH agonist. A common medical name for a compound with a similar structure, (D-Trp6)-LHRH, is Triptorelin.[1][2][3][4] Other widely used GnRH agonists in research and clinical practice include Leuprolide and Goserelin.[5] These agonists initially stimulate the GnRH receptors in the pituitary gland but with continuous administration, they lead to receptor downregulation and a subsequent decrease in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This results in a significant reduction of sex hormone production (e.g., testosterone (B1683101) in men and estrogen in women).
Q2: I am planning an experiment with (D-Trp6)-LHRH. What are the expected effects on carbohydrate metabolism?
A2: The effects of (D-Trp6)-LHRH on carbohydrate metabolism can be context-dependent. One study in healthy women undergoing a 3-hour oral glucose tolerance test after 6 weeks of treatment with D-Trp6 LH-RH found no significant changes in either glucose tolerance or insulin (B600854) levels. However, the same study suggests that further investigation is required in diabetic or potentially diabetic individuals.
In contrast, numerous studies on the broader class of GnRH agonists, such as Leuprolide and Goserelin, have reported significant metabolic side effects, particularly with long-term use in men undergoing androgen deprivation therapy for prostate cancer. These effects include increased insulin resistance, hyperglycemia, and a higher risk of developing diabetes. Therefore, it is crucial to consider the specific patient or animal model population and the duration of treatment in your experimental design.
Q3: My experimental subjects are showing signs of insulin resistance after treatment with a GnRH agonist. Is this a known side effect?
A3: Yes, increased insulin resistance is a well-documented side effect associated with GnRH agonist therapy. This is often observed in men undergoing androgen deprivation for prostate cancer. The mechanisms are thought to be multifactorial, involving changes in body composition (increased fat mass, decreased lean body mass), and alterations in adipokine levels. If you observe signs of insulin resistance, it is a valid and expected finding in certain experimental contexts.
Q4: How can I assess insulin resistance in my experiments?
A4: A common and relatively simple method to assess insulin resistance is the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR). It is calculated from fasting glucose and fasting insulin levels. An increase in the HOMA-IR score indicates greater insulin resistance. For a more dynamic assessment, you can perform an Oral Glucose Tolerance Test (OGTT) or an Insulin Tolerance Test (ITT). Detailed protocols for these tests are provided below.
Q5: Are there conflicting reports on the metabolic effects of GnRH agonists?
A5: Yes, there can appear to be conflicting findings. For instance, the study on (D-Trp6)-LHRH in healthy women showed no adverse metabolic effects, while many studies on other GnRH agonists in different populations show the opposite. This highlights the importance of the specific agonist used, the duration of the study, and the baseline metabolic health of the subjects. It is a critical area for further research to delineate these differing effects.
Quantitative Data Summary
The following tables summarize quantitative data from studies investigating the effects of GnRH agonists on carbohydrate metabolism.
Table 1: Impact of Leuprolide Acetate (B1210297) on Insulin Resistance and Testosterone in Non-Diabetic Postmenopausal Women
| Parameter | Placebo Group (Percent Change) | Leuprolide Group (Percent Change) | p-value (vs. Placebo) |
| Insulin Sensitivity (M) | - | Not significantly different from placebo | 0.56 |
| Free Testosterone | - | ↓ 48% | <0.001 |
| HOMA-IR | - | No significant change | - |
| Insulin Levels | - | No significant change | - |
| Luteinizing Hormone (LH) | - | ↓ 95% | <0.001 |
| Follicle-Stimulating Hormone (FSH) | - | ↓ 89% | <0.001 |
Data adapted from a randomized, placebo-controlled trial.
Table 2: Case Reports of Marked Hyperglycemia after Leuprolide Acetate Therapy for Prostate Cancer
| Patient | Baseline Condition | Treatment | Post-Treatment Glycemic Parameters |
| Case 1 | 61-year-old male with well-controlled type 2 diabetes | Leuprolide acetate + Flutamide | Fasting Glucose: 22.8 mmol/L, HbA1c: 10.5% |
| Case 2 | 81-year-old male with normal baseline glucose and HbA1c | Leuprolide acetate | Fasting Glucose: 19.4 mmol/L, HbA1c: 9.9% |
Data from a case report study.
Experimental Protocols
Oral Glucose Tolerance Test (OGTT)
Objective: To assess the ability of an organism to clear a glucose load from the bloodstream, providing insights into insulin sensitivity and glucose tolerance.
Procedure:
-
Patient/Subject Preparation:
-
For three days prior to the test, ensure the subject consumes a diet with at least 150 grams of carbohydrates per day.
-
The subject should be healthy and ambulatory.
-
Fast the subject for at least 8-12 hours overnight before the test. Water is permitted.
-
The test should be performed in the morning.
-
-
Baseline Blood Sample:
-
Draw a fasting blood sample to measure baseline glucose and insulin levels.
-
-
Glucose Administration:
-
Administer a standard oral glucose solution. For non-pregnant adults, the standard dose is 75 grams of glucose dissolved in 250-300 mL of water, to be consumed within 5 minutes.
-
For pediatric subjects, the dose is typically 1.75 g/kg of body weight, up to a maximum of 75g.
-
-
Post-Glucose Blood Sampling:
-
Draw blood samples at specific time points after glucose ingestion. Common time points are 30, 60, 90, and 120 minutes. A 2-hour sample is standard for diagnosing diabetes.
-
-
Data Analysis:
-
Plot glucose and insulin levels over time.
-
Calculate the area under the curve (AUC) for glucose and insulin.
-
Interpret the results based on established diagnostic criteria. For example, a 2-hour plasma glucose level of ≥ 200 mg/dL (11.1 mmol/L) is indicative of diabetes.
-
Homeostatic Model Assessment of Insulin Resistance (HOMA-IR)
Objective: To quantify insulin resistance from fasting glucose and insulin levels.
Calculation:
HOMA-IR = [Fasting Insulin (μU/mL) × Fasting Glucose (mmol/L)] / 22.5
Interpretation:
-
< 1.0: Optimal insulin sensitivity
-
1.0 - 1.9: Early insulin resistance
-
> 1.9: Significant insulin resistance
-
> 2.9: High insulin resistance
Note: Cut-off values can vary by population.
Insulin Tolerance Test (ITT)
Objective: To assess whole-body insulin sensitivity by measuring the rate of glucose disappearance after an intravenous insulin bolus.
Procedure:
-
Patient/Subject Preparation:
-
Fast the subject for 8-12 hours overnight.
-
The test should be performed in the morning.
-
-
IV Cannula Insertion:
-
Insert an intravenous (IV) cannula for insulin administration and blood sampling.
-
-
Baseline Blood Sample:
-
Draw a fasting blood sample for baseline glucose and other relevant hormones (e.g., cortisol, growth hormone).
-
-
Insulin Administration:
-
Administer a bolus of regular insulin intravenously. A common dose is 0.1-0.2 units/kg of body weight.
-
-
Serial Blood Sampling:
-
Draw blood samples at frequent intervals after insulin injection (e.g., at 15, 30, 45, 60, and 90 minutes) to measure glucose levels.
-
-
Monitoring:
-
Closely monitor the subject for signs of hypoglycemia (low blood sugar), such as sweating, dizziness, and fatigue. Have a glucose source (e.g., 50% dextrose solution) readily available to administer if severe hypoglycemia occurs.
-
-
Data Analysis:
-
Calculate the plasma glucose disappearance rate (Kitt), which is an indicator of insulin sensitivity.
-
Signaling Pathway Diagrams
The following diagrams illustrate potential signaling pathways involved in the metabolic effects of GnRH agonists.
Caption: GnRH agonist signaling and potential mechanism of insulin resistance.
Caption: GnRH agonist effect on AMPK signaling in adipocytes.
Caption: Experimental workflow for assessing metabolic impact.
References
- 1. GnRH receptor mediates lipid storage in female adipocytes via AMPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. researchgate.net [researchgate.net]
- 4. Challenges in the diagnosis of insulin resistance: Focusing on the role of HOMA-IR and Tryglyceride/glucose index - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Marked hyperglycemia after androgen-deprivation therapy for prostate cancer and usefulness of pioglitazone for its treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (D-Ser4,D-Trp6)-LHRH Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing injection site reactions (ISRs) associated with the administration of (D-Ser4,D-Trp6)-LHRH. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental use.
Troubleshooting Guide: Injection Site Reactions
This guide provides systematic steps to identify and mitigate common injection site reactions.
| Observed Issue | Potential Cause | Recommended Action |
| Erythema (Redness), Edema (Swelling), and Pain at Injection Site | - Inflammatory response to the peptide or excipients- High injection volume or rapid injection speed- Needle trauma- Non-physiological pH or osmolality of the formulation | - Formulation Check: Ensure the formulation is buffered to a physiological pH (around 7.4) and is isotonic. Consider reformulating with alternative buffers known for better tolerability, such as phosphate (B84403) instead of citrate.- Injection Technique: Administer the injection slowly and at a consistent pressure. Use the smallest effective volume. Rotate injection sites to prevent localized irritation[1].- Temperature: Allow the formulation to reach room temperature before injection if it has been refrigerated[1].- Cooling: Apply a cold compress to the injection site before and after administration to reduce inflammation and pain. |
| Pruritus (Itching) and Urticaria (Hives) | - Histamine (B1213489) release at the injection site- Allergic or hypersensitivity reaction (Type I)[2] | - Antihistamines: For mild, localized itching, a topical antihistamine may be considered. For more significant reactions, systemic antihistamines could be evaluated pre-clinically.[3]- Purity Check: Ensure the purity of the this compound peptide to rule out contaminants that may trigger an immune response.- Discontinuation: If signs of a systemic allergic reaction occur (e.g., difficulty breathing, widespread hives), discontinue administration immediately and seek appropriate medical evaluation. |
| Induration (Hardening of Tissue) or Nodule Formation | - Delayed-type hypersensitivity reaction (Type IV)[2]- Inflammatory response to the formulation, particularly with depot or sustained-release preparations- Repeated injections at the same site | - Site Rotation: Strictly adhere to a site rotation schedule.- Formulation Review: If using a depot formulation, investigate the biocompatibility of the polymer or microsphere technology. Some formulations of LHRH agonists are known to cause injection site burning or reactions.- Massage: Gentle massage of the area (if not contraindicated by the specific formulation protocol) may help with drug dispersion. |
| Injection Site Abscess | - Bacterial contamination of the formulation, needle, or injection site | - Aseptic Technique: Strictly follow aseptic techniques during formulation preparation and administration.- Sterility Check: Ensure all components of the formulation are sterile.- Medical Evaluation: An abscess requires medical evaluation and potential treatment. |
Frequently Asked Questions (FAQs)
Formulation & Preparation
-
Q1: What are the ideal formulation characteristics to minimize injection site reactions with this compound? A1: To minimize local intolerance, formulations should ideally be isotonic (approximately 300 mOsm/kg) and buffered to a physiological pH (5.5-8.5). The use of buffers such as phosphate may be better tolerated than citrate-based buffers. The selection of excipients is critical; novel excipients should be screened for their potential to cause local irritation.
-
Q2: Can the concentration of this compound in the formulation impact injection site reactions? A2: Yes, higher concentrations of peptides can sometimes lead to increased viscosity and a higher likelihood of local reactions. It is a balance between achieving the desired dose in a small volume and maintaining a well-tolerated formulation. The injection volume for subcutaneous administration should ideally be 2 mL or less.
Administration Technique
-
Q3: What is the recommended injection technique to reduce the risk of injection site reactions? A3: Proper injection technique is crucial. This includes rotating injection sites, allowing the solution to warm to room temperature before injection, and using an appropriate needle gauge and length. For subcutaneous injections, a 45° or 90° angle is typically used, and the injection should be administered slowly to allow for tissue accommodation.
-
Q4: How important is injection site rotation? A4: Very important. Repeatedly injecting into the same site can lead to lipohypertrophy, inflammation, and reduced absorption of the peptide. A systematic rotation of injection sites, such as different quadrants of the abdomen or alternating between the abdomen, thigh, and upper arm, is recommended.
Mechanism of Action & Biological Response
-
Q5: What are the underlying biological causes of injection site reactions to peptides like this compound? A5: Injection site reactions can be triggered by several factors, including a localized immune response to the peptide as a foreign substance, the release of histamine at the injection site, or irritation from formulation components like preservatives or buffers. Both immediate (Type I) and delayed-type (Type IV) hypersensitivity reactions can occur, involving different components of the immune system.
-
Q6: Are injection site reactions more common with LHRH agonists compared to other peptides? A6: Injection site reactions are a known side effect of many injectable peptide and biologic drugs. Various formulations of LHRH agonists, such as leuprolide, goserelin, and triptorelin, have reported incidences of injection site reactions, including pain, swelling, and burning. The frequency and severity can depend on the specific formulation and the individual's sensitivity.
Experimental Protocols
Protocol for Subcutaneous Administration of this compound in a Research Setting (Adapted from a similar LHRH analog protocol)
-
Preparation of this compound Solution:
-
Aseptically prepare the desired concentration of this compound in a sterile, physiologically compatible vehicle (e.g., sterile saline or phosphate-buffered saline).
-
Ensure the peptide is fully dissolved. Gentle vortexing or trituration may be used.
-
The final injection volume should ideally be between 50-200 µl for mice.
-
Keep the prepared solution on ice until just before injection.
-
-
Animal Restraint and Site Preparation:
-
Properly restrain the animal to ensure its safety and the accuracy of the injection.
-
The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Wipe the injection site with a 70% ethanol-soaked gauze pad and allow it to dry completely.
-
-
Subcutaneous Injection Procedure:
-
Gently lift the skin at the prepared injection site to form a "tent."
-
Insert a sterile needle (e.g., 27-30 gauge), bevel up, at the base of the tented skin, parallel to the body.
-
Gently aspirate by pulling back the plunger to ensure the needle has not entered a blood vessel. If blood appears in the syringe hub, withdraw the needle and select a new injection site with a fresh needle and syringe.
-
Slowly and steadily inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad for a few seconds if necessary.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any immediate adverse reactions.
-
Observe the injection site at regular intervals (e.g., 1, 6, 24, and 48 hours post-injection) for signs of redness, swelling, or other reactions.
-
Document all observations systematically.
-
Visualizations
Caption: LHRH agonist signaling pathway in pituitary gonadotrophs.
Caption: LHRH agonist signaling in prostate cancer cells.
Caption: Experimental workflow for subcutaneous injection.
References
Validation & Comparative
Validating the In Vivo Bioactivity of (D-Ser4,D-Trp6)-LHRH: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the in vivo bioactivity of luteinizing hormone-releasing hormone (LHRH) analogs is crucial for preclinical and clinical applications. This guide provides an objective comparison of the in vivo performance of (D-Ser4,D-Trp6)-LHRH, also known as Triptorelin, against other commonly used LHRH agonists. The information presented is supported by experimental data to aid in the selection and validation of these compounds for research and therapeutic development.
LHRH Signaling Pathway
LHRH agonists exert their effects by initially stimulating the LHRH receptors in the anterior pituitary gland. This leads to a transient increase in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration of these agonists results in the downregulation and desensitization of the LHRH receptors, leading to a sustained suppression of gonadotropin and, consequently, sex steroid production.[1]
Comparative In Vivo Bioactivity of LHRH Agonists
The bioactivity of LHRH agonists is primarily assessed by their ability to suppress gonadotropins (LH and FSH) and sex steroids (testosterone in males, estradiol (B170435) in females). The following tables summarize quantitative data from comparative in vivo studies.
Table 1: Comparison of Testosterone Suppression in Men with Advanced Prostate Cancer
This table presents data from a retrospective study comparing the efficacy of Goserelin, Triptorelin, and Leuprolide in achieving and maintaining castrate levels of testosterone.[2]
| LHRH Agonist | Mean Testosterone Level (ng/dL) over 9 months (± SEM) | Percentage of Patients Achieving Testosterone <10 ng/dL |
| Goserelin (11.34 mg) | 15.3 ± 1.2 | 54.2% |
| Triptorelin (11.25 mg) | 8.9 ± 0.8 | 93.2% |
| Leuprolide (11.25 mg) | 12.1 ± 1.1 | 86.4% |
SEM: Standard Error of the Mean
Table 2: Comparative Efficacy of LHRH Agonists in Assisted Reproductive Technology (ART)
This table summarizes findings from studies comparing different LHRH agonists used for pituitary downregulation in women undergoing IVF cycles.
| LHRH Agonist Comparison | Key In Vivo Bioactivity Findings | Reference |
| Triptorelin vs. Buserelin (B193263) | Both agonists were successful in preventing a premature LH surge. | [2] |
| Nafarelin (B1677618) vs. Buserelin | Buserelin led to lower serum LH levels after two weeks of treatment compared to Nafarelin. | [3] |
| Nafarelin vs. Buserelin vs. Leuprorelin | Suppression of estradiol with buserelin was significantly different compared to nafarelin or leuprorelin. No significant difference in FSH, LH, or progesterone (B1679170) suppression curves. | [4] |
Experimental Protocols: In Vivo Bioassay for LHRH Agonist Potency
A standardized in vivo bioassay in a castrated male rat model is a reliable method for determining and comparing the potency of LHRH agonists. The primary endpoint is the suppression of luteinizing hormone (LH).
Experimental Workflow: Castrated Male Rat Bioassay
Detailed Methodology
-
Animal Model: Adult male Sprague-Dawley or Wistar rats (8-10 weeks old) are commonly used.
-
Acclimatization: Animals are housed under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water for at least one week before the experiment.
-
Castration: Rats are surgically castrated under anesthesia to eliminate endogenous testosterone production, which has a negative feedback effect on LH secretion. This creates a more sensitive model to assess the direct effects of LHRH agonists on the pituitary. A recovery period of 7 to 14 days is recommended to allow for the stabilization of post-castration hormone levels.
-
Treatment Groups: Animals are randomly assigned to different treatment groups, including a vehicle control group and several dose groups for each LHRH analog being tested. A minimum of six animals per group is recommended for statistical power.
-
Drug Administration: The LHRH agonists and the vehicle are typically administered via subcutaneous injection. The volume of injection should be consistent across all groups.
-
Blood Sampling: Blood samples are collected at predetermined time points after drug administration. A typical sampling schedule might be at 0 (pre-dose), 2, 4, 8, and 24 hours post-injection. Blood is collected via a suitable method, such as tail vein or saphenous vein sampling, and processed to obtain serum.
-
Hormone Analysis: Serum luteinizing hormone (LH) concentrations are measured using a validated method, such as a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat LH.
-
Data Analysis:
-
The percentage of LH suppression for each treatment group is calculated relative to the vehicle control group at each time point.
-
Dose-response curves are generated by plotting the percentage of LH suppression against the log of the dose of the LHRH agonist.
-
The effective dose 50 (ED50), which is the dose that produces 50% of the maximal response, is calculated for each LHRH analog.
-
The relative potency of the test analogs is then determined by comparing their ED50 values.
-
Note on Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals, and the protocol should be approved by an Institutional Animal Care and Use Committee (IACUC).
Conclusion
The in vivo bioactivity of this compound (Triptorelin) and other LHRH analogs can be effectively validated and compared using a castrated male rat model with LH suppression as the primary endpoint. The provided experimental protocol offers a standardized approach for these assessments. The comparative data presented indicate that while different LHRH agonists share a common mechanism of action, there can be variations in their potency and clinical efficacy. For researchers and drug developers, a thorough in vivo bioactivity assessment is essential for selecting the most appropriate LHRH analog for a specific application and for ensuring consistent product performance.
References
- 1. The OECD program to validate the rat Hershberger bioassay to screen compounds for in vivo androgen and antiandrogen responses. Phase 1: use of a potent agonist and a potent antagonist to test the standardized protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jogcr.com [jogcr.com]
- 3. Comparison of buserelin and nafarelin in IVF cycles and in subsequent frozen-thawed embryo transfer cycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparative Analysis of (D-Ser4,D-Trp6)-LHRH and Other GnRH Agonists in Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the gonadotropin-releasing hormone (GnRH) agonist (D-Ser4,D-Trp6)-LHRH against other commonly used GnRH agonists in the context of prostate cancer treatment. The information presented is based on available preclinical and clinical data, with a focus on efficacy, mechanism of action, and safety profiles.
Introduction to GnRH Agonists in Prostate Cancer
Prostate cancer growth is often dependent on androgens, primarily testosterone (B1683101). Androgen deprivation therapy (ADT) is a cornerstone of treatment for advanced prostate cancer. GnRH agonists are a major class of drugs used for ADT. They work by binding to and initially stimulating the GnRH receptors in the pituitary gland, leading to a temporary surge in luteinizing hormone (LH) and follicle-stimulating hormone (FSH), and consequently, a transient increase in testosterone levels. However, continuous stimulation desensitizes the GnRH receptors, leading to their downregulation and a profound suppression of LH and FSH secretion. This, in turn, results in a sustained decrease in testosterone production to castrate levels.
While several GnRH agonists are commercially available and widely used, research into novel analogues with potentially improved properties is ongoing. One such analogue is this compound. This guide will compare this specific peptide with established GnRH agonists.
Overview of Compared GnRH Agonists
| Agonist | Common Brand Names | Formulation | Dosing Frequency |
| Leuprolide | Lupron, Eligard | Depot injection, implant | 1, 3, 4, or 6 months |
| Goserelin | Zoladex | Subcutaneous implant | 1 or 3 months |
| Triptorelin | Trelstar, Decapeptyl | Depot injection | 1, 3, or 6 months |
| Histrelin | Vantas, Supprelin LA | Subcutaneous implant | Annually |
| This compound | Not commercially available | Research peptide | Varies by study |
Comparative Efficacy
The primary measure of efficacy for GnRH agonists in prostate cancer is their ability to achieve and maintain castrate levels of testosterone (< 50 ng/dL).
| Parameter | Leuprolide | Goserelin | Triptorelin | This compound |
| Time to Testosterone Castration | 2-4 weeks | 2-4 weeks | 2-4 weeks | Data not available in comparative clinical trials |
| Maintenance of Castration | Consistently maintained | Consistently maintained | Consistently maintained | Data not available in comparative clinical trials |
| PSA Response | Significant reduction | Significant reduction | Significant reduction | Data not available in comparative clinical trials |
Note: Comprehensive clinical trial data directly comparing this compound with commercially available GnRH agonists in prostate cancer patients is limited. The information for established agonists is based on extensive clinical use and numerous studies.
Mechanism of Action: GnRH Receptor Signaling
GnRH agonists exert their effects through the GnRH receptor, a G-protein coupled receptor located on gonadotroph cells in the pituitary gland. The binding of a GnRH agonist initiates a signaling cascade that ultimately leads to the suppression of testosterone production.
Caption: GnRH agonist signaling pathway leading to testosterone suppression.
Comparative Safety and Tolerability
The side effects of GnRH agonists are primarily due to the profound suppression of testosterone.
| Adverse Effect | Leuprolide | Goserelin | Triptorelin | This compound |
| Hot Flashes | Common | Common | Common | Expected to be similar |
| Injection Site Reactions | Common | Common | Common | Dependent on formulation |
| Fatigue | Common | Common | Common | Expected to be similar |
| Loss of Libido | Very Common | Very Common | Very Common | Expected to be similar |
| Gynecomastia | Common | Common | Common | Expected to be similar |
| Osteoporosis (long-term) | Risk | Risk | Risk | Expected to be similar |
| Cardiovascular Events | Potential Risk | Potential Risk | Potential Risk | Expected to be similar |
Note: The safety profile of this compound in humans has not been extensively documented in large-scale clinical trials. The expected side effects are inferred from its mechanism of action as a GnRH agonist.
Experimental Protocols
In Vitro GnRH Receptor Binding Assay
A common method to compare the binding affinity of different GnRH agonists is a competitive radioligand binding assay.
Caption: Workflow for a competitive GnRH receptor binding assay.
In Vivo Assessment of Testosterone Suppression in Animal Models
To evaluate the in vivo efficacy of GnRH agonists, animal models such as male rats or non-human primates are often used.
-
Animal Acclimatization: Male rats are acclimatized for one week before the experiment.
-
Baseline Blood Sampling: A baseline blood sample is collected from the tail vein to measure initial testosterone levels.
-
Drug Administration: Animals are divided into groups and administered with either vehicle control or different GnRH agonists (e.g., Leuprolide, this compound) via subcutaneous injection.
-
Serial Blood Sampling: Blood samples are collected at various time points post-injection (e.g., 2, 4, 8, 24 hours, and then daily for a week, followed by weekly samples) to monitor the testosterone surge and subsequent suppression.
-
Testosterone Measurement: Serum testosterone levels are measured using techniques like ELISA or LC-MS/MS.
-
Data Analysis: The time to achieve castrate levels of testosterone and the duration of suppression are compared between the different treatment groups.
Summary and Future Directions
Established GnRH agonists like Leuprolide, Goserelin, and Triptorelin are effective and well-characterized treatments for prostate cancer. They reliably reduce testosterone to castrate levels, leading to disease control. The primary differences between them lie in their formulations and dosing schedules.
For researchers and drug development professionals, the key differentiating factors for a new GnRH agonist like this compound would be:
-
Potency and Binding Affinity: Higher affinity for the GnRH receptor could potentially lead to lower required doses.
-
Pharmacokinetics and Pharmacodynamics: A modified peptide structure might offer a different release profile or duration of action.
-
Formulation: Novel formulations that improve patient convenience or reduce injection site reactions would be advantageous.
-
Purity and Immunogenicity: The manufacturing process and potential for immunogenic responses are important considerations.
Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential of this compound and its potential advantages, if any, over the current standard-of-care GnRH agonists in the management of prostate cancer.
A Comparative Guide to LHRH Agonists: (D-Ser4,D-Trp6)-LHRH, Leuprolide, and Goserelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of three synthetic luteinizing hormone-releasing hormone (LHRH) agonists: (D-Ser4,D-Trp6)-LHRH, leuprolide, and goserelin (B1671991). These potent analogs of the natural gonadotropin-releasing hormone (GnRH) are pivotal in various therapeutic areas, primarily in oncology and reproductive medicine. This document synthesizes available experimental data to facilitate an objective comparison of their performance, outlines detailed experimental methodologies for key assays, and visualizes relevant biological pathways.
Executive Summary
This compound, leuprolide, and goserelin are potent LHRH receptor agonists that, after an initial stimulation, lead to the downregulation of the GnRH receptor, suppressing the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). This, in turn, reduces the production of gonadal steroids like testosterone (B1683101) and estrogen. While all three compounds share this fundamental mechanism, variations in their chemical structure can influence their binding affinity, potency, and clinical efficacy.
Triptorelin (B344507), chemically known as (D-Trp6)-LHRH, is a well-characterized and potent LHRH agonist. The available literature provides more extensive comparative data for triptorelin against leuprolide and goserelin than for the specific this compound analog. Clinical studies, particularly in the context of prostate cancer, have demonstrated comparable efficacy among these three agents in achieving and maintaining castrate levels of testosterone. However, some studies suggest that triptorelin may be more potent in achieving lower testosterone levels. Preclinical data directly comparing the receptor binding affinities and in vitro potencies of all three compounds under identical experimental conditions are limited in publicly available literature.
Physicochemical Properties
A key differentiator among these synthetic peptides is the modification of the native LHRH structure to enhance resistance to enzymatic degradation and improve receptor binding affinity.
| Property | This compound | Leuprolide | Goserelin |
| Amino Acid Sequence | pGlu-His-Trp-D-Ser-Tyr-D-Trp-Leu-Arg-Pro-Gly-NH2 | pGlu-His-Trp-Ser-Tyr-D-Leu-Leu-Arg-Pro-NHEt | pGlu-His-Trp-Ser-Tyr-D-Ser(tBu)-Leu-Arg-Pro-Azagly-NH2 |
| Key Substitutions | D-Serine at position 4 and D-Tryptophan at position 6 | D-Leucine at position 6 and an ethylamide group at the C-terminus | D-Serine (with a tert-butyl group) at position 6 and an Azaglycine at position 10 |
| Molecular Formula | C66H84N18O13 | C59H84N16O12 | C59H84N18O14 |
| Molecular Weight | 1329.5 g/mol | 1209.4 g/mol | 1269.4 g/mol |
Performance Comparison: Experimental Data
Table 1: Comparative Efficacy in Testosterone Suppression in Prostate Cancer Patients
| Study Outcome | Goserelin | Triptorelin | Leuprolide | p-value | Reference |
| Lowest Mean Testosterone Level (ng/dL) over 9 months | Higher | Lowest | Intermediate | p=0.001 | [1][2][3] |
| % of Patients with Testosterone < 50 ng/dL at 9 months | ~95% | ~100% | ~100% | NS | [1][2] |
| % of Patients with Testosterone < 20 ng/dL at 9 months | >90% | >90% | >90% | NS | |
| % of Patients with Testosterone < 10 ng/dL at 9 months | 54.2% | 93.2% | 86.4% | <0.001 |
NS: Not Significant
These clinical findings suggest that while all three agonists are effective in achieving medical castration, triptorelin may lead to a more profound suppression of testosterone to very low levels.
Mechanism of Action and Signaling Pathway
LHRH agonists exert their effects by binding to the GnRH receptor on pituitary gonadotroph cells. This interaction initiates a signaling cascade that ultimately leads to the desired therapeutic effect of gonadal suppression.
GnRH Receptor Signaling Pathway
The binding of an LHRH agonist to its G-protein coupled receptor (GPCR) on the pituitary gonadotrophs triggers a conformational change, leading to the activation of associated G-proteins, primarily Gq/11. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events ultimately lead to the synthesis and release of LH and FSH.
Experimental Protocols
Competitive Radioligand Binding Assay
This assay is fundamental for determining the binding affinity of the LHRH agonists to the GnRH receptor.
Objective: To determine the inhibitory concentration (IC50) and the equilibrium dissociation constant (Ki) of this compound, leuprolide, and goserelin for the GnRH receptor.
Materials:
-
Radiolabeled LHRH agonist (e.g., [125I]-Triptorelin)
-
Unlabeled LHRH agonists (this compound, leuprolide, goserelin)
-
Cell membranes expressing GnRH receptors (e.g., from pituitary tissue or a suitable cell line)
-
Binding buffer (e.g., Tris-HCl buffer with BSA and protease inhibitors)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize pituitary tissue or cells expressing GnRH receptors in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a multi-well plate, add a fixed concentration of the radiolabeled LHRH agonist to each well.
-
Competition: Add increasing concentrations of the unlabeled competitor LHRH agonists to the wells. Include a control with no competitor (total binding) and a control with a high concentration of unlabeled agonist to determine non-specific binding.
-
Incubation: Incubate the plate at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.
-
Separation: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to generate a competition curve. The IC50 value is determined from this curve. The Ki value can be calculated using the Cheng-Prusoff equation.
In Vitro Bioassay for LH Release
This assay measures the biological activity of the LHRH agonists by quantifying their ability to stimulate LH release from pituitary cells.
Objective: To determine the effective concentration (EC50) of this compound, leuprolide, and goserelin for stimulating LH release.
Materials:
-
Primary pituitary cell culture or a suitable pituitary cell line (e.g., LβT2 cells)
-
Culture medium
-
LHRH agonists (this compound, leuprolide, goserelin) at various concentrations
-
Assay buffer
-
LH ELISA kit
Procedure:
-
Cell Culture: Culture pituitary cells in multi-well plates until they reach the desired confluency.
-
Starvation: Prior to the assay, starve the cells in a serum-free medium for a defined period.
-
Stimulation: Wash the cells and then incubate them with various concentrations of the LHRH agonists for a specific time (e.g., 2-4 hours).
-
Sample Collection: Collect the cell culture supernatant, which contains the released LH.
-
LH Quantification: Measure the concentration of LH in the supernatant using a specific and sensitive ELISA kit.
-
Data Analysis: Plot the LH concentration against the log concentration of the agonist to generate a dose-response curve. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, can be determined from this curve.
References
A Comparative Analysis of (D-Ser4,D-Trp6)-LHRH (Triptorelin) and Buserelin for Researchers and Drug Development Professionals
An in-depth guide to the performance, mechanisms, and experimental data supporting the use of two prominent LHRH agonists.
This guide provides a detailed comparative analysis of two widely used luteinizing hormone-releasing hormone (LHRH) agonists: (D-Ser4,D-Trp6)-LHRH, commonly known as Triptorelin, and Buserelin (B193263). Both are potent synthetic analogs of the natural gonadotropin-releasing hormone (GnRH) and are pivotal in therapeutic strategies for hormone-dependent cancers, such as prostate and breast cancer, as well as in the management of reproductive disorders. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their comparative binding affinities, in vitro and in vivo efficacy, pharmacokinetic profiles, and underlying signaling mechanisms, supported by experimental data and detailed protocols.
Mechanism of Action: A Shared Pathway to Gonadotropin Suppression
Both Triptorelin and Buserelin are GnRH receptor agonists. Their therapeutic effect stems from a paradoxical mechanism of action. Initially, they stimulate the GnRH receptors in the pituitary gland, leading to a transient surge in the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). However, continuous administration leads to the desensitization and downregulation of GnRH receptors. This sustained presence of the agonist disrupts the normal pulsatile signaling of native GnRH, resulting in a profound and reversible suppression of LH and FSH secretion. The subsequent decrease in gonadotropin levels leads to a significant reduction in the production of gonadal steroids, such as testosterone (B1683101) in men and estrogen in women, which is the therapeutic goal in hormone-sensitive conditions.
Comparative Performance Data
The following tables summarize the quantitative data on the binding affinity, in vitro potency, and clinical efficacy of Triptorelin and Buserelin.
Table 1: Comparative Binding Affinity for the Human GnRH Receptor
| Agonist | Ki (nM) | Reference |
| Triptorelin | 0.27 | [1] |
| Buserelin | 1.2 | [1] |
| Ki (inhibitory constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity. |
Table 2: Comparative Clinical Efficacy in Testosterone Suppression in Prostate Cancer
| Drug | Dosage and Administration | Time to Castration (<50 ng/dL) | Percentage of Patients Achieving Castration | Reference |
| Triptorelin | 3.75 mg, 1-month sustained-release | Median of 22 days | 97.6% | [2] |
| Buserelin | 500 µg subcutaneously every 8 hours for 7 days, then 200 µg daily | By 4 weeks | 90% | [3] |
| Note: Direct head-to-head clinical trials with identical dosing schedules and patient populations are limited. The data presented is from separate studies and should be interpreted with caution. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway activated by GnRH agonists and a general workflow for comparative in vitro studies.
Caption: GnRH Receptor Signaling Pathway.
Caption: Comparative In Vitro Experimental Workflow.
Experimental Protocols
Receptor Binding Assay (Competitive Binding)
This protocol is designed to determine the binding affinity (Ki) of unlabeled Triptorelin and Buserelin by measuring their ability to compete with a radiolabeled ligand for binding to the GnRH receptor.
Materials:
-
Prostate cancer cells expressing GnRH receptors (e.g., LNCaP) or cell membranes prepared from these cells.
-
Radiolabeled GnRH agonist (e.g., [125I]-Triptorelin).
-
Unlabeled Triptorelin and Buserelin.
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 10 mM MgCl2, and 0.1% BSA).
-
Wash buffer (ice-cold binding buffer).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a series of tubes, incubate a constant amount of cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled competitor (Triptorelin or Buserelin). Include control tubes for total binding (radioligand only) and non-specific binding (radioligand with a high concentration of unlabeled ligand).
-
Equilibration: Incubate the tubes at a specified temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (e.g., 90-120 minutes).
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the unlabeled competitor. The IC50 (the concentration of competitor that inhibits 50% of specific binding) is determined from this curve. The Ki is then calculated using the Cheng-Prusoff equation.
In Vitro Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the half-maximal inhibitory concentration (IC50) of Triptorelin and Buserelin.
Materials:
-
Prostate cancer cell line (e.g., LNCaP).
-
Complete cell culture medium.
-
Triptorelin and Buserelin.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microtiter plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of Triptorelin or Buserelin. Include untreated control wells.
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the drug concentration to determine the IC50 value.
Pharmacokinetic and Pharmacodynamic Profiles
Both Triptorelin and Buserelin have been formulated into sustained-release depots to improve patient compliance and ensure continuous drug exposure.
Table 3: Comparative Pharmacokinetic Parameters
| Parameter | Triptorelin | Buserelin | Reference |
| Route of Administration | Intramuscular, Subcutaneous | Subcutaneous, Intranasal | [2] |
| Bioavailability | High (depot formulations) | ~70% (subcutaneous) | |
| Half-life | Biphasic; initial rapid phase followed by a prolonged terminal phase from the depot | ~50-80 minutes (intravenous) | |
| Note: Pharmacokinetic parameters are highly dependent on the formulation (e.g., immediate-release vs. sustained-release depot). The data presented provides a general comparison. |
Pharmacodynamics: The primary pharmacodynamic effect of both drugs is the suppression of testosterone to castrate levels (<50 ng/dL). Clinical studies have shown that both Triptorelin and Buserelin are effective in achieving and maintaining castration in the majority of patients with advanced prostate cancer. Some studies suggest that Triptorelin may lead to a more profound and sustained testosterone suppression compared to other LHRH agonists, though direct comparative trials are limited.
Summary and Conclusion
This compound (Triptorelin) and Buserelin are both potent LHRH agonists with a well-established mechanism of action involving the downregulation of the pituitary-gonadal axis.
-
Binding Affinity: Experimental data indicates that Triptorelin has a higher binding affinity for the human GnRH receptor compared to Buserelin, as evidenced by its lower Ki value. This may contribute to its high potency.
-
In Vitro and In Vivo Efficacy: Both agonists have demonstrated efficacy in suppressing gonadotropin and sex steroid levels, leading to therapeutic benefits in hormone-dependent diseases. In clinical settings for prostate cancer, both have been shown to effectively reduce testosterone to castration levels.
-
Pharmacokinetics: The development of sustained-release formulations for both drugs has been crucial for their clinical utility, providing continuous drug delivery and improved patient convenience.
References
- 1. Characterization of 12 GnRH peptide agonists – a kinetic perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Triptorelin: Current Thinking on Androgen Deprivation Therapy for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of buserelin in advanced prostate cancer and comparison with historical controls - PubMed [pubmed.ncbi.nlm.nih.gov]
confirming the direct effects of (D-Ser4,D-Trp6)-LHRH on tumor cells
For Researchers, Scientists, and Drug Development Professionals: A Guide to the Direct Cellular Effects of LHRH Analogs
Luteinizing Hormone-Releasing Hormone (LHRH), also known as Gonadotropin-Releasing Hormone (GnRH), and its analogs are cornerstones in the treatment of hormone-sensitive cancers such as prostate and breast cancer. While their primary mechanism of action is indirect, involving the suppression of gonadal steroid production, a growing body of evidence confirms that LHRH agonists also exert direct anti-proliferative effects on tumor cells.[1] This is mediated by LHRH receptors expressed on the surface of various cancer cells, including those of the prostate, breast, endometrium, and ovaries. This guide provides a comparative overview of the direct anti-tumor effects of LHRH agonists, with a focus on analogs containing the D-Trp6 substitution, and presents supporting experimental data and methodologies.
Comparative Anti-Proliferative Effects of LHRH Analogs
The direct anti-tumor action of LHRH agonists has been demonstrated in numerous in vitro studies. These effects are mediated by the binding of the agonists to LHRH receptors on cancer cells, which can inhibit cell growth and proliferation. The following table summarizes the anti-proliferative effects of various LHRH analogs on different cancer cell lines.
| LHRH Analog | Cancer Cell Line | Assay Type | Efficacy Measurement | Reference |
| [D-Trp6]LHRH (Triptorelin) | HEC-1A (Endometrial) | Proliferation | ~38% inhibition at 10⁻⁵ mol/L after 6 days | --INVALID-LINK-- |
| Ishikawa (Endometrial) | Proliferation | ~48% inhibition at 10⁻⁵ mol/L after 6 days | --INVALID-LINK-- | |
| Goserelin (Zoladex) | LNCaP (Prostate) | Proliferation | IC50 = 0.82 nM | --INVALID-LINK-- |
| Buserelin | LNCaP (Prostate) | Proliferation | IC50 = 1.79 nM | --INVALID-LINK-- |
| LHRH Antagonist (Cetrorelix) | HEC-1A (Endometrial) | Proliferation | Significant time- and dose-dependent inhibition | --INVALID-LINK-- |
| Ishikawa (Endometrial) | Proliferation | Significant time- and dose-dependent inhibition | --INVALID-LINK-- | |
| Cytotoxic LHRH Agonist (AN-152) | EFO-21 (Ovarian) | Proliferation | More effective than Doxorubicin | --INVALID-LINK-- |
| HEC-1A (Endometrial) | Proliferation | More effective than Doxorubicin | --INVALID-LINK-- | |
| Ishikawa (Endometrial) | Proliferation | More effective than Doxorubicin | --INVALID-LINK-- |
Experimental Protocols
A key experiment to determine the direct anti-proliferative effects of LHRH analogs on tumor cells is the cell proliferation assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method.
MTT Cell Proliferation Assay Protocol
1. Cell Seeding:
-
Harvest and count cancer cells (e.g., LNCaP, HEC-1A).
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁵ cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
2. Treatment with LHRH Analogs:
-
Prepare a series of dilutions of the LHRH analog (e.g., [D-Trp6]-LHRH) in serum-free culture medium.
-
Remove the culture medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the LHRH analog. Include a vehicle control (medium without the analog).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, 72, or 144 hours) at 37°C and 5% CO₂.
3. MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization of Formazan:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the purple formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete solubilization.
5. Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
6. Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
The IC50 value (the concentration of the analog that inhibits cell proliferation by 50%) can be determined by plotting a dose-response curve.
Signaling Pathways and Mechanisms of Action
The direct anti-tumor effects of LHRH agonists are initiated by their binding to LHRH receptors on cancer cells. This interaction triggers a signaling cascade that differs from the pathway in pituitary gonadotrophs. In many tumor cells, the LHRH receptor is coupled to a Gαi protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
Furthermore, a significant mechanism of action involves the interference with growth factor signaling pathways, which are crucial for cancer cell proliferation and survival. LHRH agonists have been shown to counteract the mitogenic effects of growth factors like Epidermal Growth Factor (EGF) and Insulin-like Growth Factor 1 (IGF-1).[1] This interference can occur through the inactivation of tyrosine kinase receptors, such as the EGF receptor (EGFR), and the subsequent inhibition of downstream signaling cascades, including the MAPK and PI3K/AKT pathways.
Direct anti-proliferative signaling of LHRH agonists in tumor cells.
Experimental Workflow for Investigating Direct Anti-Tumor Effects
The following diagram illustrates a typical workflow for confirming the direct effects of an LHRH analog on tumor cells.
Workflow for confirming direct LHRH analog effects on tumor cells.
References
(D-Ser4,D-Trp6)-LHRH efficacy compared to GnRH antagonists
A Comparative Guide to the Efficacy of GnRH Agonists like (D-Trp6)-LHRH and GnRH Antagonists
For researchers and professionals in drug development, understanding the nuanced differences between gonadotropin-releasing hormone (GnRH) receptor modulators is critical. This guide provides an objective comparison between GnRH agonists, typified by potent analogs such as (D-Trp6)-LHRH (Triptorelin), and GnRH antagonists. While the user specified (D-Ser4,D-Trp6)-LHRH, the widely studied and representative compound in this class is (D-Trp6)-LHRH. This comparison is supported by experimental data to elucidate their distinct mechanisms, efficacy, and safety profiles.
Mechanism of Action: A Tale of Two Pathways
GnRH agonists and antagonists target the same receptor on pituitary gonadotrope cells but elicit fundamentally different physiological responses.[1] The primary role of these cells is to produce luteinizing hormone (LH) and follicle-stimulating hormone (FSH), which regulate the production of sex steroids like testosterone (B1683101) and estrogen.[1][2]
-
GnRH Agonists (e.g., Triptorelin): These synthetic analogs mimic native GnRH and initially stimulate the GnRH receptor.[1] This leads to a transient surge in LH and FSH secretion, resulting in a temporary increase in testosterone or estrogen levels, a phenomenon known as the "flare-up".[3] However, continuous exposure to the agonist leads to the desensitization and downregulation of GnRH receptors, ultimately causing a profound and sustained suppression of gonadotropin and sex steroid production within 2-4 weeks.
-
GnRH Antagonists (e.g., Cetrorelix (B55110), Degarelix): These agents act as competitive blockers of the GnRH receptor. By binding to the receptor without activating it, they prevent native GnRH from binding and initiating downstream signaling. This results in an immediate, rapid, and dose-dependent suppression of LH and FSH, thereby avoiding the initial hormonal surge associated with agonists. Clinical suppression is typically achieved within hours.
Comparative Efficacy and Clinical Performance
The distinct mechanisms of action translate to significant differences in clinical performance across various therapeutic areas, including oncology and reproductive medicine.
| Feature | GnRH Agonist (e.g., Triptorelin) | GnRH Antagonist (e.g., Degarelix, Cetrorelix) |
| Onset of Action | Slow; 2-4 weeks to achieve hormonal suppression. | Rapid; suppression achieved within hours to a few days. |
| Initial Hormone Surge | Present ("Flare-up" effect); transient increase in LH, FSH, and sex steroids. | Absent; provides immediate suppression without an initial surge. |
| FSH Suppression | Less profound; FSH levels may remain mildly higher. | More effective; achieves approximately 90% FSH suppression from baseline. |
| Prostate Cancer | Effective for long-term androgen deprivation. Requires co-administration of antiandrogens to mitigate tumor flare. | May be preferred in advanced/symptomatic disease due to rapid onset and no flare. Some evidence suggests lower cardiovascular risk and mortality. |
| Assisted Reproduction | Long-standing use in IVF protocols. | Used to prevent premature LH surges in controlled ovarian stimulation. Associated with a lower risk of Ovarian Hyperstimulation Syndrome (OHSS). |
| Hormone Recovery | Slower recovery of hormonal function after discontinuation. | Faster recovery of the hypothalamic-pituitary-gonadal axis. |
Adverse Effect Profile
While both classes of drugs lead to side effects stemming from low sex hormone levels (e.g., hot flashes, decreased libido), their profiles differ in other key areas.
| Adverse Effect | GnRH Agonist | GnRH Antagonist |
| Injection Site Reactions | Less common. | Significantly more common, especially with degarelix. |
| Cardiovascular Events | Associated with an increased risk of cardiovascular events. | Evidence suggests a potentially lower risk of cardiovascular events compared to agonists. |
| Ovarian Hyperstimulation Syndrome (OHSS) | Higher risk in IVF protocols. | Significantly lower risk in IVF protocols. |
| Tumor Flare Complications | Potential for worsening of symptoms in prostate cancer (e.g., bone pain, spinal cord compression) if not managed with an antiandrogen. | No risk of tumor flare. |
Supporting Experimental Data and Protocols
Experiment 1: In Vivo Comparison of Puberty Inhibition in a Female Rat Model
This protocol is based on studies comparing the effects of GnRH agonists (triptorelin, buserelin) and the GnRH antagonist cetrorelix on pubertal development in female rats.
Objective: To assess the differential effects of a GnRH agonist versus an antagonist on the pituitary-gonadal axis and the onset of puberty.
Methodology:
-
Animal Model: Prepubertal female rats are divided into groups: Control (vehicle), GnRH Agonist-treated, and GnRH Antagonist-treated.
-
Dosing Regimen: Animals receive daily subcutaneous injections of the respective compounds or vehicle for a period of 10-12 days.
-
Endpoint Analysis:
-
Physical Development: Daily monitoring for vaginal opening as a marker for the onset of puberty.
-
Organ Weights: At the end of the study, ovarian weights are measured.
-
Hormone Analysis: Serum is collected to measure levels of LH, FSH, and estradiol (B170435) via radioimmunoassay (RIA) or ELISA.
-
Gene Expression: Pituitary tissue is harvested to quantify mRNA levels for the GnRH receptor, and the alpha, LH-beta, and FSH-beta subunits using quantitative PCR (qPCR).
-
Expected Outcomes:
-
Both agonists and antagonists are expected to delay vaginal opening and reduce ovarian weights compared to controls.
-
Agonists will initially stimulate but ultimately suppress or have varied effects on LH and FSH levels and pituitary gene expression.
-
Antagonists will cause a direct and consistent inhibition of serum LH and FSH levels and significantly lower the gene expression of the GnRH receptor and LH-beta subunit.
Experiment 2: In Vitro Antiproliferative Effects on Cancer Cells
This protocol describes a standard method to directly compare the effects of GnRH agonists and antagonists on the proliferation of hormone-dependent cancer cells.
Objective: To determine if GnRH analogs have direct antiproliferative effects on cancer cells expressing GnRH receptors.
Methodology:
-
Cell Culture: Hormone-dependent cancer cell lines (e.g., LNCaP for prostate cancer, MCF-7 for breast cancer) are cultured in appropriate media.
-
Cell Seeding: Cells are seeded into 96-well plates and allowed to adhere overnight.
-
Treatment: Culture medium is replaced with a medium containing various concentrations of the GnRH agonist, GnRH antagonist, or a vehicle control.
-
Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells metabolize the MTT into purple formazan (B1609692) crystals.
-
After a 2-4 hour incubation, the medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.
-
-
Data Analysis: The absorbance of the solution is measured using a microplate reader (e.g., at 570 nm). Absorbance is directly proportional to the number of viable cells.
Expected Outcomes: The assay will quantify the dose-dependent inhibition of cell proliferation for each compound, allowing for a direct comparison of their direct antitumoral potency.
Conclusion
The choice between a GnRH agonist like (D-Trp6)-LHRH and a GnRH antagonist is dictated by the specific clinical objective. GnRH antagonists offer the significant advantages of a rapid onset of action and the avoidance of a hormonal flare-up, making them a more suitable option for patients with advanced, symptomatic prostate cancer or for preventing premature ovulation in ART. Conversely, GnRH agonists have a longer history of use and may be considered in situations where a rapid onset is less critical. The emerging data on the differential cardiovascular safety profiles further underscores the need for careful consideration, potentially favoring antagonists in patients with pre-existing cardiovascular disease. For drug development professionals, understanding these distinct pharmacological profiles is essential for designing next-generation hormonal therapies.
References
A Comparative Guide to the Potency of LHRH Analogs: Triptorelin vs. Buserelin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological potency of two widely used luteinizing hormone-releasing hormone (LHRH) superagonist analogs: Triptorelin (B344507) ([D-Trp6]-LHRH) and Buserelin (B193263) ([D-Ser(tBu)6, Pro9-NHEt]-LHRH). The enhanced potency of these analogs over native LHRH is primarily attributed to the substitution of the glycine (B1666218) at position 6 with a D-amino acid, which confers greater resistance to enzymatic degradation and increased receptor binding affinity.[1][2] This guide synthesizes experimental data to facilitate an informed assessment of their relative performance.
Comparative Biological Activity
The potency of LHRH analogs is determined by their ability to bind to and activate LHRH receptors, leading to the release of gonadotropins such as luteinizing hormone (LH) and follicle-stimulating hormone (FSH). The following table summarizes key quantitative data comparing the in vitro and in vivo activities of Triptorelin and Buserelin.
| Parameter | Triptorelin ([D-Trp6]-LHRH) | Buserelin ([D-Ser(tBu)6, Pro9-NHEt]-LHRH) | Reference |
| Receptor Binding Affinity (Ki) | High | High | [3] |
| In Vitro LH-Releasing Potency | Potent agonist | Potent agonist | [4] |
| In Vivo Testosterone (B1683101) Suppression | Achieved lowest mean testosterone levels | Effective, but less potent than Triptorelin | [5] |
| Clinical Efficacy in Prostate Cancer | High (93.2% achieved <10 ng/dL testosterone) | High (54.2% achieved <10 ng/dL testosterone) | |
| Down-regulation of Pituitary | Quicker and more certain down-regulation | Effective, but slower than Triptorelin |
LHRH Signaling Pathway
LHRH and its analogs exert their effects by binding to LHRH receptors on pituitary gonadotrophs. This interaction initiates a signaling cascade that leads to the synthesis and release of LH and FSH. The initial stimulation is followed by receptor downregulation and desensitization with continuous administration, leading to a suppression of gonadotropin release.
Figure 1: Simplified LHRH signaling pathway in pituitary gonadotrophs.
Experimental Protocols
In Vitro LH-Releasing Activity Assay
This assay assesses the potency of LHRH analogs by measuring their ability to stimulate LH release from primary rat pituitary cells in culture.
a. Primary Rat Pituitary Cell Culture:
-
Tissue Collection: Anterior pituitaries are aseptically removed from adult male rats.
-
Cell Dispersion: The glands are minced and subjected to enzymatic digestion (e.g., with trypsin and DNase) to obtain a single-cell suspension.
-
Cell Plating: The dispersed cells are plated in culture wells coated with an appropriate substrate (e.g., poly-L-lysine) to promote attachment.
-
Culture Conditions: Cells are maintained in a serum-free or serum-containing medium at 37°C in a humidified atmosphere of 5% CO2. The medium is changed every 2-3 days.
b. Stimulation Assay:
-
Pre-incubation: After allowing the cells to stabilize in culture (typically 2-3 days), the culture medium is replaced with fresh medium, and the cells are pre-incubated for a short period.
-
Treatment: The cells are then incubated with varying concentrations of the LHRH analogs (e.g., Triptorelin, Buserelin) or a vehicle control for a specified duration (e.g., 2-4 hours).
-
Sample Collection: At the end of the incubation period, the culture medium is collected for the measurement of LH concentration.
-
LH Measurement: The concentration of LH in the collected medium is quantified using a specific radioimmunoassay (RIA) or ELISA.
Radioimmunoassay (RIA) for Luteinizing Hormone (LH)
RIA is a highly sensitive method for quantifying the concentration of LH in biological samples, such as cell culture medium or serum.
-
Reagent Preparation: Prepare standards with known LH concentrations, a radiolabeled LH tracer (e.g., 125I-LH), and a specific primary antibody against LH.
-
Assay Setup: In assay tubes, a fixed amount of primary antibody and radiolabeled LH is added to either the standards or the unknown samples.
-
Incubation: The tubes are incubated to allow for competitive binding between the unlabeled LH (in the standard or sample) and the radiolabeled LH for the limited number of antibody binding sites.
-
Separation: A secondary antibody (precipitating antibody) is added to separate the antibody-bound LH (both labeled and unlabeled) from the free, unbound radiolabeled LH. This is typically followed by centrifugation.
-
Counting: The radioactivity in the precipitate (pellet) is measured using a gamma counter.
-
Data Analysis: A standard curve is generated by plotting the percentage of bound radiolabeled LH as a function of the known LH concentrations in the standards. The concentration of LH in the unknown samples is then determined by interpolating their percentage of bound radioactivity on the standard curve.
Experimental Workflow for Potency Assessment
The following diagram illustrates a typical workflow for assessing the potency of LHRH analogs.
Figure 2: Experimental workflow for assessing the potency of LHRH analogs.
Conclusion
Both Triptorelin and Buserelin are highly potent LHRH analogs with significant clinical utility. The available data suggests that Triptorelin may exhibit a more rapid and profound suppression of the pituitary-gonadal axis compared to Buserelin. The choice between these analogs for research or therapeutic development may depend on the specific application, desired onset and duration of action, and other pharmacological considerations. The experimental protocols outlined in this guide provide a framework for conducting further comparative studies to elucidate the nuanced differences in the potencies of these and other (D-Ser4, D-Trp6)-LHRH analogs.
References
- 1. Rat Pituitary Cells (RPC) [sciencellonline.com]
- 2. cloud-clone.com [cloud-clone.com]
- 3. Characterization of binding sites for a GnRH-agonist (buserelin) in human breast cancer biopsies and their distribution in relation to tumor parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison between the biological effects of LH-RH and buserelin on the induction of LH release from hemi-pituitary glands of female rats in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effectiveness of three different luteinizing hormone-releasing hormone agonists in the chemical castration of patients with prostate cancer: Goserelin versus triptorelin versus leuprolide - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of (D-Ser4,D-Trp6)-LHRH in Combination with Antiandrogens for Prostate Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the combination therapy of (D-Ser4,D-Trp6)-LHRH with antiandrogens against other therapeutic alternatives for prostate cancer. The information presented is supported by experimental data from clinical trials and preclinical studies to aid in research and development decisions.
Introduction
Androgen deprivation therapy (ADT) is a cornerstone in the management of advanced and metastatic prostate cancer. Luteinizing hormone-releasing hormone (LHRH) agonists, such as those containing the this compound peptide (e.g., Buserelin, Triptorelin), are a standard of care in achieving medical castration. However, the initial surge in testosterone (B1683101) upon administration and the presence of adrenal androgens have led to the investigation of combining LHRH agonists with antiandrogens, a strategy known as combined androgen blockade (CAB) or maximal androgen blockade (MAB). This guide evaluates the validation of this combination therapy by comparing its efficacy and safety profile with alternative treatments.
Mechanism of Action: A Dual Approach
The rationale for combining this compound with an antiandrogen lies in their complementary mechanisms of action to achieve a more complete suppression of androgen signaling.
An LHRH agonist like this compound initially stimulates the LHRH receptors in the pituitary gland, leading to a transient increase in luteinizing hormone (LH), follicle-stimulating hormone (FSH), and consequently, testosterone.[1][2] However, continuous stimulation leads to downregulation and desensitization of the LHRH receptors, ultimately suppressing LH and FSH secretion and reducing testosterone to castrate levels.[1][3]
Antiandrogens, on the other hand, act at the cellular level by competitively inhibiting the binding of androgens (both testicular and adrenal) to the androgen receptor (AR) in prostate cancer cells.[4] This prevents the translocation of the AR to the nucleus and the subsequent transcription of genes involved in tumor growth and proliferation.
The combination, therefore, aims to block androgen production from the testes via the LHRH agonist and inhibit the action of any remaining androgens at the tumor site with the antiandrogen.
Caption: Combined action of LHRH agonists and antiandrogens.
Comparative Efficacy Data
The following tables summarize quantitative data from clinical studies comparing the combination of a this compound analog with an antiandrogen against alternative therapies.
Table 1: (D-Trp6)-LHRH (Triptorelin) + Flutamide vs. LHRH Agonist Monotherapy or Surgical Castration
| Endpoint | (D-Trp6)-LHRH + Flutamide | LHRH Agonist Monotherapy / Orchiectomy | Reference |
| Complete Response Rate (Stage D2) | 26.3% | 4.6% | |
| Non-Response Rate (Stage D2) | 6.5% | 18% | |
| Median Survival (Stage D2) | 41.2 months | ~24 months | |
| 2-Year Treatment Failure Rate (Stage C) | 8.8% | 28.4% | |
| 2-Year Death Rate (Stage C) | 6.6% | 22.2% |
Table 2: Buserelin ((D-Ser(tbu)6)-LHRH ethylamide) + Nilutamide in Advanced Prostate Cancer
| Endpoint | Buserelin + Nilutamide | Note | Reference |
| PSA Reduction ≥ 50% | 97.0% (of 67 evaluable patients) | At 3, 6, and 9 months of follow-up. | |
| Adverse Events Leading to Discontinuation | 0% (mild adverse events in 6.7% of patients) | Well-tolerated combination. |
Table 3: Preclinical Data - (D-Ser(tbu)6)-LHRH ethylamide + RU-23908 in a Rat Model
| Endpoint | Combination Therapy | LHRH Agonist Alone | Antiandrogen Alone | Control | Reference |
| Ventral Prostate Weight (% of Control) | 9% | No significant effect | No significant effect | 100% | |
| Seminal Vesicle Weight (% of Control) | 15% | Minimal inhibitory effect | Minimal inhibitory effect | 100% |
Alternative Therapies: A Comparative Overview
LHRH Agonist Monotherapy
-
Description: Utilizes an LHRH agonist alone to suppress testicular testosterone production.
-
Advantages: Simpler treatment regimen compared to CAB.
-
Disadvantages: Initial testosterone surge can cause a "flare" phenomenon, potentially worsening symptoms. Does not block adrenal androgens.
Surgical Castration (Orchiectomy)
-
Description: Surgical removal of the testes to eliminate the primary source of testosterone.
-
Advantages: Rapid and definitive reduction in testosterone.
-
Disadvantages: Irreversible and can have significant psychological impact. Does not address adrenal androgens.
LHRH Antagonists
-
Description: Directly block the LHRH receptor in the pituitary, leading to a rapid decrease in LH, FSH, and testosterone without an initial surge.
-
Advantages: Faster testosterone suppression and avoidance of the flare phenomenon.
-
Disadvantages: May have different side-effect profiles compared to agonists.
Antiandrogen Monotherapy
-
Description: Use of an antiandrogen as a single agent to block the androgen receptor.
-
Advantages: Can preserve testosterone levels, potentially mitigating some side effects of castration.
-
Disadvantages: Generally considered less effective than medical or surgical castration for advanced disease.
Experimental Protocols
This section outlines the methodologies for key experiments cited in the validation of this compound in combination with antiandrogens.
Clinical Trial Protocol for Efficacy and Safety Assessment
References
- 1. Assessing Outcomes in Prostate Cancer Clinical Trials: A 21st Century Tower of Babel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of (D-Ser4,D-Trp6)-LHRH: A Guide for Laboratory Professionals
This document provides a procedural framework for the safe handling and disposal of (D-Ser4,D-Trp6)-LHRH, leveraging best practices from similar compounds and general principles of laboratory chemical waste management. The foundational principle for the disposal of any chemical is to adhere to local, state, and federal regulations.[1][2] Given the biological activity of peptide-based drugs, preventing their release into the environment is of paramount importance.[1]
Core Principles for Disposal
The disposal of this compound should be managed as chemical waste.[2] Due to the frequent lack of specific toxicity data for many synthetic peptides, they should be treated as potentially hazardous materials. This precautionary principle requires that all waste contaminated with the peptide, including solids, liquids, and consumables, be segregated and disposed of according to hazardous waste protocols. Under no circumstances should hazardous wastes be discharged into the environment.
Before initiating any disposal procedure, it is crucial to wear appropriate personal protective equipment (PPE), including chemical safety glasses, gloves, and a lab coat. Handling of the powdered form of the peptide should be conducted in a well-ventilated area or a chemical fume hood to prevent inhalation.
Quantitative Data on Disposal
Specific quantitative data for the disposal of this compound, such as concentration thresholds for various disposal methods, are not explicitly defined in available safety literature. However, the following table summarizes general disposal guidance for different categories of waste based on principles for analogous peptide compounds.
| Waste Category | General Disposal Guidance | Recommended Practice for this compound |
| Trace Amounts on Labware (e.g., pipette tips, empty vials) | Chemically contaminated sharps and labware should be collected in puncture-proof containers. | Place in a designated, labeled sharps container for chemical waste. |
| Bulk Quantities (Unused or Expired Product) | Dispose of contents/containers to an approved waste disposal plant. | Segregate from other waste streams in a clearly labeled, sealed container. Arrange for pickup by a certified hazardous waste disposal service. |
| Aqueous Solutions | Avoid discharge into drains, water courses, or onto the ground. | Collect in a designated, sealed waste container labeled with the full chemical name and concentration. |
| Spill Cleanup Material | Absorb with liquid-binding material (e.g., sand, diatomite, universal binders) and place in a suitable container for disposal. | Treat all spill cleanup materials as hazardous waste and dispose of them accordingly. |
Experimental Protocols for Disposal
Specific experimental protocols for the neutralization or deactivation of this compound are not publicly available. For related compounds, the primary "protocol" for the disposal of bulk quantities is incineration under controlled conditions by a licensed facility. This method ensures the complete destruction of the biologically active peptide.
For liquid waste containing peptide toxins, chemical inactivation can be a preferred method before disposal. However, without specific data for this compound, this should only be undertaken with guidance from your institution's Environmental Health and Safety (EHS) office.
If the peptide was used in biohazardous applications, such as in cell-based assays or animal models, the waste must be treated as biohazardous. This may necessitate an initial decontamination step, like autoclaving, before being managed as chemical waste. Always consult your institution's biosafety guidelines.
Disposal Workflow
The following diagram illustrates a logical workflow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
In the absence of specific data for this compound, the most prudent course of action is to consult with your institution's Environmental Health and Safety (EHS) office. They can provide guidance based on the chemical's known properties and the facility's specific waste streams and disposal contracts.
References
Personal protective equipment for handling (D-Ser4,D-Trp6)-LHRH
Essential Safety and Handling Guide for (D-Ser4,D-Trp6)-LHRH
Researchers, scientists, and drug development professionals handling this compound, a potent luteinizing hormone-releasing hormone (LHRH) agonist, must adhere to stringent safety protocols to minimize exposure and ensure a secure laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, offering procedural, step-by-step guidance for the safe handling of this compound.
This compound , similar to its analogue Triptorelin, is a synthetic peptide that requires careful handling due to its potent biological activity. While some safety data sheets (SDS) for the closely related compound Triptorelin do not classify it as hazardous under the Globally Harmonized System (GHS), others indicate it may pose reproductive health risks.[1][2] Therefore, a cautious approach to personal protection is paramount.
Personal Protective Equipment (PPE)
A comprehensive assessment of personal protective equipment is crucial to prevent accidental exposure. The following table summarizes the recommended PPE for handling this compound in both lyophilized powder and solution forms.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust particles and splashes.[2][3] |
| Face Shield | Recommended in addition to safety goggles when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the standard recommendation.[3] Always inspect gloves before use and change them immediately if contaminated. For handling concentrated solutions, consider double-gloving. |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect skin and clothing from potential contamination. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing or handling the lyophilized powder to prevent inhalation of fine particles. Work in a well-ventilated area or under a fume hood. The type of respirator should be based on a risk assessment. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are critical for both personnel safety and maintaining the integrity of the peptide.
Handling Lyophilized Powder:
-
Preparation: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.
-
Weighing: Conduct weighing operations in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Static Discharge: Take precautionary measures against static discharge, which can cause the fine powder to disperse.
-
Avoid Dust Formation: Handle the powder carefully to avoid creating dust.
Reconstitution:
-
Solvent Addition: Add the appropriate solvent slowly and carefully to the vial containing the lyophilized peptide.
-
Dissolution: If necessary, sonication in a water bath can aid dissolution. Avoid excessive heating.
Storage:
-
Lyophilized Peptide: For long-term storage, keep the peptide in a tightly sealed container at -20°C or below, protected from light.
-
Peptide in Solution: It is generally not recommended to store peptides in solution for extended periods. If necessary, prepare single-use aliquots and store them frozen at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
All materials that have come into contact with this compound should be treated as hazardous chemical waste.
-
Contaminated Materials: Collect all used pipette tips, gloves, vials, and other contaminated disposable materials in a designated, clearly labeled hazardous waste container.
-
Aqueous Waste: Collect all aqueous solutions containing the peptide in a separate, labeled hazardous waste container.
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or the environment.
Visual Workflow for Personal Protective Equipment
The following diagrams illustrate the correct sequence for donning and doffing Personal Protective Equipment to ensure maximum safety and prevent contamination.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
